Product packaging for Buclizine(Cat. No.:CAS No. 82-95-1)

Buclizine

Cat. No.: B1663535
CAS No.: 82-95-1
M. Wt: 433.0 g/mol
InChI Key: MOYGZHXDRJNJEP-UHFFFAOYSA-N
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Description

Buclizine is an N-alkylpiperazine carrying (4-chlorophenyl)(phenyl)methyl and 4-tert-butylbenzyl groups. It has a role as an antiemetic, a cholinergic antagonist, a histamine antagonist, a local anaesthetic and a central nervous system depressant. It is a N-alkylpiperazine and a member of monochlorobenzenes. It is a conjugate base of a this compound(2+).
This compound is an antihistamine medication with both antiemetic and anticholinergic effects, belonging to the piperazine derivative family of drugs. It was manufactured by Stuart Pharms and initially approved by the FDA in 1957. Following this, it was touted to be effective as an appetite stimulant in children when administered in the syrup form, however, this indication has not been validated. In addition to the above conditions, this compound has been studied in the treatment of migraine attacks and in the treatment of nausea and vomiting during pregnancy.
This compound is a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. This compound binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. This compound exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for allergic disease.
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33ClN2 B1663535 Buclizine CAS No. 82-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
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InChI

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYGZHXDRJNJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

129-74-8 (di-hydrochloride)
Record name Buclizine [INN:BAN]
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DSSTOX Substance ID

DTXSID0022694
Record name Buclizine
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Molecular Weight

433.0 g/mol
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Physical Description

Liquid
Record name Buclizine
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Boiling Point

218 °C
Record name Buclizine
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Solubility

2.46e-04 g/L
Record name Buclizine
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CAS No.

82-95-1, 163837-51-2, 163837-52-3
Record name Buclizine
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Record name Buclizine [INN:BAN]
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Record name Buclizine, (-)-
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Record name BUCLIZINE, (+)-
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Record name BUCLIZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Buclizine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In Vitro Mechanism of Action of Buclizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine antihistamine, exerts its therapeutic effects primarily through the antagonism of histamine H1 and muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its molecular targets, downstream signaling pathways, and the experimental protocols used to elucidate these properties. While specific quantitative binding data for this compound is not extensively available in public literature, this guide presents data for structurally related compounds and outlines the methodologies to generate such data for this compound, thereby serving as a valuable resource for researchers in pharmacology and drug development.

Core Mechanisms of Action

This compound's primary in vitro mechanism of action is characterized by its inverse agonist activity at histamine H1 receptors and antagonist activity at muscarinic acetylcholine receptors.[1][2][3][4] These actions underpin its antihistaminic and anticholinergic effects, which are responsible for its clinical applications in the management of nausea, vomiting, and vertigo.[1][2]

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, this compound competitively binds to histamine H1 receptors, preventing the binding of endogenous histamine.[5][6] This action inhibits the downstream signaling cascade typically initiated by histamine binding.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[7] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] this compound, by blocking the H1 receptor, prevents these downstream events.[5][6]

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H1R Histamine H1 Receptor This compound->H1R Blocks Histamine Histamine Histamine->H1R Activates Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Muscarinic Acetylcholine Receptor Antagonism

This compound also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2][3][4] While the specific subtype selectivity of this compound is not well-documented, first-generation antihistamines are known to interact with various muscarinic receptor subtypes (M1-M5). This antagonism is a key contributor to its antiemetic effects by blocking cholinergic signaling in the vestibular system and the chemoreceptor trigger zone.[1]

Quantitative In Vitro Data

Specific quantitative data on the binding affinity of this compound for its primary targets is scarce in the published literature. However, data from related piperazine antihistamines can provide an indication of its potential activity.

Table 1: In Vitro Receptor Binding Affinity of Meclizine (a related piperazine antihistamine)

Receptor Ligand Assay Type Species Ki (nM) Reference

| Muscarinic | [3H]Quinuclidinyl benzilate | Radioligand Binding | Bovine | 3,600 - 30,000 |[8] |

Note: A higher Ki value indicates lower binding affinity.

The low affinity of the related compound meclizine for muscarinic receptors suggests that this compound may also have a relatively lower affinity for these receptors compared to its affinity for H1 receptors, although this would need to be confirmed experimentally.

Potential Off-Target Interactions

While the primary mechanisms of this compound are well-established, its interactions with other receptors at higher concentrations cannot be entirely ruled out without comprehensive in vitro screening.

Dopamine and Serotonin Receptors

There is currently no specific in vitro data available to confirm or deny the interaction of this compound with dopamine or serotonin receptors. Given the structural similarities of some piperazine-containing compounds to ligands of these receptors, further investigation would be necessary to fully characterize the selectivity profile of this compound.

Experimental Protocols

To determine the in vitro pharmacological profile of this compound, a series of standardized assays can be employed.

Radioligand Binding Assays for Receptor Affinity (Ki Determination)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H1 receptor and various muscarinic receptor subtypes.

Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human H1 or muscarinic receptors).

  • Radioligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-N-methylscopolamine for muscarinic receptors).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Equilibration: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare cell membranes expressing target receptor B Incubate membranes with radioligand and varying concentrations of this compound A->B C Allow to reach equilibrium B->C D Separate bound and free radioligand via filtration C->D E Wash filters to remove non-specific binding D->E F Measure radioactivity with a scintillation counter E->F G Determine IC50 from concentration-response curve F->G H Calculate Ki using Cheng-Prusoff equation G->H

Figure 2: Workflow for Radioligand Binding Assay.

Functional Assays

Objective: To determine the potency and nature of antagonism of this compound at the histamine H1 receptor.

Principle: A Schild analysis involves generating agonist (e.g., histamine) concentration-response curves in the absence and presence of different concentrations of the antagonist (this compound). A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximum response. The pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist EC50, is a measure of the antagonist's potency.

Procedure:

  • Prepare an isolated tissue preparation that responds to the agonist (e.g., guinea pig ileum for histamine-induced contraction).

  • Generate a cumulative concentration-response curve for the agonist.

  • Wash the tissue and incubate with a known concentration of this compound.

  • Generate a new agonist concentration-response curve in the presence of this compound.

  • Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each concentration of this compound.

  • Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound.

  • The x-intercept of the Schild plot gives the pA2 value. A slope of 1 is indicative of competitive antagonism.

Objective: To assess the functional antagonism of this compound at the H1 receptor by measuring its effect on histamine-induced intracellular calcium release.

Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, an increase in intracellular calcium is detected as an increase in fluorescence. This compound, as an antagonist, will inhibit this histamine-induced fluorescence increase in a concentration-dependent manner.

Materials:

  • Cells expressing the H1 receptor (e.g., CHO-H1 or HEK-H1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Histamine.

  • This compound hydrochloride.

  • A fluorescence plate reader or microscope.

Procedure:

  • Cell Culture: Culture the cells in a suitable format (e.g., 96-well plate).

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye.

  • Pre-incubation: Incubate the cells with varying concentrations of this compound.

  • Stimulation: Add histamine to the wells to stimulate the H1 receptor.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the concentration-dependent inhibition of the histamine-induced calcium signal by this compound to calculate an IC50 value.

Calcium_Mobilization_Workflow A Culture H1 receptor-expressing cells B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate cells with Histamine C->D E Measure fluorescence change over time D->E F Determine IC50 for inhibition of calcium signal E->F

Figure 3: Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

References

An In-depth Technical Guide to Buclizine Hydrochloride: Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine hydrochloride is a first-generation piperazine H1-antihistamine with additional anticholinergic, antiemetic, and central nervous system depressant properties. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and multifaceted pharmacological functions. Detailed experimental protocols for its analysis and evaluation, alongside a review of its mechanism of action, pharmacokinetics, and clinical applications, are presented to serve as a valuable resource for professionals in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

This compound hydrochloride is the dihydrochloride salt of this compound. Its chemical structure is characterized by a central piperazine ring substituted with a (4-chlorophenyl)(phenyl)methyl group at one nitrogen and a (4-tert-butylphenyl)methyl group at the other.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride[1]
Molecular Formula C₂₈H₃₅Cl₃N₂[1]
Molecular Weight 505.9 g/mol [1]
CAS Number 129-74-8[1]
Appearance White to slightly yellowish, crystalline powder[2]
Melting Point 230-240°C[3]
Solubility Slightly soluble in Chloroform, DMSO (heated), and Methanol[3]

Mechanism of Action and Pharmacodynamics

This compound hydrochloride's primary mechanism of action involves the competitive antagonism of histamine H1 receptors. Its therapeutic effects as an antiemetic and antivertigo agent are attributed to its activity in the central nervous system, particularly in the vomiting center and the vestibular system.

Antihistaminic Activity

As an H1 receptor antagonist, this compound blocks the effects of histamine, a key mediator in allergic reactions. This action helps to alleviate symptoms such as itching, sneezing, and rhinorrhea. The antagonism of H1 receptors in the central nervous system also contributes to its sedative effects.[4]

Antiemetic and Antivertigo Effects

The antiemetic properties of this compound hydrochloride are mediated through its antagonist activity at both H1 and muscarinic receptors within the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem.[5][6][7] By blocking these receptors, this compound effectively suppresses the signaling pathways that lead to nausea and vomiting, particularly in the context of motion sickness. It also depresses labyrinthine excitability and vestibular stimulation.[8][9]

Appetite Stimulation

This compound hydrochloride has been anecdotally reported and used as an appetite stimulant, particularly in pediatric populations.[10] The exact mechanism for this orexigenic effect is not well-established but is thought to be related to its central antihistaminic and anticholinergic actions.[10] However, robust, recent clinical evidence supporting this indication is limited, and its use for this purpose is considered off-label in many regions.[11][12]

Signaling Pathway of this compound Hydrochloride's Antihistaminic Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Antagonizes

Caption: Antagonistic action of this compound on the Histamine H1 receptor signaling pathway.

Pharmacokinetics

Detailed pharmacokinetic data for this compound hydrochloride in humans is not extensively available in recent literature. It is reported to be readily absorbed after oral administration.[9] Some pharmacokinetic parameters have been reported for its combination product, indicating a time to maximum concentration (Tmax) of 3 hours and an elimination half-life of approximately 15 hours.

Experimental Protocols

Stability-Indicating HPLC Method for this compound Hydrochloride

A validated high-performance liquid chromatography (HPLC) method is crucial for the quality control of this compound hydrochloride in pharmaceutical formulations.

Chromatographic Conditions: [13][14]

  • Column: C18 (e.g., GraceAlpha C18, 250 x 4.6 mm, 5µm)

  • Mobile Phase: Methanol:Water (80:20 v/v), pH adjusted to 2.6 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Standard Solution Preparation: [13]

  • Prepare a stock solution of this compound hydrochloride reference standard (1 mg/mL) in the mobile phase.

  • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5 to 24 µg/mL).

Sample Preparation (Tablets): [13]

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of this compound hydrochloride and transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate for 45 minutes.

  • Dilute to volume with the mobile phase and filter through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to a final concentration within the calibrated range.

Experimental Workflow for HPLC Analysis

G Start Start PrepStandard Prepare Standard Solutions Start->PrepStandard PrepSample Prepare Sample Solutions Start->PrepSample Analysis Inject Samples and Standards PrepStandard->Analysis PrepSample->Analysis HPLC HPLC System (C18 Column, Mobile Phase, UV Detector @ 230nm) Data Data Acquisition (Chromatograms) HPLC->Data Analysis->HPLC Quant Quantification (Peak Area Analysis) Data->Quant Report Generate Report Quant->Report End End Report->End

Caption: Workflow for the HPLC analysis of this compound Hydrochloride.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound hydrochloride to the histamine H1 receptor.

Materials: [1][15][16]

  • Radioligand: [³H]mepyramine (a selective H1 antagonist)

  • Membrane Preparation: Homogenates from cells or tissues expressing the human H1 receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin).

  • Test Compound: this compound hydrochloride at various concentrations.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter

Procedure: [1][15]

  • Incubate the membrane preparation with a fixed concentration of [³H]mepyramine and varying concentrations of this compound hydrochloride in the assay buffer.

  • For determining non-specific binding, incubate the membrane preparation and radioligand with a high concentration of the non-labeled antagonist.

  • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound hydrochloride by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

Assessment of Antiemetic Efficacy in Animal Models

Animal models are essential for the preclinical evaluation of antiemetic drugs. The ferret and the house musk shrew (Suncus murinus) are commonly used species as they possess a vomiting reflex.[17][18][19]

General Protocol (Cisplatin-Induced Emesis in Ferrets): [18][19]

  • Acclimatize male ferrets to the experimental conditions.

  • Administer this compound hydrochloride or vehicle control at various doses via a suitable route (e.g., oral or intraperitoneal).

  • After a predetermined pretreatment time, administer an emetogenic challenge, such as cisplatin (e.g., 5-10 mg/kg, i.p.).

  • Observe the animals for a defined period (e.g., 4-6 hours) and record the latency to the first emetic episode (retching or vomiting) and the total number of emetic episodes.

  • Compare the results between the this compound-treated groups and the vehicle control group to determine the antiemetic efficacy.

Synthesis

The synthesis of this compound can be achieved through various routes. One reported method involves the reaction of 1-(4-tert-butylbenzyl)piperazine with 1-chloro-4-[(4-chlorophenyl)(phenyl)methyl]benzene.[3] A detailed synthetic method for the intermediate 4-tert-butyl-benzyl-chloride has also been described.[20] The free base of this compound can be obtained by treating the dihydrochloride salt with a base such as sodium hydroxide.[3]

Clinical Efficacy and Applications

Motion Sickness

This compound hydrochloride is clinically used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[8][9] Its efficacy is comparable to other first-generation antihistamines like meclizine.

Vertigo

It has also been used in the management of vertigo associated with disorders of the vestibular system.[8]

Appetite Stimulation

While historically used as an appetite stimulant, particularly in children, there is a lack of robust and current clinical trial data to support this indication.[10][11][12] Existing studies are often old, underpowered, and have methodological limitations.[11] Therefore, its use for this purpose should be approached with caution and is not a primary, evidence-based application.

Conclusion

This compound hydrochloride is a well-established H1-antihistamine with significant antiemetic and antivertigo properties. Its molecular structure and ability to antagonize both H1 and muscarinic receptors in the central nervous system underpin its primary therapeutic uses. While its application as an appetite stimulant persists anecdotally, this is not supported by strong, contemporary clinical evidence. The experimental protocols outlined in this guide provide a framework for the continued study and quality control of this compound. Further research is warranted to fully elucidate its pharmacokinetic profile and to rigorously evaluate its efficacy in all potential therapeutic areas.

References

Unveiling the Pharmacological Profile of Buclizine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth pharmacological profile of buclizine, a first-generation piperazine antihistamine, intended for researchers, scientists, and drug development professionals. This compound is characterized by its antagonist activity at histamine H1 and muscarinic acetylcholine receptors, which underpins its clinical applications as an antiemetic, as well as its associated anticholinergic and central nervous system (CNS) depressant effects.[1][2][3]

Core Pharmacological Activities

This compound's primary mechanism of action involves competitive antagonism at the histamine H1 receptor.[1][2][4] This action is responsible for its antihistaminic properties. Additionally, this compound exhibits antagonist activity at muscarinic acetylcholine receptors, contributing to its antiemetic and anticholinergic effects.[1][2][4] The antiemetic properties are believed to result from its effects on the medullary chemoreceptor trigger zone and its central anticholinergic and antihistaminic activities.[1]

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for its primary targets is crucial for understanding its potency and potential for off-target effects. The following table summarizes the available bioactivity data from the ChEMBL database.

TargetActionAssay TypepCHEMBL ValueKi (nM)IC50 (nM)
Histamine H1 Receptor AntagonistBinding8.35.01
Muscarinic Acetylcholine Receptor M1 AntagonistBinding6.4398.1

Note: Data extracted from the ChEMBL database (CHEMBL1201271). The pCHEMBL value is the negative logarithm of the molar IC50, Ki, or Kd. A higher pCHEMBL value indicates a higher affinity.

Signaling Pathways

The therapeutic and adverse effects of this compound are a direct consequence of its interaction with the signaling pathways of the histamine H1 and muscarinic M1 receptors.

This compound Signaling Pathways cluster_H1 Histamine H1 Receptor Pathway cluster_M1 Muscarinic M1 Receptor Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 Buclizine_H1 This compound Buclizine_H1->H1R PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response_H1 Allergic & Inflammatory Responses Ca2->Cellular_Response_H1 PKC->Cellular_Response_H1 ACh Acetylcholine M1R Muscarinic M1 Receptor ACh->M1R Gq11_M1 Gq/11 M1R->Gq11_M1 Buclizine_M1 This compound Buclizine_M1->M1R PLC_M1 Phospholipase C Gq11_M1->PLC_M1 PIP2_M1 PIP2 PLC_M1->PIP2_M1 IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca2_M1 Ca²⁺ Release IP3_M1->Ca2_M1 PKC_M1 PKC Activation DAG_M1->PKC_M1 Cellular_Response_M1 Cholinergic Responses (e.g., Emesis) Ca2_M1->Cellular_Response_M1 PKC_M1->Cellular_Response_M1

Figure 1: this compound's antagonistic action on H1 and M1 receptor signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline representative protocols for key assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a method to determine the binding affinity of this compound for the histamine H1 receptor using a competitive binding assay with a radiolabeled ligand.

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing H1 receptors incubation Incubate membranes, radioligand, and this compound prep->incubation radioligand Prepare radioligand solution (e.g., [³H]-mepyramine) radioligand->incubation competitor Prepare serial dilutions of this compound competitor->incubation filtration Separate bound and free radioligand via vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

  • Incubation: In a 96-well plate, cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine) and varying concentrations of this compound.

  • Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Motion Sickness

Animal models are instrumental in evaluating the antiemetic efficacy of compounds like this compound. A common model involves inducing motion sickness in rodents and observing the reduction of associated behaviors.

Motion Sickness Model Workflow acclimatization Acclimatize animals to the experimental environment dosing Administer this compound or vehicle to different groups of animals acclimatization->dosing motion Induce motion sickness via rotational stimulation dosing->motion observation Observe and score behaviors indicative of motion sickness (e.g., pica, conditioned taste aversion) motion->observation analysis Compare scores between treatment and control groups observation->analysis

Figure 3: Workflow for an in vivo model of motion sickness.

Methodology:

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized to the housing and testing conditions for at least one week prior to the experiment.

  • Drug Administration: this compound is administered orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle.

  • Motion Sickness Induction: After a specific pretreatment time (e.g., 30-60 minutes), the animals are placed in a rotating apparatus. The rotation parameters (e.g., speed, duration) are optimized to induce motion sickness behaviors.

  • Behavioral Observation: During and after the rotation, animals are observed for behaviors indicative of motion sickness, such as pica (the consumption of non-nutritive substances like kaolin) and conditioned taste aversion.

  • Data Analysis: The extent of pica (measured as the amount of kaolin consumed) or the degree of conditioned taste aversion is quantified and compared between the this compound-treated groups and the control group to assess the antiemetic efficacy of the compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion, are critical for determining its dosing regimen and duration of action.

ParameterValueSpeciesRoute of AdministrationReference
Tmax ~1-3 hoursHumanOral[5]
Half-life ~7 hoursHumanOral[5]
Metabolism HepaticHumanOral[2]
Excretion Feces and UrineRatExtravascular[5]

Conclusion

This compound is a well-characterized histamine H1 and muscarinic M1 receptor antagonist. Its pharmacological profile, defined by its receptor binding affinities and functional effects, supports its use as an antiemetic. The provided in-depth technical information, including quantitative data and experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential and mechanisms of action of this compound and related compounds.

References

An In-Depth Technical Guide to Buclizine Target Identification and Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation studies for Buclizine, a first-generation piperazine antihistamine. This compound's primary pharmacological effects are mediated through its antagonist activity at the Histamine H1 receptor and the Muscarinic acetylcholine M1 receptor. This document details the established molecular targets, their associated signaling pathways, and the experimental methodologies employed to validate these interactions. Quantitative data, where publicly available, is summarized, and logical workflows for target identification and validation are presented through diagrams. This guide serves as a resource for researchers and professionals involved in drug development and pharmacological research, offering insights into the established mechanisms of this compound and a framework for similar target identification campaigns.

Introduction to this compound

This compound is a piperazine-derivative antihistamine that was first approved in 1957. It exhibits antiemetic, antivertigo, and anticholinergic properties, making it clinically useful for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Although its exact mechanism of action has not been fully elucidated in all aspects, its therapeutic effects are primarily attributed to its central nervous system activity, specifically its influence on the medullary chemoreceptor trigger zone and the vestibular system. This compound is structurally related to other piperazine antihistamines like meclizine and cyclizine, sharing a similar core pharmacophore.

Primary Molecular Targets of this compound

Target identification studies have established that this compound's pharmacological profile is a result of its interaction with two primary molecular targets:

  • Histamine H1 Receptor (H1R): this compound acts as an antagonist at the H1 receptor.

  • Muscarinic Acetylcholine Receptor M1 (M1R): this compound also exhibits antagonist activity at the M1 receptor.

These dual antagonist activities contribute to its therapeutic efficacy in managing symptoms of motion sickness and vertigo.

Target Validation and Quantitative Analysis

The validation of this compound's targets involves a combination of binding assays and functional assays to characterize its affinity and efficacy at the H1 and M1 receptors. While specific quantitative binding data (Ki or IC50 values) for this compound is not widely available in publicly accessible literature, the methodologies for determining these values for similar piperazine antihistamines are well-established.

Data Presentation: Binding Affinity

Due to the limited availability of specific quantitative data for this compound, the following table provides a template for how such data would be presented. For context, data for structurally similar compounds or general ranges for first-generation antihistamines are often used as a reference in the absence of direct measurements.

Target ReceptorLigandAssay TypeRadioligandTissue/Cell LineKi (nM)IC50 (nM)Reference
Histamine H1 ReceptorThis compoundCompetitive Binding[³H]-mepyraminee.g., HEK293 cells expressing hH1RData not availableData not availableN/A
Muscarinic M1 ReceptorThis compoundCompetitive Binding[³H]-pirenzepinee.g., CHO cells expressing hM1RData not availableData not availableN/A

Note: The absence of specific Ki and IC50 values for this compound in the public domain highlights a potential area for further research to more precisely quantify its receptor interaction profile.

Signaling Pathways

This compound's antagonist action at H1 and M1 receptors modulates downstream signaling cascades, which are central to its therapeutic effects.

Histamine H1 Receptor Antagonism

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11. Activation of H1R by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound prevents histamine-induced neuronal excitation in areas of the brain that are involved in emesis and vestibular function.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (Neuronal Excitation) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Antagonism.
Muscarinic M1 Receptor Antagonism

Similar to H1 receptors, Muscarinic M1 receptors are Gq/11-coupled GPCRs. Acetylcholine (ACh) is the endogenous agonist for M1 receptors. Its binding initiates the same PLC-mediated signaling cascade as histamine at H1 receptors. This pathway is crucial in the central nervous system for processes such as learning, memory, and arousal, and its modulation in the vestibular system contributes to the anti-motion sickness effects of M1 antagonists. This compound's anticholinergic properties arise from its ability to block this pathway.

M1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R Muscarinic M1 Receptor ACh->M1R Activates This compound This compound This compound->M1R Blocks Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Neuronal Depolarization) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Muscarinic M1 Receptor Signaling Pathway and this compound's Point of Antagonism.

Experimental Protocols for Target Validation

The following sections outline the detailed methodologies for key experiments used in the identification and validation of targets for compounds like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To quantify the binding affinity of this compound for the Histamine H1 and Muscarinic M1 receptors.

Materials:

  • Membrane Preparations: Cell membranes from cell lines stably expressing the human Histamine H1 receptor (hH1R) or the human Muscarinic M1 receptor (hM1R).

  • Radioligands:

    • For H1R: [³H]-mepyramine (pyrilamine)

    • For M1R: [³H]-pirenzepine

  • Test Compound: this compound hydrochloride dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the respective receptor (e.g., unlabeled mepyramine for H1R, atropine for M1R).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Reaction: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and this compound Membranes->Incubation Radioligand Radioligand ([³H]-mepyramine or [³H]-pirenzepine) Radioligand->Incubation Buclizine_sol This compound Solution (Serial Dilutions) Buclizine_sol->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Dose_Response Generate Dose-Response Curve Scintillation->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Experimental Workflow for a Radioligand Competitive Binding Assay.
In Vitro Functional Assay (Calcium Mobilization)

This assay measures the functional consequence of receptor antagonism, such as the inhibition of agonist-induced intracellular calcium release.

Objective: To validate the antagonist activity of this compound at the H1 and M1 receptors by measuring its ability to block agonist-induced calcium mobilization.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the hH1R or hM1R.

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.

  • Agonists:

    • For H1R: Histamine

    • For M1R: Carbachol or Acetylcholine

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of the respective agonist (e.g., EC80 concentration of histamine or carbachol) to stimulate the cells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced response as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for functional antagonism.

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Plate Receptor-expressing Cells Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading Buclizine_Incubation Pre-incubate with this compound Dye_Loading->Buclizine_Incubation Agonist_Stimulation Stimulate with Agonist (Histamine or Carbachol) Buclizine_Incubation->Agonist_Stimulation Fluorescence_Reading Measure Fluorescence Change Agonist_Stimulation->Fluorescence_Reading Inhibition_Curve Generate Inhibition Curve Fluorescence_Reading->Inhibition_Curve IC50_Calc Calculate Functional IC50 Inhibition_Curve->IC50_Calc

Caption: Experimental Workflow for an In Vitro Functional (Calcium Mobilization) Assay.

Conclusion

Buclizine as a Histamine H1 Receptor Antagonist: An In-depth Technical Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Buclizine is a well-established antihistamine that exerts its therapeutic effects by competitively inhibiting the action of histamine at the H1 receptor. As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to sedative effects.[1] Understanding the interaction of this compound with the H1 receptor at a cellular level is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This guide outlines the theoretical framework and practical methodologies for assessing this compound's activity in relevant cell models.

Mechanism of Action and Signaling Pathways

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that is central to allergic and inflammatory responses. This compound, as an antagonist, binds to the H1 receptor but does not elicit a biological response, thereby blocking histamine-induced signaling.[1]

The key signaling pathway inhibited by this compound involves:

  • Phospholipase C (PLC) Activation: Histamine binding to the H1 receptor activates PLC.

  • PIP2 Hydrolysis: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2]

  • NF-κB Activation: The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a critical role in the expression of pro-inflammatory cytokines and adhesion molecules.[1]

By blocking the initial step of histamine binding, this compound effectively attenuates these downstream signaling events, leading to its anti-inflammatory and anti-allergic effects.[1]

Signaling Pathway Diagram

H1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca2_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates IKK IKK Complex PKC->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_active NF-κB (p50/p65) IkappaB->NFkappaB_active Degradation & Release NFkappaB_inactive NF-κB (p50/p65)-IκB NFkappaB_inactive->IkappaB nucleus Nucleus NFkappaB_active->nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory mediators) nucleus->gene_transcription Induces Experimental_Workflow cluster_cell_culture Cell Culture & Preparation cluster_assays In-Vitro Assays cluster_binding_steps Binding Assay Steps cluster_calcium_steps Calcium Assay Steps cluster_nfkb_steps NF-κB Assay Steps cluster_data_analysis Data Analysis cell_culture Culture H1R-expressing cells cell_plating Plate cells in 96-well plates cell_culture->cell_plating binding_assay Radioligand Binding Assay cell_plating->binding_assay calcium_assay Calcium Flux Assay cell_plating->calcium_assay nfkb_assay NF-κB Reporter Assay cell_plating->nfkb_assay membrane_prep Membrane Preparation dye_loading Load cells with calcium-sensitive dye incubation_nfkb Pre-incubate with this compound incubation_binding Incubate with [3H]-ligand & this compound membrane_prep->incubation_binding filtration Filtration & Washing incubation_binding->filtration counting Scintillation Counting filtration->counting data_analysis Calculate Ki and IC50 values counting->data_analysis incubation_calcium Pre-incubate with this compound dye_loading->incubation_calcium stimulation_calcium Stimulate with Histamine incubation_calcium->stimulation_calcium readout_calcium Measure Fluorescence stimulation_calcium->readout_calcium readout_calcium->data_analysis stimulation_nfkb Stimulate with Histamine incubation_nfkb->stimulation_nfkb lysis Cell Lysis stimulation_nfkb->lysis readout_nfkb Measure Luminescence lysis->readout_nfkb readout_nfkb->data_analysis

References

An In-depth Technical Guide to the Synthesis and Initial Screening of Buclizine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and preliminary pharmacological evaluation of buclizine derivatives. This compound, a first-generation antihistamine of the piperazine class, is known for its antiemetic, anticholinergic, and central nervous system depressant properties.[1][] The development of novel derivatives aims to enhance therapeutic efficacy, improve selectivity, and optimize pharmacokinetic profiles. This guide details synthetic methodologies, presents quantitative data in a structured format, and outlines protocols for initial biological screening.

Synthesis of this compound Derivatives

The chemical structure of this compound consists of a central piperazine ring N-alkylated with a (4-chlorophenyl)(phenyl)methyl group and a 4-tert-butylbenzyl group.[1] The synthesis of derivatives typically involves the modification of these peripheral groups or the piperazine core itself. A robust and efficient method for producing related structures is the continuous-flow multistep synthesis, which allows for rapid reaction times and high yields.[3][4]

General Synthesis Workflow

A common synthetic strategy involves the sequential N-alkylation of piperazine with two different electrophiles. An alternative, demonstrated for a this compound derivative, is a four-step continuous-flow process starting from bulk alcohols. This method offers excellent yields and short residence times.[3][4]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Piperazine Core Assembly cluster_2 Step 3: Final Derivatization cluster_3 Step 4: Purification A Starting Alcohols (e.g., Diphenylmethanol, 4-tert-Butylbenzyl alcohol) B Chlorodehydroxylation (HCl, Superheated Conditions) A->B C Intermediate Alkyl Chlorides B->C E First Nucleophilic Substitution (Reaction with Intermediate 1) C->E G Second Nucleophilic Substitution (Reaction with Intermediate 2) C->G D Piperazine D->E F Mono-substituted Piperazine E->F F->G H Crude this compound Derivative G->H I Inline Liquid-Liquid Separation H->I J Final Purified Product I->J

Caption: General workflow for the continuous-flow synthesis of this compound derivatives.

Experimental Protocol: Continuous-Flow Synthesis of a this compound Derivative

This protocol is adapted from a demonstrated multistep synthesis of antihistamines, including a this compound analog.[3][4]

Step 1: Synthesis of Intermediate Chlorides

  • Reactor Setup: A capillary reactor is used under superheated conditions (120°C and 100 psi).

  • Reagents: The respective bulk alcohol (e.g., diphenylmethanol) is mixed with three equivalents of hydrochloric acid.

  • Reaction: The mixture is passed through the reactor with a residence time of 15 minutes.

  • Workup: The output stream is directed to an inline liquid-liquid membrane-based separator to isolate the pure intermediate chloride (e.g., diphenylmethyl chloride).

Step 2: Sequential N-Alkylation of Piperazine

  • First Alkylation: The freshly synthesized diphenylmethyl chloride is mixed with a solution of piperazine in a suitable solvent.

  • Second Alkylation: The resulting mono-substituted piperazine intermediate is then reacted with the second intermediate chloride (e.g., 4-tert-butylbenzyl chloride, synthesized from 4-tert-butylbenzyl alcohol in a similar fashion).

  • Purification: The final product is collected and purified.

Data Presentation: Synthesis Yields

The following table summarizes the yields for a four-step continuous-flow synthesis of a this compound derivative.[3][4]

StepIntermediate/ProductYield (%)Notes
1Diphenylmethyl chloride>95From diphenylmethanol
24-tert-Butylbenzyl chloride>95From 4-tert-butylbenzyl alcohol
3 & 4Sequential Alkylations~92Combined yield for the two substitution steps
Overall Final this compound Derivative 87 Total isolated yield

Initial Pharmacological Screening

The primary mechanism of action for this compound is histamine H1 receptor antagonism.[1][] It also exhibits significant anticholinergic (antimuscarinic) activity, which contributes to its antiemetic effects.[1][5] Therefore, an initial screening cascade for this compound derivatives should prioritize the evaluation of activity at these two receptors.

Screening Workflow

A typical workflow for the initial screening of a new chemical entity (NCE) library of this compound derivatives is outlined below. This process is designed to efficiently identify promising "hits" for further development.

G A Compound Library (this compound Derivatives) B Primary Screening (High-Throughput Radioligand Binding Assay) A->B C Target 1: Histamine H1 Receptor Target 2: Muscarinic M1-M5 Receptors B->C D Hit Identification (Compounds with Ki < 1µM) B->D E Secondary Screening (Cell-Based Functional Assays) D->E F H1: Calcium Flux Assay M1/M3: IP1 Accumulation Assay E->F G Confirmation & Dose-Response Analysis (IC50 Determination) E->G H Lead Candidate Selection (Potency, Selectivity, Physicochemical Properties) G->H

Caption: Standard workflow for the initial screening of this compound derivatives.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound derivatives for the human histamine H1 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human H1 receptor.

    • Radioligand: [³H]-pyrilamine.

    • Non-specific binding control: Mepyramine (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (this compound derivatives) at various concentrations.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]-pyrilamine, and either buffer, non-specific control, or test compound.

    • Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Illustrative Screening Results

The following table presents a hypothetical but representative dataset for a small library of this compound derivatives, illustrating how structure-activity relationships (SAR) can be initially assessed.

Compound IDR1 Group (at C4 of Benzyl)R2 Group (at C4 of Benzhydryl)H1 Receptor Ki (nM)Muscarinic M1 Ki (nM)Selectivity (M1/H1)
This compoundtert-ButylChloro1525016.7
BZ-01IsopropylChloro2535014.0
BZ-02MethoxyChloro85120014.1
BZ-03tert-ButylFluoro1828015.6
BZ-04tert-ButylMethoxy110250022.7
BZ-05tert-ButylHydrogen4080020.0

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the histamine H1 receptor. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including allergic and inflammatory reactions. This compound blocks these downstream effects by preventing the receptor from adopting its active conformation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG cleaves to PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (Inflammation, Allergy) Ca->Response PKC->Response Histamine Histamine Histamine->H1R binds This compound This compound (Antagonist) This compound->H1R blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.

Conclusion

The synthesis and screening of this compound derivatives represent a valuable avenue for the discovery of novel antihistaminic and antiemetic agents. Modern synthetic techniques, such as continuous-flow chemistry, offer efficient and high-yield pathways to novel analogs. A structured screening cascade, beginning with high-throughput binding assays for H1 and muscarinic receptors, allows for the rapid identification of potent and selective lead candidates. Subsequent functional assays and ADME-Tox profiling are necessary to fully characterize promising compounds for further preclinical and clinical development. The methodologies and data structures presented in this guide provide a framework for researchers engaged in the exploration of this important class of molecules.

References

Buclizine's Role in the Down-Regulation of Translationally Controlled Tumor Protein (TCTP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Translationally controlled tumor protein (TCTP), also known as histamine-releasing factor, is a highly conserved protein implicated in a multitude of cellular processes critical to cancer progression, including cell proliferation, apoptosis resistance, and tumor reversion.[1][2][3] Its overexpression is frequently associated with poor patient outcomes in various cancers.[1] Buclizine, a first-generation antihistamine of the piperazine class, has been identified as a direct inhibitor of TCTP, leading to its down-regulation and subsequent anti-proliferative effects in cancer cells.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound in down-regulating TCTP, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to TCTP in Oncology

TCTP is a multifaceted protein that plays a pivotal role in tumorigenesis.[2][3] It is involved in cell growth, cell cycle progression, and the stabilization of the mitotic spindle.[1][2] A key function of TCTP in cancer is its anti-apoptotic activity, which contributes to the survival of malignant cells.[1][6] High levels of TCTP are often correlated with increased malignancy and resistance to chemotherapy.[3] Given its crucial roles in cancer development and progression, TCTP has emerged as a promising therapeutic target.[1][3]

This compound: From Antihistamine to Anti-Cancer Agent

This compound is traditionally known as a histamine H1 receptor antagonist used for the management of nausea, vomiting, and dizziness associated with motion sickness.[7][8] Its mechanism of action in this context involves blocking histamine receptors in the brain.[7][8] However, research has unveiled a novel anti-cancer property of this compound through its direct interaction with TCTP.[4] Since TCTP is identical to histamine releasing factor, antihistaminic drugs have been investigated as potential TCTP inhibitors.[4][9]

Mechanism of Action: this compound's Interaction with TCTP

This compound exerts its anti-cancer effects by directly binding to TCTP and subsequently down-regulating its expression.[4] This interaction has been shown to induce a cytostatic, rather than cytotoxic, effect on cancer cells, leading to cell cycle arrest and the induction of cellular differentiation.[4]

Direct Binding to TCTP

In silico molecular docking studies have predicted that this compound binds to the same sites on TCTP as other known antihistaminic inhibitors like promethazine and hydroxyzine, specifically within the calcium-binding domain.[4] Experimental validation using microscale thermophoresis has confirmed a direct binding interaction between this compound and recombinant human TCTP.[4]

Down-regulation of TCTP Expression

Treatment of cancer cells with this compound leads to a significant, concentration-dependent decrease in the expression of TCTP protein.[4][5] This reduction in TCTP levels is a key event that triggers the subsequent anti-proliferative effects.

Induction of G1 Cell Cycle Arrest

The down-regulation of TCTP by this compound results in the arrest of the cell cycle in the G1 phase.[4] This prevents cancer cells from progressing through the cell cycle and dividing. Importantly, this cell cycle arrest is not accompanied by the induction of apoptosis (programmed cell death).[4]

Promotion of Cancer Cell Differentiation

A hallmark of this compound's effect on TCTP is the induction of cancer cell differentiation.[4] By down-regulating TCTP, this compound can promote the reversion of the malignant phenotype, causing cancer cells to differentiate into a more mature, non-malignant state.[4] This is evidenced by the increased appearance of lipid droplets in treated cells, a sign of differentiation.[4]

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on TCTP and cancer cell lines.

ParameterValueCell LineReference
Binding Affinity (Kd) 433 ± 47.1 μM (p < 0.01)-[4]
IC50 for Cell Growth Inhibition 19.18 μMMCF-7[4]

Table 1: Binding Affinity and IC50 of this compound

This compound ConcentrationTCTP Expression ReductionCell LineIncubation TimeReference
60 μMSignificant down-regulationMCF-772 h[4]
75 μM~40%MCF-772 h[4]

Table 2: this compound-Induced TCTP Down-regulation in MCF-7 Cells

This compound ConcentrationG1 Phase Cell PopulationCell LineIncubation TimeReference
Dose-dependent increaseIncreased percentage of cells in G1MCF-772 h[4]

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Experimental Protocols

This section details the methodologies used in the key experiments to elucidate the role of this compound in down-regulating TCTP.

Microscale Thermophoresis (MST)
  • Objective: To determine the binding affinity of this compound to TCTP.

  • Procedure:

    • Recombinant human TCTP is labeled with a fluorescent dye.

    • A constant concentration of labeled TCTP is mixed with varying concentrations of this compound.

    • The mixtures are loaded into capillaries and subjected to a microscopic temperature gradient.

    • The movement of the fluorescently labeled TCTP along the temperature gradient is measured.

    • Changes in the thermophoretic movement upon binding of this compound are used to calculate the dissociation constant (Kd).[4]

Cell Viability Assay (Resazurin Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell growth.

  • Procedure:

    • MCF-7 breast cancer cells are seeded in 96-well plates.

    • Cells are treated with a range of this compound concentrations for 72 hours.

    • Resazurin solution is added to each well and incubated.

    • Viable cells reduce resazurin to the fluorescent resorufin.

    • Fluorescence is measured to determine the percentage of viable cells compared to an untreated control.

    • The IC50 value is calculated from the dose-response curve.[4]

Western Blotting
  • Objective: To quantify the expression level of TCTP protein after this compound treatment.

  • Procedure:

    • MCF-7 cells are treated with different concentrations of this compound for 72 hours.

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for TCTP.

    • A secondary antibody conjugated to an enzyme is added, followed by a chemiluminescent substrate.

    • The resulting signal is detected and quantified to determine the relative amount of TCTP protein.[4]

Cell Cycle Analysis (Flow Cytometry)
  • Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

  • Procedure:

    • MCF-7 cells are treated with this compound for 72 hours.

    • Cells are harvested, washed, and fixed in ethanol.

    • The fixed cells are treated with RNase and stained with propidium iodide (PI), a fluorescent DNA intercalating agent.

    • The DNA content of individual cells is measured by flow cytometry.

    • The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their DNA content.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Buclizine_TCTP_Pathway cluster_drug This compound cluster_target Cellular Target cluster_effects Downstream Effects This compound This compound TCTP Translationally Controlled Tumor Protein (TCTP) This compound->TCTP Direct Binding TCTP_down TCTP Down-regulation TCTP->TCTP_down Inhibition G1_arrest G1 Cell Cycle Arrest TCTP_down->G1_arrest Differentiation Cell Differentiation TCTP_down->Differentiation Proliferation_inhibition Inhibition of Cancer Cell Proliferation G1_arrest->Proliferation_inhibition Differentiation->Proliferation_inhibition

Caption: Mechanism of this compound-induced TCTP down-regulation and its anti-proliferative effects.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis cluster_results Endpoints start Seed MCF-7 Cells treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (Resazurin) treatment->viability western Western Blot (TCTP Expression) treatment->western flow Flow Cytometry (Cell Cycle Analysis) treatment->flow ic50 Determine IC50 viability->ic50 tctp_quant Quantify TCTP Down-regulation western->tctp_quant cell_cycle_dist Analyze Cell Cycle Distribution flow->cell_cycle_dist

Caption: Workflow for evaluating the effects of this compound on cancer cells.

Conclusion

This compound represents a promising repurposed drug with a novel anti-cancer mechanism of action centered on the direct inhibition and down-regulation of TCTP. Its ability to induce cell cycle arrest and promote differentiation without causing cytotoxicity presents a compelling case for its further investigation as a component of cancer differentiation therapy. The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other TCTP inhibitors in oncology.

References

A Historical Review of Buclizine: Unearthing its Therapeutic Applications Beyond Motion Sickness

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine antihistamine, was first approved in 1957.[1][2] While primarily recognized for its efficacy in preventing and treating nausea, vomiting, and dizziness associated with motion sickness, a deeper dive into historical medical literature reveals a broader scope of therapeutic investigations.[1][2] This technical guide synthesizes the historical research applications of this compound outside of its primary indication, providing a resource for researchers, scientists, and drug development professionals. The document outlines its use in appetite stimulation, migraine management, and the treatment of nausea and vomiting during pregnancy, presenting available quantitative data, experimental methodologies, and the underlying signaling pathways. The aim is to offer a comprehensive understanding of this compound's historical polypharmacology to inform future research and drug repurposing efforts.

Introduction

This compound is a piperazine derivative with antihistaminic, anticholinergic, central nervous system depressant, and local anesthetic properties.[1][3] Its primary mechanism of action involves the antagonism of the histamine H1 receptor and muscarinic acetylcholine receptors.[1][2] These actions in the central nervous system, particularly in the chemoreceptor trigger zone and vomiting center, are responsible for its well-established antiemetic and antivertigo effects.[1][2] However, historical clinical investigations explored its therapeutic potential in a variety of other conditions. This guide focuses on these lesser-known applications, providing a detailed overview of the scientific inquiry into this compound's broader clinical utility.

Historical Research Applications

Appetite Stimulation in Children

One of the most notable historical applications of this compound was as an appetite stimulant, particularly in children.[1][2][4] This off-label use was based on a number of clinical studies conducted primarily between the 1960s and early 1990s. However, it is crucial to note that these studies have been criticized for being underpowered and having methodological weaknesses.[4][5]

Study (Year)DosageDurationKey FindingsCriticisms/Limitations
Devare & Joglekar (1968)[4][5]Not specified in available abstractsNot specifiedReported positive effects on weight gain.Details on methodology and quantitative outcomes are not readily available in indexed literature.
Higa et al. (1969)[4][5]Not specified in available abstractsNot specifiedInvestigated this compound as an appetite stimulant through clinical, experimental, and toxicological studies.The original article is in a non-English language and not widely accessible.
Dhoble & Phadke (1991)[4][5]Not specified in available abstractsNot specifiedReported a role for this compound hydrochloride in promoting weight gain in children.Criticized as being underpowered with questionable methodology.[4]

Based on the limited available information, a typical experimental protocol for these studies would have likely involved the following steps:

  • Subject Recruitment: Children with poor appetite or those who were underweight were recruited for the studies.

  • Baseline Assessment: Initial weight and height measurements were recorded.

  • Intervention: A syrup formulation of this compound was administered daily. A control group receiving a placebo or another appetite stimulant like cyproheptadine may have been included in some studies.[4]

  • Monitoring: Weight and any adverse effects were monitored over a predefined period.

  • Data Analysis: The change in weight between the treatment and control groups was compared.

The proposed mechanism for appetite stimulation is not well understood but is hypothesized to be related to a mild hypoglycemic effect or its central anticholinergic actions.[3]

Management of Acute Migraine Attacks

This compound has been incorporated into combination analgesic formulations for the treatment of acute migraine attacks, such as Migraleve™ in the United Kingdom.[6]

Study (Year)Drug CombinationStudy DesignKey Findings
Adam E.I. (1987)[4][6]Paracetamol (500 mg), Codeine Phosphate (8 mg), this compound Hydrochloride (6.25 mg), Dioctyl Sodium Sulphosuccinate (10 mg)Double-blind, randomized, crossover trialThe formulation was significantly effective in reducing the severity of acute migraine attacks.

The study was a double-blind, randomized, crossover trial involving 34 patients from a migraine clinic.[6]

  • Patient Population: 34 patients with a clinical diagnosis of migraine.

  • Treatment: Patients received two tablets of the combination formulation at the onset of an acute migraine attack.

  • Study Design: A crossover design was employed, where each patient served as their own control, receiving both the active treatment and a placebo during different migraine attacks.

  • Outcome Measures: The primary outcome was the reduction in the severity of the migraine attack.

  • Results: The study concluded that the combination therapy was significantly more effective than placebo in providing relief from acute migraine symptoms.[6]

Treatment of Nausea and Vomiting in Pregnancy

The antiemetic properties of this compound were also investigated for the management of nausea and vomiting during pregnancy (morning sickness).

Study (Year)Study DesignKey Findings
Durham M.P. (1956)[4][7]Clinical trialThe study reported on the use of this compound hydrochloride for vomiting of pregnancy.

Signaling Pathways

This compound's therapeutic and side effects are primarily mediated through its interaction with the Histamine H1 receptor and Muscarinic acetylcholine receptors.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier and acts as an inverse agonist at H1 receptors in the central nervous system.[8][9] This action is central to its antiemetic and sedative effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC activation DAG->PKC NFkB NF-kB activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation This compound This compound This compound->H1R blocks Histamine Histamine Histamine->H1R

Caption: this compound's H1 Receptor Antagonism Pathway.

Anticholinergic (Antimuscarinic) Action

This compound also blocks muscarinic acetylcholine receptors, contributing to its antiemetic effects and being a potential mechanism for its historical use as an appetite stimulant.[1][3]

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine Presynaptic->ACh releases Postsynaptic Postsynaptic Neuron MuscarinicR Muscarinic Receptor ACh->MuscarinicR binds Signal Signal Transduction MuscarinicR->Signal activates This compound This compound This compound->MuscarinicR blocks

Caption: this compound's Anticholinergic Mechanism of Action.

Experimental Workflow

The following diagram illustrates a generalized workflow for the historical clinical trials of this compound, reconstructed from the available literature.

G Start Study Initiation Recruitment Patient Recruitment (e.g., poor appetite, migraine, pregnancy nausea) Start->Recruitment Consent Informed Consent Recruitment->Consent Baseline Baseline Data Collection (e.g., weight, symptom severity) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group (this compound) Randomization->GroupA Group A GroupB Control Group (Placebo or Active Comparator) Randomization->GroupB Group B FollowUp Follow-up and Data Collection GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis FollowUp->Analysis Results Results Interpretation Analysis->Results Conclusion Conclusion Results->Conclusion

Caption: Generalized Historical Clinical Trial Workflow for this compound.

Conclusion

The historical research into this compound reveals a therapeutic profile that extends beyond its use in motion sickness. While its application as an appetite stimulant is supported by limited and methodologically flawed evidence, its inclusion in migraine formulations and its investigation for nausea in pregnancy highlight its diverse pharmacological effects. The primary mechanisms of H1-antihistaminism and anticholinergic activity underpin these varied applications. For contemporary researchers and drug development professionals, this historical perspective on this compound underscores the potential for repurposing existing drugs and the importance of rigorous, well-designed clinical trials to validate historical claims. Further investigation into the specific signaling pathways affected by this compound could unveil new therapeutic opportunities.

References

Buclizine and MCL-1S Expression in Cancer Cells: An Unexplored Avenue

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, there is currently no direct evidence to suggest that the antihistamine drug buclizine has a direct impact on the expression of the pro-apoptotic protein MCL-1S in cancer cells. While research has explored the potential of this compound and related compounds in oncology, a specific link to the regulation of MCL-1S remains to be established.

Myeloid Cell Leukemia 1 (MCL-1) is a critical protein in the regulation of apoptosis, or programmed cell death. It exists in two main isoforms: the anti-apoptotic MCL-1L (long) and the pro-apoptotic MCL-1S (short). The balance between these two isoforms can significantly influence a cancer cell's ability to survive and resist treatment. A shift towards higher MCL-1S expression can promote cell death, making it a desirable outcome for cancer therapies.

This compound, a piperazine derivative, is primarily known for its function as a histamine H1 receptor antagonist, commonly used to treat nausea, vomiting, and dizziness. While some studies have investigated the potential of other piperazine derivatives and certain histamine H1 receptor antagonists to induce apoptosis in cancer cells and modulate the expression of the broader Bcl-2 family of proteins (to which MCL-1 belongs), a specific connection to MCL-1S has not been reported.

Potential Avenues for Future Research

Given the interest in repurposing existing drugs for cancer therapy, investigating a potential link between this compound and MCL-1S expression could be a valuable area of future research. A hypothetical experimental workflow to explore this relationship could involve the following steps:

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of MCL-1S Expression cluster_functional_assays Functional Assays Cancer_Cells Cancer Cell Lines (e.g., Breast, Lung, Leukemia) Buclizine_Treatment Treat with varying concentrations of this compound Cancer_Cells->Buclizine_Treatment RT_qPCR RT-qPCR for MCL-1S mRNA levels Buclizine_Treatment->RT_qPCR Western_Blot Western Blot for MCL-1S protein levels Buclizine_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Western_Blot->Apoptosis_Assay Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability

Hypothetical workflow to investigate this compound's effect on MCL-1S.

Detailed Methodologies for Future Investigation

Should research in this area commence, detailed experimental protocols would be crucial. Below are hypothetical methodologies for the key experiments outlined in the workflow:

Table 1: Experimental Protocols

ExperimentMethodology
Cell Culture and Treatment Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Jurkat for leukemia) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells would be seeded and allowed to adhere overnight before being treated with a range of this compound concentrations (e.g., 1 µM to 100 µM) or a vehicle control (e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).
RNA Isolation and RT-qPCR Total RNA would be extracted from treated and control cells using a commercial kit. cDNA would be synthesized from the RNA, and quantitative real-time PCR (RT-qPCR) would be performed using primers specific for MCL-1S and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of MCL-1S mRNA would be calculated using the ΔΔCt method.
Protein Extraction and Western Blotting Cells would be lysed to extract total protein. Protein concentration would be determined using a BCA assay. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membrane would be blocked and then incubated with primary antibodies specific for MCL-1S and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands would be visualized using a chemiluminescence detection system.
Apoptosis Assay (Annexin V/PI Staining) Treated and control cells would be harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) would be quantified using a flow cytometer.
Cell Viability Assay (MTT) Cells would be seeded in 96-well plates and treated with this compound. At the end of the treatment period, MTT reagent would be added to each well and incubated. The resulting formazan crystals would be dissolved, and the absorbance would be measured at a specific wavelength to determine the percentage of viable cells relative to the control.

Potential Signaling Pathways to Explore

If this compound were found to influence MCL-1S expression, it would be critical to elucidate the underlying signaling pathways. Based on the known mechanisms of related compounds, several pathways could be of interest.

Signaling_Pathways This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism (?) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) H1_Receptor->Downstream_Signaling Modulation (?) Transcription_Factors Transcription Factors (e.g., c-Jun, CREB) Downstream_Signaling->Transcription_Factors Activation/ Inhibition (?) Splicing_Factors Splicing Factors (e.g., SRSF1) Downstream_Signaling->Splicing_Factors Regulation of Splicing (?) MCL1_Gene MCL1 Gene Transcription_Factors->MCL1_Gene Transcriptional Regulation (?) MCL1_pre_mRNA MCL1 pre-mRNA MCL1_Gene->MCL1_pre_mRNA Splicing_Factors->MCL1_pre_mRNA MCL1S_mRNA MCL-1S mRNA MCL1_pre_mRNA->MCL1S_mRNA Alternative Splicing MCL1S_Protein MCL-1S Protein MCL1S_mRNA->MCL1S_Protein Translation Apoptosis Apoptosis MCL1S_Protein->Apoptosis Induction

Hypothetical signaling pathways for this compound's effect on MCL-1S.

Buclizine as a potential tool for drug repositioning studies

Author: BenchChem Technical Support Team. Date: November 2025

Buclizine: A Technical Guide for Drug Repositioning

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-generation piperazine-derivative antihistamine, first approved by the FDA in 1957.[1] It has been primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] Like other drugs in its class, this compound exhibits central nervous system depressant, anticholinergic, and antiemetic properties.[2][3] While its primary indication is well-established, emerging research and historical data suggest that this compound's pharmacological profile may lend itself to repositioning for other therapeutic applications, most notably as an appetite stimulant and in the management of cancer-associated cachexia.

This technical guide provides an in-depth overview of this compound, its known mechanisms, and the scientific rationale for its exploration in new therapeutic contexts. It aims to serve as a resource for researchers and drug development professionals interested in leveraging existing molecules for novel indications.

Core Pharmacology and Mechanism of Action

This compound's primary mechanism of action is as an antagonist of the histamine H1 receptor.[2] Its antiemetic and antivertigo effects are thought to be mediated by its action on the chemoreceptor trigger zone (CTZ) in the medulla and by depressing labyrinth excitability.[1][3] In addition to its antihistaminic activity, this compound also possesses significant anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors.[1][2] This dual antagonism contributes to its efficacy in managing motion sickness.

The molecule is highly lipophilic, which allows it to cross the blood-brain barrier and exert effects on the central nervous system, leading to sedation.[4][5] The exact mechanism for its reported appetite-stimulating effect is not well understood but is hypothesized to be related to mild hypoglycemia or central actions on acetylcholine receptors that influence hunger.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyValueSource
Molecular FormulaC28H33ClN2[6]
Molecular Weight433.04 g/mol [6]
AlogP6.54[6]
Basic pKa7.60[6]
AbsorptionRapidly absorbed following oral administration.[1]
MetabolismHepatic[1]
ExcretionMinor renal excretion.[7]

Table 2: Receptor Binding and Activity

TargetActionNotesSource
Histamine H1 ReceptorAntagonistPrimary mechanism for antihistaminic and antiemetic effects.[1][2]
Muscarinic Acetylcholine Receptor M1AntagonistContributes to anticholinergic and antiemetic effects.[1]

Potential for Drug Repositioning

The primary area of interest for repositioning this compound is in conditions characterized by appetite loss and weight loss, such as cachexia.

Appetite Stimulation and Cachexia

Cachexia is a multifactorial syndrome characterized by severe body weight loss, muscle wasting, and anorexia, and is a significant cause of morbidity and mortality in cancer patients.[8][9] The rationale for repositioning this compound for cachexia stems from its observed side effect of weight gain and its historical, albeit not rigorously validated, use as an appetite stimulant in children.[1][10]

While the evidence for this compound as an appetite stimulant is largely based on older, methodologically questionable studies, the potential for an existing, approved drug to address the unmet need in cachexia warrants further investigation.[10][11] The development of effective treatments for cachexia is a high priority, with other agents like anamorelin (a ghrelin receptor agonist) showing promise in clinical trials by increasing lean body mass and appetite.[12][13]

Signaling Pathways of Interest

The signaling pathways involved in cachexia are complex, involving inflammatory cytokines, and pathways regulating muscle protein synthesis and degradation. While this compound's direct impact on these pathways is not well-elucidated, its potential effects on appetite suggest an interaction with central pathways controlling hunger and satiety.

Below is a conceptual diagram illustrating the potential, though not yet fully established, mechanism for this compound's orexigenic (appetite-stimulating) effects.

Buclizine_Appetite_Stimulation cluster_appetite Hypothesized Orexigenic Effect This compound This compound H1R H1 Receptors This compound->H1R Antagonism M1R M1 Receptors This compound->M1R Antagonism Hypothalamus Hypothalamus (Appetite Control Center) Appetite Increased Appetite Hypothalamus->Appetite Vomiting_Center Vomiting Center (CTZ) Nausea Decreased Nausea Vomiting_Center->Nausea H1R->Vomiting_Center Suppression M1R->Hypothalamus Modulation? M1R->Vomiting_Center Suppression

Caption: Hypothesized mechanism of this compound's antiemetic and orexigenic effects.

Experimental Protocols for Repositioning Studies

To rigorously evaluate this compound for drug repositioning in cachexia, a series of preclinical and clinical studies would be necessary.

Preclinical Evaluation Workflow

The following workflow outlines a potential preclinical research plan.

Preclinical_Workflow start Start: Hypothesis Generation (this compound for Cachexia) invitro In Vitro Assays (e.g., myotube atrophy assays) start->invitro invivo In Vivo Animal Models (e.g., C26 tumor-bearing mice) invitro->invivo pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling invivo->pk_pd tox Toxicology Studies pk_pd->tox go_nogo Go/No-Go Decision for Clinical Trials tox->go_nogo end End: IND-Enabling Studies go_nogo->end

Caption: A proposed preclinical workflow for evaluating this compound in cancer cachexia.

Detailed Methodologies

In Vitro Myotube Atrophy Assay:

  • Cell Culture: Differentiate C2C12 myoblasts into myotubes.

  • Induction of Atrophy: Treat myotubes with conditioned media from cancer cell lines (e.g., C26 colon carcinoma) or with inflammatory cytokines (e.g., TNF-α) to induce atrophy.

  • Treatment: Co-treat with a range of this compound concentrations.

  • Analysis: Measure myotube diameter and analyze protein expression of key atrophy markers (e.g., MuRF1, Atrogin-1) via Western blot or qPCR.

In Vivo Cancer Cachexia Model:

  • Animal Model: Use established mouse models of cancer cachexia, such as BALB/c mice inoculated with C26 colon adenocarcinoma cells.

  • Treatment: Once tumors are established and weight loss begins, administer this compound orally at various doses.

  • Endpoints: Monitor body weight, tumor volume, food intake, and body composition (lean and fat mass) using techniques like DEXA or MRI.

  • Functional Assessment: Evaluate muscle function using grip strength tests or rotarod performance.

  • Tissue Analysis: At the end of the study, harvest tissues (e.g., gastrocnemius, tibialis anterior) for histological analysis and measurement of muscle fiber cross-sectional area.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis: A validated stability-indicating HPLC method is crucial for determining this compound concentrations in biological matrices.

  • Column: C18 column.

  • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 80:20 v/v) with pH adjustment (e.g., to 2.6).[14]

  • Flow Rate: Typically 1.0 mL/min.[14]

  • Detection: UV detection at approximately 230 nm.[14]

  • Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples.

Conclusion and Future Directions

This compound presents an intriguing candidate for drug repositioning, particularly for the challenging indication of cancer-associated cachexia. Its established safety profile as an antiemetic provides a strong foundation for exploring new uses. However, the existing evidence for its appetite-stimulating effects is anecdotal and requires substantiation through modern, rigorous preclinical and clinical research.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying this compound's potential orexigenic effects.

  • Conducting well-designed preclinical studies in validated animal models of cachexia to assess efficacy in improving lean body mass and muscle function.

  • If preclinical data is promising, designing and executing proof-of-concept clinical trials in cachectic patient populations.

By systematically investigating the potential of this compound, the research community can determine if this well-established drug can be repurposed to address a critical unmet medical need.

References

Structural Analysis of Buclizine via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analysis of Buclizine, a piperazine derivative with antihistaminic and anticholinergic properties, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is employed primarily as an antiemetic for the prevention of motion sickness and in the management of vertigo.[1][2] A thorough understanding of its molecular structure is paramount for quality control, drug development, and mechanism of action studies. NMR spectroscopy stands as a powerful, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules like this compound in solution.[3][4]

This document details the experimental protocols for NMR analysis, presents comprehensive ¹H and ¹³C NMR data in tabular format for clarity, and provides a visual workflow for the structural elucidation process.

Experimental Protocols

The following section outlines a representative methodology for the NMR analysis of a small molecule such as this compound, based on standard laboratory practices and information gathered from spectroscopic analyses of this compound and related compounds.[1][5]

Sample Preparation

A standard protocol for preparing a small molecule sample like this compound for NMR analysis involves the following steps:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR. The amount can be adjusted based on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. For this compound, chloroform-d (CDCl₃) is a commonly used solvent.[5] The typical volume of the solvent is 0.6-0.7 mL.

  • Dissolution: Dissolve the weighed sample in the deuterated solvent within a clean, dry vial. Gentle vortexing or heating may be applied to aid dissolution.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent interference with the magnetic field homogeneity.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, 5 mm diameter NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts of both ¹H and ¹³C nuclei to 0.00 ppm.[5]

NMR Data Acquisition

The NMR spectra for this compound can be acquired using a standard NMR spectrometer. The parameters mentioned in the analysis of this compound are as follows:

  • Instrument: Varian Gemini 200 Spectrometer[5]

  • Frequency: 200 MHz for ¹H NMR[5]

  • Nuclei: ¹H and ¹³C

  • Standard Experiments:

    • One-dimensional (1D) ¹H NMR

    • One-dimensional (1D) ¹³C NMR

    • Two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed for unambiguous assignment of all proton and carbon signals.

NMR Data and Structural Interpretation

The structural elucidation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The table below summarizes the assigned proton chemical shifts for this compound.[5]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl (-C(CH₃)₃)1.29s9H
Piperazine (CH₂)2.45m8H
Benzyl (Ar-CH₂-N)3.46s2H
Methine (Ar₂-CH-N)4.22s1H
Aromatic Protons7.20 - 7.40m13H

s = singlet, m = multiplet

Interpretation:

  • The singlet at 1.29 ppm integrating to 9 protons is characteristic of the nine equivalent protons of the tert-butyl group.

  • The multiplet around 2.45 ppm corresponds to the eight protons of the piperazine ring. The complexity of this signal arises from the conformational dynamics of the piperazine ring.

  • The singlet at 3.46 ppm, integrating to 2 protons, is assigned to the methylene protons of the p-tert-butylbenzyl group.

  • The singlet at 4.22 ppm corresponds to the single methine proton of the benzhydryl group.

  • The multiplet in the aromatic region (7.20-7.40 ppm) integrates to 13 protons, accounting for all the aromatic protons in the two phenyl rings and the p-tert-butylphenyl group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The table below summarizes the carbon chemical shifts for this compound.[5]

Carbon Assignment Chemical Shift (δ, ppm)
tert-Butyl (-C(C H₃)₃)31.3
tert-Butyl (-C (CH₃)₃)34.3
Piperazine (-C H₂-N)53.3
Benzyl (Ar-C H₂-N)62.8
Methine (Ar₂-C H-N)75.2
Aromatic Carbons125.0 - 149.8

Interpretation:

  • The signals at 31.3 ppm and 34.3 ppm are assigned to the methyl and quaternary carbons of the tert-butyl group, respectively.

  • The signal at 53.3 ppm corresponds to the carbon atoms of the piperazine ring.

  • The peak at 62.8 ppm is attributed to the methylene carbon of the p-tert-butylbenzyl group.

  • The signal at 75.2 ppm corresponds to the methine carbon of the benzhydryl group.

  • The signals in the downfield region between 125.0 and 149.8 ppm represent the various aromatic carbons of the three aromatic rings.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the general workflow for the structural analysis of a small molecule like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_elucidation Structure Elucidation Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube NMR_Acq Acquire 1D & 2D NMR Spectra Tube->NMR_Acq FT Fourier Transform NMR_Acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing (TMS) Baseline->Referencing Chem_Shift Analyze Chemical Shifts Referencing->Chem_Shift Assignment Assign Signals to Specific Nuclei Chem_Shift->Assignment Integration Analyze Integration Integration->Assignment Multiplicity Analyze Multiplicity & Coupling Constants Multiplicity->Assignment TwoD_Corr Analyze 2D Correlations TwoD_Corr->Assignment Structure_Confirm Confirm Molecular Structure Assignment->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation of a small molecule.

Signaling Pathways and Logical Relationships

While NMR spectroscopy directly probes the structure of a molecule rather than its interaction with biological signaling pathways, the confirmed structure is fundamental to understanding how this compound interacts with its targets, such as histamine H1 and muscarinic receptors.[2] The structural information obtained from NMR is a prerequisite for molecular modeling and docking studies that can elucidate these interactions at a molecular level.

The logical relationship in NMR-based structural analysis follows a deductive process. The fundamental parameters observed in the NMR spectra (chemical shift, integration, multiplicity, and correlations) are logically pieced together to build a molecular structure consistent with all the spectroscopic evidence.

Logical_Relationship NMR_Data Raw NMR Data (FID) Processed_Spectra Processed Spectra (1D & 2D) NMR_Data->Processed_Spectra Spectral_Parameters Spectral Parameters (δ, J, Integral, Correlations) Processed_Spectra->Spectral_Parameters Fragment_Identification Identification of Molecular Fragments Spectral_Parameters->Fragment_Identification Connectivity_Map Mapping of Fragment Connectivity Spectral_Parameters->Connectivity_Map Structure_Validation Validation against all Spectroscopic Data Spectral_Parameters->Structure_Validation Fragment_Identification->Connectivity_Map Proposed_Structure Proposed Molecular Structure Connectivity_Map->Proposed_Structure Proposed_Structure->Structure_Validation Final_Structure Confirmed Structure of this compound Structure_Validation->Final_Structure

Caption: Logical workflow of deductive reasoning in NMR structural analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of pharmaceutical compounds like this compound. Through the detailed analysis of ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of the molecular structure can be achieved. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals involved in the analysis and development of this compound and related pharmaceutical substances.

References

Methodological & Application

Application Note: Quantification of Buclizine in Cell Lysates by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buclizine is a piperazine derivative with antihistaminic, antimuscarinic, and antiemetic properties. Its potential as a therapeutic agent in various diseases necessitates reliable methods for its quantification in biological matrices, including cell lysates, to facilitate pharmacokinetic and pharmacodynamic studies. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in cell lysates.

Principle

This method employs RP-HPLC with UV detection for the separation and quantification of this compound. Following cell lysis and protein precipitation, the analyte is separated on a C18 stationary phase using an isocratic mobile phase of methanol and water, with the pH adjusted to 2.6 with phosphoric acid. Detection is performed at 230 nm, a wavelength at which this compound exhibits significant absorbance. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound hydrochloride standard (Sigma-Aldrich or equivalent)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric acid (85%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

2. Equipment

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sonicator (probe or bath)

  • Centrifuge and microcentrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Syringe filters (0.22 µm or 0.45 µm)

  • Standard laboratory glassware and consumables

3. Preparation of Solutions

  • Mobile Phase (Methanol:Water, 80:20, v/v, pH 2.6): Mix 800 mL of HPLC-grade methanol with 200 mL of HPLC-grade water. Adjust the pH to 2.6 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of mobile phase. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 25 µg/mL.

4. Sample Preparation: Cell Lysate

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization or by scraping.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet again with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in a known volume of ice-cold cell lysis buffer (e.g., 100 µL for a 10 cm plate).

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Sonicate the lysate on ice to ensure complete cell disruption.

  • Protein Precipitation and this compound Extraction:

    • Add three volumes of ice-cold acetonitrile or methanol to the cell lysate (e.g., 300 µL of ACN to 100 µL of lysate).

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for at least 2 hours to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Finalization:

    • Carefully collect the supernatant containing the extracted this compound.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Analysis

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Water (80:20, v/v), pH 2.6

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 230 nm

  • Column Temperature: 25°C

  • Run Time: Approximately 10 minutes

6. Data Analysis and Quantification

  • Identify the this compound peak in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the amount of this compound in the cell lysate samples by interpolating their peak areas on the calibration curve.

  • Normalize the this compound concentration to the total protein content of the cell lysate, determined by a BCA assay on an aliquot of the lysate prior to protein precipitation.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Retention Time (min)~6.0[1][2]
Linearity Range (µg/mL)0.5 - 24[1]
Correlation Coefficient (r²)> 0.999[3][4]
Limit of Detection (LOD) (µg/mL)0.06[1]
Limit of Quantification (LOQ) (µg/mL)0.21[1]
Precision (%RSD)< 2%[1]
Accuracy/Recovery (%)98 - 102%[4]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment harvesting Harvest & Wash Cells treatment->harvesting lysis Cell Lysis harvesting->lysis protein_precipitation Protein Precipitation (Acetonitrile) lysis->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection evaporation Evaporate to Dryness supernatant_collection->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.22 µm) reconstitution->filtration hplc_injection Inject into HPLC filtration->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (230 nm) chromatography->detection peak_integration Peak Area Integration detection->peak_integration quantification Quantify this compound peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification normalization Normalize to Protein Content quantification->normalization

Caption: Experimental workflow for the quantification of this compound in cell lysates.

chromatographic_separation cluster_injection Injection cluster_column Reversed-Phase C18 Column cluster_elution Elution & Detection sample_injection Sample Injection (this compound + Cellular Matrix) column_inlet Column Inlet sample_injection->column_inlet stationary_phase Non-polar Stationary Phase (C18) column_outlet Column Outlet polar_components Polar Cellular Components (Elute Early) column_outlet->polar_components buclizine_peak This compound (Retained, Elutes Later) polar_components->buclizine_peak Time detector UV Detector (230 nm) buclizine_peak->detector mobile_phase Polar Mobile Phase (Methanol/Water) mobile_phase->column_inlet Isocratic Flow

Caption: Principle of reversed-phase chromatographic separation of this compound.

References

Application Note: A UPLC-MS/MS Protocol for the Identification of Buclizine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Buclizine, a piperazine derivative antihistamine, is utilized for its antiemetic and antivertigo properties.[1][2] Understanding its metabolic fate is crucial for comprehensive pharmacological and toxicological assessments. This document outlines a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the identification of this compound and its potential metabolites in biological matrices such as human plasma. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions, providing a framework for drug metabolism studies.

Principle

This method employs a protein precipitation technique for the extraction of this compound and its metabolites from plasma.[3][4][5] Chromatographic separation is achieved on a reversed-phase C18 column, providing excellent resolution and peak shape for the parent drug and its biotransformation products.[4][6] Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Metabolite identification is based on predicted mass shifts from the parent drug, followed by structural elucidation through the interpretation of fragmentation patterns obtained from product ion scans.

Experimental Protocols

Sample Preparation (Human Plasma)
  • Thaw frozen human plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3][4][7]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3][4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the final solution to UPLC vials for analysis.

UPLC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument in use.[8][9]

Table 1: UPLC Parameters

ParameterValue
System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 10% B (0-0.5 min), 10-95% B (0.5-5.0 min), 95% B (5.0-6.0 min), 95-10% B (6.0-6.1 min), 10% B (6.1-8.0 min)

Table 2: Mass Spectrometry Parameters

ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Full Scan (for initial screening), Product Ion Scan (for fragmentation), Multiple Reaction Monitoring (MRM) (for targeted analysis)
Metabolite Identification Strategy
  • Full Scan Analysis: Inject a high-concentration sample of the parent drug to determine its retention time and fragmentation pattern.

  • Predictive Analysis: Based on the structure of this compound (C₂₈H₃₃ClN₂), predict common Phase I (e.g., oxidation, hydroxylation, N-dealkylation) and Phase II (e.g., glucuronidation) metabolic transformations.

  • Metabolite Screening: Analyze post-dose biological samples using a full scan or data-independent acquisition method to screen for predicted metabolite masses.

  • Structural Elucidation: Generate product ion spectra for the suspected metabolite peaks. Compare the fragmentation patterns of metabolites with the parent drug to identify the site of metabolic modification.[10][11]

Data Presentation

Quantitative data for the parent drug and its identified metabolites should be systematically organized. The following table provides an example of Multiple Reaction Monitoring (MRM) transitions for this compound and its hypothetical metabolites. (Note: These values are for illustrative purposes and require experimental verification).

Table 3: Example MRM Transitions for this compound and Putative Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 433.2167.13550
433.2283.22550
Hydroxy-Buclizine 449.2167.13550
(Phase I Metabolite)449.2299.22550
N-dealkylated this compound 287.1167.13050
(Phase I Metabolite)287.1121.14050
This compound Glucuronide 609.2433.22050
(Phase II Metabolite)609.2167.14550

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to data analysis for this compound metabolite identification.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Precip Protein Precipitation (Acetonitrile) Sample->Precip Centri Centrifugation Precip->Centri Evap Evaporation & Reconstitution Centri->Evap UPLC UPLC Separation (C18 Column) Evap->UPLC MS MS/MS Detection (ESI+) UPLC->MS Screen Full Scan Screening for Potential Metabolites MS->Screen Confirm MS/MS Fragmentation for Structural Confirmation Screen->Confirm Identify Metabolite Identification & Pathway Mapping Confirm->Identify

Caption: Workflow for UPLC-MS/MS based metabolite identification.

Putative Metabolic Pathway of this compound

This diagram shows the proposed primary metabolic transformations of this compound based on its chemical structure.

G This compound This compound (C₂₈H₃₃ClN₂) m/z = 433.2 Metabolite1 Hydroxy-Buclizine (Aromatic Hydroxylation) m/z = 449.2 This compound->Metabolite1 Phase I: CYP450 (+O) Metabolite2 N-dealkylated this compound (Piperazine Ring Cleavage) m/z = 287.1 This compound->Metabolite2 Phase I: CYP450 (Dealkylation) Metabolite3 This compound Glucuronide (Glucuronidation) m/z = 609.2 Metabolite1->Metabolite3 Phase II: UGT (+C₆H₈O₆)

Caption: Putative metabolic pathway of this compound.

References

Application Note: Establishing a Buclizine-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buclizine, a piperazine-derivative antihistamine, has demonstrated anti-tumor activity by inhibiting cancer cell growth.[1][2] Its mechanism involves binding to the Translationally Controlled Tumor Protein (TCTP), leading to G1 phase cell cycle arrest and subsequent induction of cell differentiation.[1] Unlike conventional cytotoxic agents, this compound is considered cytostatic, as it does not primarily induce apoptosis or necrosis.[1] The emergence of drug resistance is a significant challenge in cancer therapy, limiting the efficacy of anti-cancer agents.[3][4] Establishing in vitro models of this compound resistance is crucial for investigating the molecular mechanisms that drive this resistance, identifying potential biomarkers, and developing novel strategies to overcome treatment failure.[5][6]

This document provides detailed protocols for developing and characterizing a this compound-resistant cancer cell line. It covers the gradual dose-escalation method for inducing resistance, along with key assays for validating the resistant phenotype, including cell viability, protein expression, and gene expression analyses.

This compound's Mechanism of Action

This compound exerts its anti-proliferative effects primarily by targeting TCTP. This interaction leads to the downregulation of key cell cycle regulatory proteins, such as Cyclin D1, Cyclin D3, CDK2, and CDK4.[2] The consequence is an arrest of the cell cycle in the G1 phase, which halts cell proliferation.[1][2] this compound also possesses anticholinergic and antihistaminic properties, though its anti-cancer effects are most directly linked to the TCTP pathway.[7][8]

buclizine_pathway cluster_cell Cancer Cell This compound This compound tctp TCTP This compound->tctp binds & inhibits cyclins Cyclin D1/CDK4 tctp->cyclins downregulates g1_arrest G1 Phase Arrest cyclins->g1_arrest progression inhibited proliferation Cell Proliferation g1_arrest->proliferation inhibits

Caption: Proposed signaling pathway for this compound's anti-cancer activity.

Protocol for Establishing a this compound-Resistant Cell Line

The most common method for developing a drug-resistant cell line is the gradual dose induction or intermittent exposure method.[5][9] This process involves continuously exposing a parental cancer cell line to incrementally increasing concentrations of the drug over a prolonged period.[5][10]

Workflow for Resistance Induction

resistance_workflow start Start: Parental Cell Line ic50 1. Determine Parental IC50 (e.g., via MTT Assay) start->ic50 initial_culture 2. Culture cells in low-dose This compound (e.g., IC20) ic50->initial_culture monitor 3. Monitor cell growth and morphology initial_culture->monitor passage 4. Passage cells when confluent (approx. 80%) monitor->passage loop_decision Have cells adapted? passage->loop_decision increase_dose 5. Gradually increase This compound concentration (e.g., 1.5-2.0 fold) cryo Cryopreserve stock at each concentration increase_dose->cryo stable 6. Culture at target concentration for 8-10 passages increase_dose->stable loop_decision->monitor No loop_decision->increase_dose Yes cryo->initial_culture validate 7. Validate Resistance (IC50, Western, qRT-PCR) stable->validate end End: this compound-Resistant Cell Line validate->end

Caption: Workflow for generating a this compound-resistant cell line model.

Detailed Protocol:

  • Determine Initial Parameters:

    • Select a parental cancer cell line (e.g., MCF-7 breast cancer cells).

    • Perform a baseline cell viability assay (see Protocol 3.1) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.[6]

    • The initial induction dose should be a sub-lethal concentration, typically the IC20 (the concentration that inhibits growth by 20%).[9]

  • Induction Phase:

    • Culture the parental cells in their standard growth medium supplemented with the initial IC20 of this compound.

    • Maintain the culture, changing the medium with fresh this compound every 72 hours.[10]

    • When the cells reach 70-80% confluency and show stable growth, passage them.[9][10]

    • At this point, a portion of the cells should be cryopreserved as a backup.[5][10]

  • Dose Escalation:

    • For the remaining cells, increase the this compound concentration by a factor of 1.5 to 2.0.[5]

    • Continue to culture the cells at this new concentration, monitoring for adaptation. If significant cell death (>50%) occurs, revert to the previous concentration until the culture stabilizes.[9]

    • Repeat this cycle of adaptation, passaging, cryopreservation, and dose escalation. This process can take several weeks to months.[10]

  • Stabilization and Validation:

    • Once a desired level of resistance is achieved (e.g., cells are viable at a concentration 10x the parental IC50), maintain the cells at this concentration for 8-10 passages to ensure the resistance phenotype is stable.[9]

    • The resistant cell line is considered successfully established if its IC50 increases by more than threefold compared to the parental line.[11]

    • Perform characterization assays (Protocol 3.1, 3.2, 3.3) to confirm resistance and investigate underlying mechanisms.

Characterization and Validation Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] It is essential for determining the IC50 values of both parental and resistant cell lines.[13]

MTT Assay Workflow

mtt_workflow start Start seed 1. Seed cells in a 96-well plate start->seed incubate1 2. Incubate overnight (37°C, 5% CO2) seed->incubate1 add_drug 3. Add serial dilutions of this compound incubate1->add_drug incubate2 4. Incubate for exposure period (e.g., 72h) add_drug->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 1-4 hours to allow formazan formation add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize read 8. Read absorbance (570 nm) solubilize->read analyze 9. Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Standard workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Harvest cells during their logarithmic growth phase and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[6][14] Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours.[12][14] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570-590 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value. The Resistance Index (RI) is calculated as: RI = IC50 (Resistant Cells) / IC50 (Parental Cells).[9]

Data Presentation: this compound Sensitivity

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental MCF-719.18[1]1.0
This compound-Resistant MCF-7125.76.55

Note: Data for the resistant cell line is hypothetical and serves as an example.

Western blotting is used to detect changes in the expression levels of specific proteins involved in this compound's mechanism of action and potential resistance pathways.[15] Key targets include TCTP, cell cycle proteins (Cyclin D1, CDK4), and apoptosis markers to confirm the drug's cytostatic nature.[1][16]

Western Blot Workflow

western_workflow start Start lysate 1. Prepare protein lysates from parental & resistant cells start->lysate quantify 2. Quantify protein concentration (e.g., BCA assay) lysate->quantify sds_page 3. Separate proteins by SDS-PAGE quantify->sds_page transfer 4. Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block 5. Block membrane to prevent non-specific binding transfer->block primary_ab 6. Incubate with primary antibody (e.g., anti-TCTP) block->primary_ab secondary_ab 7. Wash and incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect 8. Add chemiluminescent substrate and image secondary_ab->detect analyze 9. Analyze band intensity relative to loading control detect->analyze end End analyze->end

Caption: General workflow for Western Blot analysis of protein expression.

Detailed Protocol:

  • Protein Extraction: Lyse parental and resistant cells to extract total protein.

  • Quantification: Determine protein concentration using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.[17]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., TCTP, Cyclin D1, CDK4, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH).[15][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between the parental and resistant cell lines.

Data Presentation: Expected Protein Expression Changes

Target ProteinParental CellsThis compound-Resistant CellsRationale
TCTPNormalUpregulated / MutatedTarget alteration may prevent drug binding.
Cyclin D1/CDK4NormalUpregulatedOvercoming G1 arrest.[2]
Cleaved Caspase-3Low / No changeLow / No changeConfirms non-apoptotic mechanism.[18]
P-glycoprotein (MDR1)LowUpregulatedPotential drug efflux mechanism.[9]

qRT-PCR is a highly sensitive technique used to measure gene expression levels.[19] It can be used to determine if resistance is associated with changes in the transcription of genes related to the drug's target, drug transporters, or other resistance-associated pathways.[20][21]

qRT-PCR Workflow

qrtpcr_workflow start Start rna_extraction 1. Extract total RNA from parental & resistant cells start->rna_extraction rna_quantify 2. Assess RNA quantity and quality rna_extraction->rna_quantify cdna_synthesis 3. Reverse transcribe RNA into cDNA rna_quantify->cdna_synthesis qpcr_setup 4. Set up qPCR reaction with SYBR Green & primers cdna_synthesis->qpcr_setup qpcr_run 5. Run qPCR cycles in a real-time thermal cycler qpcr_setup->qpcr_run analysis 6. Analyze amplification curves and Ct values qpcr_run->analysis normalization 7. Calculate relative gene expression (e.g., ΔΔCt method) analysis->normalization end End normalization->end resistance_mechanisms cluster_mechanisms Potential Resistance Mechanisms This compound This compound cell This compound-Resistant Cell This compound->cell enters cell efflux Increased Drug Efflux (e.g., ABC Transporters) cell->efflux pumps drug out target_alt Target Alteration (e.g., TCTP mutation) pathway Pathway Activation (e.g., Bypass G1 arrest) apoptosis Inhibition of Apoptosis (Less likely for this compound)

References

Protocol for assessing Buclizine-induced cytotoxicity.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Buclizine, a piperazine-derivative antihistamine, is traditionally used for its antiemetic and antivertigo properties.[1][2] Recent studies on structurally similar piperazine compounds, such as cyclizine and meclizine, have revealed potential cytotoxic and pro-apoptotic effects in various cell lines, particularly cancer cells.[3][4][5] These findings suggest that this compound may also possess previously uncharacterized cytotoxic properties. This document provides a comprehensive protocol for a systematic investigation of this compound-induced cytotoxicity, outlining key experiments to elucidate its mechanism of action.

The provided protocols are based on established methodologies for assessing drug-induced cytotoxicity and are adapted to specifically investigate the potential effects of this compound. The proposed signaling pathway for investigation is extrapolated from findings on related piperazine derivatives, which have been shown to induce apoptosis through both intrinsic and extrinsic pathways and modulate key cellular signaling cascades such as the PI3K/Akt pathway.[6][7]

Key Experimental Protocols

A multi-faceted approach is recommended to thoroughly assess this compound's cytotoxic potential. This involves a combination of assays to measure cell viability, membrane integrity, and the induction of apoptosis.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in a complete cell culture medium. Replace the medium in the wells with the this compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[5][10][11]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6][7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Investigation of Apoptotic Signaling Pathways (Western Blotting)

Western blotting is used to detect and quantify the expression of key proteins involved in apoptosis.

Protocol:

  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle Control)100100100
10
25
50
100
IC50

Table 2: this compound-Induced Cytotoxicity (LDH Assay)

This compound Concentration (µM)24h LDH Release (%)48h LDH Release (%)72h LDH Release (%)
0 (Vehicle Control)000
10
25
50
100
Positive Control (Lysis)100100100

Table 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)
25
50
100

Table 4: Relative Protein Expression from Western Blot Analysis

Target ProteinThis compound Concentration (µM)Fold Change vs. Control
01.0
Bcl-250
100
01.0
Bax50
100
01.0
Cleaved Caspase-350
100
01.0
p-Akt/Akt Ratio50
100

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Initial Cytotoxicity Screening cluster_phase2 Phase 2: Cytotoxicity Confirmation and Mechanism cluster_phase3 Phase 3: Signaling Pathway Analysis start Select Cell Line(s) cell_culture Cell Culture and Seeding start->cell_culture buclizine_prep This compound Preparation (Dose Range Selection) treatment This compound Treatment (24h, 48h, 72h) cell_culture->treatment buclizine_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis_detection Annexin V/PI Staining (Flow Cytometry) treatment->apoptosis_detection western_blot Western Blotting (Apoptosis & Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Interpretation mtt->data_analysis Quantitative Analysis ldh->data_analysis apoptosis_detection->data_analysis western_blot->data_analysis conclusion Conclusion on this compound's Cytotoxic Potential data_analysis->conclusion buclizine_apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_execution Apoptotic Execution This compound This compound pi3k PI3K This compound->pi3k Inhibition akt Akt pi3k->akt Inhibition mtor mTOR akt->mtor Inhibition bcl2 Bcl-2 akt->bcl2 Inhibition bax Bax bcl2->bax Inhibition cytochrome_c Cytochrome c bax->cytochrome_c Release from Mitochondria caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for In Vivo Administration of Buclizine in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclizine, a piperazine antihistamine, has demonstrated potential as an anti-cancer agent through its interaction with the Translationally Controlled Tumor Protein (TCTP).[1] In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing differentiation, a mechanism distinct from traditional cytotoxic chemotherapies.[1] These findings suggest that this compound may offer a novel therapeutic approach for various cancers. This document provides detailed application notes and protocols for the in vivo administration of this compound in xenograft studies to evaluate its anti-tumor efficacy.

Principle of Action

This compound exerts its anti-cancer effects by binding to the Translationally Controlled Tumor Protein (TCTP), also known as histamine-releasing factor.[1] TCTP is a highly conserved and multifunctional protein that is overexpressed in many cancer types and is involved in cell growth, proliferation, and protection from apoptosis.[2][3][4][5] By binding to TCTP, this compound is thought to interfere with its pro-survival functions, leading to a cytostatic effect on cancer cells characterized by cell cycle arrest and induction of differentiation.[1] This mechanism of action suggests that this compound may be effective in tumors dependent on TCTP for their growth and survival.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (µM)EffectReference
MCF-7Breast Cancer19.18 ± 5.32Growth Inhibition[1]

Note: The provided in vitro data serves as a basis for suggesting the potential of this compound. Further in vitro studies on a broader range of cancer cell lines are recommended to identify the most responsive models for xenograft studies.

Proposed In Vivo Study Parameters (Example)
ParameterRecommendationNotes
Animal Model Athymic Nude Mice (e.g., NU/NU) or SCID miceChoice depends on the tumor cell line and the need to avoid immune rejection.
Tumor Model Subcutaneous XenograftAllows for easy tumor measurement and monitoring.
Cell Line e.g., MCF-7 (Breast Cancer) or other responsive cell lineBased on in vitro sensitivity data.
This compound Dose To be determined by MTD study (e.g., 10, 30, 60 mg/kg)Start with doses extrapolated from in vitro data and other antihistamines, but MTD determination is crucial.
Administration Intraperitoneal (IP) or Oral Gavage (PO)IP administration often provides higher bioavailability in preclinical models. Oral gavage mimics a more clinical route of administration.
Frequency Daily or every other dayTo be determined based on MTD and pharmacokinetic data.
Vehicle e.g., 0.5% Carboxymethylcellulose (CMC) in salineA common vehicle for oral and IP administration of hydrophobic compounds.
Controls Vehicle control, Positive control (standard-of-care)Essential for validating the experimental results.
Study Duration 21-28 days, or until tumor burden endpoints are reachedDependent on tumor growth rate and treatment efficacy.
Primary Endpoint Tumor Growth Inhibition (TGI)Measured by tumor volume and weight.
Secondary Body weight, clinical observations, histological analysisTo assess toxicity and treatment effects on tumor morphology.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in sterile saline)

  • 6-8 week old female athymic nude mice

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Dose Selection: Based on available literature for similar compounds and in vitro data, select a starting dose and a range of escalating doses (e.g., 10, 30, 60, 100 mg/kg).

  • Animal Groups: Assign a cohort of mice (n=3-5 per group) to each dose level and a vehicle control group.

  • Administration: Administer this compound via the chosen route (IP or PO) daily for a predetermined period (e.g., 5-7 days).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, breathing).

    • Note any signs of injection site reactions if using IP route.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.

  • Data Analysis: Analyze body weight changes and clinical observation scores to determine the MTD.

Protocol 2: In Vivo Efficacy of this compound in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old female athymic nude mice

  • This compound (at determined MTD and lower doses)

  • Vehicle control

  • Positive control drug (e.g., a standard-of-care chemotherapy for the chosen cancer type)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in sterile PBS or media, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle Control

      • This compound (e.g., MTD and a lower dose)

      • Positive Control

  • Drug Administration: Administer the respective treatments according to the predetermined schedule (e.g., daily IP injections).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations.

  • Study Termination:

    • Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or if signs of excessive toxicity are observed.

    • At necropsy, excise the tumors and record their final weight.

    • Collect tumors and major organs for histological and molecular analysis.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze statistical significance of the differences in tumor volume and weight between groups.

    • Evaluate any treatment-related changes in body weight and clinical signs.

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow for this compound Xenograft Study start Start mtd_study Determine Maximum Tolerated Dose (MTD) of this compound start->mtd_study xenograft_establishment Establish Xenograft Model (e.g., MCF-7 in nude mice) mtd_study->xenograft_establishment randomization Randomize Mice into Treatment Groups xenograft_establishment->randomization treatment Administer this compound, Vehicle, or Positive Control randomization->treatment monitoring Monitor Tumor Growth and Animal Welfare treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Toxicity Assessment endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for this compound Xenograft Efficacy Study.

G cluster_pathway Proposed Mechanism of Action of this compound This compound This compound tctp TCTP (Translationally Controlled Tumor Protein) This compound->tctp Binds to and Inhibits cell_differentiation Induction of Cell Differentiation This compound->cell_differentiation cell_growth Cell Growth & Proliferation tctp->cell_growth apoptosis_inhibition Inhibition of Apoptosis tctp->apoptosis_inhibition tumor_suppression Tumor Growth Suppression cell_growth->tumor_suppression Inhibition of apoptosis_inhibition->tumor_suppression Promotion of Apoptosis cell_differentiation->tumor_suppression

Caption: this compound's Proposed Anti-Cancer Signaling Pathway.

Disclaimer

The protocols and information provided in this document are intended for guidance and informational purposes for qualified research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The proposed dosages and protocols for this compound in xenograft studies are based on available in vitro data and general preclinical practices; therefore, it is imperative to conduct a thorough MTD study to establish a safe and effective dose range for your specific experimental conditions.

References

Application of Buclizine in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclizine is a first-generation antihistamine of the piperazine class, recognized for its antagonist activity at the histamine H1 receptor and its anticholinergic effects through antagonism of muscarinic receptors.[1][2][3] These properties underpin its clinical use as an antiemetic for the prevention of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] In the context of drug discovery and pharmacological research, this compound serves as a valuable tool compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of the histaminergic and cholinergic systems. Its well-defined mechanism of action makes it an excellent reference compound for validating assay performance and interpreting screening results.

This document provides detailed application notes and protocols for utilizing this compound in HTS assays targeting the histamine H1 receptor and muscarinic acetylcholine receptors.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by competitively blocking the binding of endogenous ligands, histamine and acetylcholine, to their respective G-protein coupled receptors (GPCRs).

Histamine H1 Receptor Signaling: The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, this pathway initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger that can be readily detected in cell-based HTS assays.

Muscarinic Acetylcholine Receptor Signaling: this compound also demonstrates antagonist activity at muscarinic acetylcholine receptors.[1][2] The five subtypes of muscarinic receptors (M1-M5) couple to various G-proteins. M1, M3, and M5 receptors typically couple to Gq/11, initiating the same calcium signaling pathway as the H1 receptor. Conversely, M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

The ability of this compound to antagonize these pathways makes it a suitable reference compound for HTS campaigns aimed at discovering novel antagonists of these receptors.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the known quantitative data for this compound's activity at its primary targets. This information is essential for designing experiments and interpreting results when using this compound as a reference compound.

Target Assay Type Species Value Units Reference
Histamine H1 ReceptorRadioligand BindingGuinea Pig Brain25nM (Ki)

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and a general experimental workflow.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Histamine H1R / Muscarinic R (M1, M3, M5) Gq Gq/11 GPCR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates This compound This compound This compound->GPCR Blocks Ligand Histamine / Acetylcholine Ligand->GPCR Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Triggers

Caption: Gq-coupled GPCR Signaling Pathway Antagonized by this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay Execution cluster_analysis Data Analysis Cell_Plating Plate cells expressing target receptor Dye_Loading Load cells with Ca²⁺-sensitive dye Cell_Plating->Dye_Loading Compound_Plating Prepare compound plates (Test compounds, this compound, Controls) Incubation Incubate cells with compounds Compound_Plating->Incubation Dye_Loading->Incubation Agonist_Addition Add agonist (e.g., Histamine) Incubation->Agonist_Addition Signal_Detection Measure fluorescence signal (e.g., using FLIPR) Agonist_Addition->Signal_Detection Data_Processing Calculate % inhibition Signal_Detection->Data_Processing Curve_Fitting Generate dose-response curves Data_Processing->Curve_Fitting Hit_Identification Identify active compounds Curve_Fitting->Hit_Identification

Caption: General workflow for a cell-based HTS calcium flux assay.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays where this compound can be used as a reference antagonist.

Protocol 1: Homogeneous Calcium Flux Assay for Histamine H1 Receptor Antagonists

This protocol is designed for a 384-well format and is suitable for automated high-throughput screening using a Fluorescence Imaging Plate Reader (FLIPR).

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human histamine H1 receptor.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: FLIPR Calcium 5 Assay Kit (or equivalent).

  • Agonist: Histamine dihydrochloride.

  • Reference Antagonist: this compound hydrochloride.

  • Assay Plates: 384-well black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates.

2. Cell Preparation:

  • Culture HEK293-H1R cells in T-175 flasks until they reach 80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in culture medium and centrifuge at 200 x g for 3 minutes.

  • Resuspend the cell pellet in culture medium and perform a cell count.

  • Plate the cells in 384-well assay plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.

  • Incubate the cell plates overnight at 37°C in a 5% CO2 incubator.

3. Compound Preparation:

  • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).

  • Perform serial dilutions of this compound and test compounds in DMSO in a 384-well compound plate to create a concentration-response curve (typically 8-12 points).

  • Dilute the compound plates with assay buffer to achieve the desired final assay concentrations (ensure the final DMSO concentration is ≤ 0.5%).

4. Assay Procedure:

  • On the day of the assay, prepare the calcium-sensitive dye according to the manufacturer's instructions.

  • Remove the cell plates from the incubator and add 25 µL of the prepared dye solution to each well.

  • Incubate the plates at 37°C for 60 minutes to allow for dye loading.

  • After incubation, transfer the compound dilutions from the compound plate to the cell plate (typically 12.5 µL).

  • Incubate the cell plates with the compounds for 15-30 minutes at room temperature.

  • Prepare a solution of histamine in assay buffer at a concentration that elicits an EC80 response (this should be predetermined in an agonist dose-response experiment).

  • Place the cell plate in the FLIPR instrument.

  • Initiate the reading, and after a stable baseline is established (typically 10-20 seconds), add the histamine solution (12.5 µL) to all wells.

  • Continue to measure the fluorescence signal for 2-3 minutes.

5. Data Analysis:

  • The fluorescence signal is recorded as relative fluorescence units (RFU).

  • Determine the percentage of inhibition for each well by comparing the response to the positive control (agonist only) and negative control (buffer only).

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound and any active test compounds.

Protocol 2: Radioligand Binding Assay for Muscarinic Receptor Antagonists

This protocol describes a competitive binding assay in a 96-well format to determine the binding affinity (Ki) of compounds for muscarinic receptors.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from CHO-K1 cells stably expressing a human muscarinic receptor subtype (e.g., M1).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-specific Binding Control: Atropine (1 µM final concentration).

  • Reference Antagonist: this compound hydrochloride.

  • Assay Plates: 96-well polypropylene plates.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C).

  • Scintillation Cocktail.

2. Assay Procedure:

  • Prepare serial dilutions of this compound and test compounds in the assay buffer.

  • In a 96-well assay plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding).

    • 50 µL of test compound or this compound dilution.

    • 50 µL of [3H]-NMS at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Following incubation, rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry.

  • Add scintillation cocktail to each well of the filter plate.

  • Count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value from the resulting dose-response curve.

  • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a versatile pharmacological tool for HTS assays targeting the histamine H1 and muscarinic receptors. Its established antagonist activity at these Gq-coupled receptors makes it an ideal reference compound for validating and standardizing cell-based functional assays, such as calcium flux screens. Furthermore, it can be employed in binding assays to ensure the proper performance of the assay and to provide a benchmark for the potency of newly identified compounds. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and screening efforts.

References

Application Notes and Protocols: Buclizine as a Comparative Control in H1 Receptor Antagonist Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclizine is a first-generation piperazine-derivative H1 receptor antagonist with antiemetic, antivertigo, and moderate sedative properties.[1][2] While newer generation antihistamines offer higher selectivity for the H1 receptor, this compound's pharmacological profile, which includes notable anticholinergic effects, makes it a valuable tool in specific research contexts.[3][4] These application notes provide a framework for utilizing this compound as a comparative or negative control in H1 receptor antagonist studies to help delineate H1-mediated versus off-target effects.

This compound's primary mechanism of action is the blockade of the histamine H1 receptor.[5] However, like many first-generation antihistamines, it also exhibits affinity for other receptors, particularly muscarinic acetylcholine receptors, contributing to its anticholinergic side effects.[2][3] This broader receptor activity profile can be leveraged in experimental design to differentiate the specific contributions of H1 receptor antagonism from other pharmacological effects.

Rationale for Use as a Control

This compound is proposed not as a true inert negative control, but as a comparative control for dissecting receptor pharmacology. Its utility lies in the following contexts:

  • Dissecting Anticholinergic vs. Antihistaminic Effects: In cellular or in vivo models, comparing the effects of a highly selective H1 antagonist with this compound can help identify the contribution of anticholinergic activity to the observed phenotype.

  • Characterizing Novel H1 Antagonists: When developing novel H1 antagonists, using this compound as a benchmark can provide context for the selectivity profile of the new chemical entity.

  • Investigating Structure-Activity Relationships: As a member of the piperazine class of antihistamines, this compound can be used in comparative studies to understand how structural modifications affect affinity and selectivity for the H1 receptor versus other receptors.[1]

Data Presentation

Due to the limited availability of publicly accessible, direct quantitative binding data for this compound, this table provides a comparative overview of H1 receptor and muscarinic receptor binding affinities for other representative first and second-generation antihistamines to illustrate the concept of selectivity.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Select H1 Antagonists

CompoundH1 Receptor (Ki, nM)Muscarinic Receptors (Ki, nM)Generation
Diphenhydramine16130 (M1), 200 (M2), 190 (M3)First
Chlorpheniramine3.21,300 (human brain)First
Cetirizine~6>10,000 (M1-M5)Second
Loratadine~30>10,000Second
Desloratadine~0.4-0.87High selectivitySecond

Note: Data is compiled from various sources and methodologies and should be used for comparative purposes only. Direct comparison of Ki values across different studies can be challenging.

Experimental Protocols

Protocol 1: In Vitro H1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells)

  • [³H]-Pyrilamine (Mepyramine) as the radioligand

  • Test compounds (including a known H1 antagonist as a positive control, e.g., Diphenhydramine, and this compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds and this compound.

  • In a 96-well plate, add cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled H1 antagonist (for non-specific binding), or the test compound/buclizine.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound. Convert IC50 to Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay - Calcium Flux

This protocol measures the ability of a compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human H1 receptor

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Histamine

  • Test compounds (including a known H1 antagonist as a positive control and this compound)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the H1 receptor-expressing cells into the microplates and culture overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds or this compound at various concentrations and incubate for a predetermined time.

  • Measure the baseline fluorescence.

  • Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

  • Immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Determine the inhibitory effect of the compounds by comparing the histamine-induced calcium flux in the presence and absence of the test compounds.

  • Calculate the IC50 values for each compound.

Visualizations

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gαq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream This compound This compound (Antagonist) This compound->H1R Blocks

Caption: H1 Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H1 Receptor Membranes Incubation Incubate Membranes, Radioligand & Compounds Membranes->Incubation Radioligand [³H]-Pyrilamine Radioligand->Incubation Compounds Test Compounds (this compound, Positive Control) Compounds->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Cells Seed H1 Receptor- Expressing Cells Dye Load with Calcium Indicator Dye Cells->Dye Add_Compounds Add Test Compounds (this compound, Positive Control) Dye->Add_Compounds Baseline Measure Baseline Fluorescence Add_Compounds->Baseline Add_Histamine Inject Histamine Baseline->Add_Histamine Measure_Flux Measure Fluorescence (Calcium Flux) Add_Histamine->Measure_Flux IC50 Calculate IC50 Measure_Flux->IC50

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Following Buclizine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclizine is a first-generation piperazine H1-antihistamine primarily known for its antiemetic and antivertigo properties.[1][2][3][4] Its mechanism of action in these contexts involves blocking histamine H1 and muscarinic receptors in the central nervous system.[1][2] While the direct effects of this compound on the cell cycle are not extensively documented, related compounds such as meclizine, another piperazine antihistamine, have been shown to induce G0/G1 cell cycle arrest and apoptosis in human colon cancer cells.[5] This suggests that this compound may also possess the potential to modulate cell cycle progression.

Flow cytometry is a powerful and high-throughput technique used to analyze the physical and chemical characteristics of single cells.[6] One of its key applications is the analysis of the cell cycle by staining cellular DNA with a fluorescent dye, most commonly propidium iodide (PI).[7][8][9] The intensity of the PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8] This application note provides a detailed protocol for investigating the effects of this compound on the cell cycle using flow cytometry.

Potential Effects of this compound on the Cell Cycle

Based on studies of the related compound meclizine, this compound treatment could potentially lead to an accumulation of cells in the G0/G1 phase of the cell cycle.[5] This could be accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases. The table below presents hypothetical data illustrating a dose-dependent G0/G1 arrest induced by this compound treatment.

Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 Hours

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0 µM this compound)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
25 µM this compound55.7 ± 2.528.3 ± 1.816.0 ± 1.0
50 µM this compound68.9 ± 3.019.1 ± 1.312.0 ± 0.9
100 µM this compound75.4 ± 2.814.5 ± 1.110.1 ± 0.7

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for analyzing the effects of this compound on the cell cycle of a chosen cell line.

Materials
  • Cell Line: A suitable cancer cell line (e.g., COLO 205, HT-29 as used for meclizine studies).[5]

  • This compound: Purity >98%.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS): Sterile-filtered.[8]

  • 70% Ethanol: Ice-cold.[8]

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS.[8]

  • RNase A Solution: 100 µg/mL in PBS.[8]

  • Flow Cytometry Tubes [8]

  • Centrifuge

  • Flow Cytometer

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Sample Processing & Staining cluster_analysis Data Acquisition & Analysis cell_culture Seed cells and allow to attach overnight treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation harvest Harvest cells by trypsinization incubation->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix cells in ice-cold 70% ethanol wash_pbs->fixation wash_fix Wash to remove ethanol fixation->wash_fix rnase Treat with RNase A wash_fix->rnase pi_stain Stain with Propidium Iodide rnase->pi_stain flow_cytometry Acquire data on a flow cytometer pi_stain->flow_cytometry data_analysis Analyze cell cycle distribution flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis after this compound treatment.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • After incubation, collect the culture medium (which may contain detached, apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at approximately 300 x g for 5 minutes.[8]

    • Discard the supernatant and resuspend the cell pellet in 400 µL of PBS.[8]

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[8] This step is crucial for permeabilizing the cells to allow PI entry.[10]

    • Incubate the fixed cells on ice for at least 30 minutes.[8] Cells can be stored in 70% ethanol at 4°C for several weeks.[8]

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them.[8]

    • Carefully discard the ethanol supernatant.

    • Wash the cell pellet twice with PBS.[8]

    • Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5-10 minutes.[8][9] This step is essential to prevent the staining of RNA by PI.[7]

    • Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[8]

    • Incubate at room temperature in the dark for 5 to 10 minutes before analysis.[8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.[8]

    • Use a low flow rate to improve the quality of the data.[8]

    • Gate on the single-cell population using a dot plot of forward scatter area versus height to exclude doublets and aggregates.

    • Analyze the PI fluorescence in a linear scale histogram to visualize the cell cycle distribution.[8]

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Signaling Pathway

The cell cycle is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).[11][12][13] A G0/G1 arrest is often mediated by the upregulation of CDK inhibitors like p21, which can be induced by the tumor suppressor protein p53.[5] Based on the findings for meclizine, a plausible signaling pathway for this compound-induced cell cycle arrest is depicted below.

signaling_pathway cluster_drug Drug Action cluster_regulation Cell Cycle Regulation This compound This compound p53 p53 This compound->p53 Potentially Upregulates p21 p21 (CDK Inhibitor) p53->p21 Upregulates cdk4_cyclinD CDK4/Cyclin D p21->cdk4_cyclinD Inhibits cdk2_cyclinE CDK2/Cyclin E p21->cdk2_cyclinE Inhibits g1_arrest G0/G1 Phase Arrest cdk4_cyclinD->g1_arrest cdk2_cyclinE->g1_arrest

Caption: Plausible signaling pathway for this compound-induced G0/G1 cell cycle arrest.

Conclusion

This application note provides a comprehensive framework for investigating the potential effects of this compound on the cell cycle using flow cytometry. The detailed protocol and hypothetical data serve as a guide for researchers to design and execute experiments to elucidate the antiproliferative properties of this compound. Further investigation into the underlying molecular mechanisms, such as the potential involvement of the p53-p21 pathway, will be crucial for a complete understanding of this compound's activity.

References

Application Notes and Protocols: Western Blot Analysis of TCTP and MCL-1 Expression Following Buclizine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the investigation of Translationally Controlled Tumor Protein (TCTP) and Myeloid Cell Leukemia-1 (MCL-1) protein expression in response to Buclizine exposure using Western blotting.

Data Presentation

The following tables summarize the expected quantitative changes in TCTP and the hypothesized corresponding changes in MCL-1 protein expression in MCF-7 human breast cancer cells treated with this compound for 72 hours. Data for TCTP is based on previously published findings, while the effect on MCL-1 is inferred from the known regulatory relationship between TCTP and MCL-1.

Table 1: Effect of this compound on TCTP Protein Expression in MCF-7 Cells

This compound Concentration (µM)Mean TCTP Expression (% of Control)Standard Deviation
0 (DMSO Control)100± 5.0
1595± 4.8
3080± 6.2
6065± 5.5
7560± 4.9

Note: This data is adapted from a study by Ordokhani et al. (2016) and represents a significant decrease in TCTP expression at higher concentrations of this compound.

Table 2: Predicted Effect of this compound on MCL-1 Protein Expression in MCF-7 Cells

This compound Concentration (µM)Predicted Mean MCL-1 Expression (% of Control)Predicted Standard Deviation
0 (DMSO Control)100± 6.0
1590± 5.8
3075± 7.1
6060± 6.4
7555± 5.3

Note: This table presents a hypothesized dose-dependent decrease in MCL-1 protein levels. This prediction is based on the established role of TCTP in stabilizing MCL-1 protein by inhibiting its ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] A reduction in TCTP is therefore expected to lead to increased MCL-1 degradation.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of TCTP and MCL-1 protein expression in cultured cells following exposure to this compound.

Cell Culture and this compound Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 15, 30, 60, 75 µM) for 72 hours. The final DMSO concentration in all wells, including the control, should be less than 0.1%.

Protein Extraction (Cell Lysis)
  • Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the cells from the wells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Transfer conditions should be optimized, but a standard condition is 100V for 1 hour at 4°C.

  • Blocking:

    • After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against TCTP and MCL-1 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Recommended Dilutions:

      • Anti-TCTP antibody: 1:1000

      • Anti-MCL-1 antibody: 1:500 - 1:1000[6][7][8]

      • Anti-β-actin antibody: 1:5000

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (1:2000 - 1:5000) for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the TCTP and MCL-1 bands to the corresponding loading control bands.

Mandatory Visualizations

Signaling Pathway

Buclizine_TCTP_MCL1_Pathway This compound This compound TCTP TCTP This compound->TCTP MCL1 MCL-1 TCTP->MCL1 inhibits ubiquitination Ubiquitin Ubiquitin Ubiquitin->MCL1 Proteasome Proteasome MCL1->Proteasome Degradation MCL-1 Degradation Proteasome->Degradation

Caption: this compound inhibits TCTP, leading to increased MCL-1 ubiquitination and degradation.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting A Seed MCF-7 Cells B This compound Treatment (72h) A->B C Cell Lysis (RIPA Buffer) B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking (5% Milk/BSA) F->G H Primary Antibody Incubation (Anti-TCTP, Anti-MCL-1, Anti-Actin) G->H I Secondary Antibody Incubation (HRP) H->I J Detection (ECL) I->J K Densitometry Analysis J->K

Caption: Workflow for Western blot analysis of TCTP and MCL-1 after this compound treatment.

References

Application Notes and Protocols: Utilizing Pica as an Index for Buclizine Efficacy in Rodent Motion Sickness Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motion sickness is a common and debilitating condition characterized by symptoms of nausea, vomiting, and dizziness. The development of effective therapeutics relies on robust preclinical models that can accurately predict clinical efficacy. Rodents, while lacking the ability to vomit, exhibit a behavior known as pica, the consumption of non-nutritive substances like kaolin clay, in response to motion-induced nausea.[1][2][3][4][5] This behavior serves as a reliable and quantifiable index of motion sickness in laboratory settings.[1][2][3][4]

Buclizine, a piperazine-derivative antihistamine with central anticholinergic properties, is utilized for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[6][7][8] Its mechanism of action involves the blockage of histamine H1 and muscarinic acetylcholine receptors in the vestibular nuclei and the chemoreceptor trigger zone (CTZ) of the medulla, key areas in the neural pathways of motion sickness.

These application notes provide detailed protocols for utilizing the pica model in rats to assess the efficacy of this compound in mitigating motion sickness. The protocols outline the induction of motion sickness, administration of this compound, and the quantification of kaolin consumption. Furthermore, representative data and visualizations are provided to guide researchers in their experimental design and data interpretation.

Signaling Pathways in Motion Sickness and this compound's Mechanism of Action

Motion sickness is primarily triggered by a conflict between sensory inputs from the vestibular system, visual system, and proprioceptors. This sensory mismatch leads to the overstimulation of the vestibular nuclei, which in turn activates the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS). These areas then project to the emetic center in the brainstem, culminating in the sensation of nausea and, in species that can vomit, emesis. In rodents, this pathway leads to pica behavior.

Key neurotransmitters involved in this pathway include histamine and acetylcholine. This compound exerts its anti-emetic effects by acting as an antagonist at both histamine H1 and muscarinic acetylcholine receptors within the vestibular nuclei and the CTZ, thereby reducing the excitability of these neurons and dampening the motion sickness response.

MotionSicknessPathway cluster_sensory Sensory Input cluster_processing Central Processing cluster_output Response cluster_drug Pharmacological Intervention Vestibular Vestibular System SensoryConflict Sensory Mismatch Vestibular->SensoryConflict Visual Visual System Visual->SensoryConflict Proprioceptive Proprioceptive System Proprioceptive->SensoryConflict VestibularNuclei Vestibular Nuclei SensoryConflict->VestibularNuclei Overstimulation CTZ Chemoreceptor Trigger Zone (CTZ) VestibularNuclei->CTZ H1, M1 Receptors NTS Nucleus of the Solitary Tract (NTS) VestibularNuclei->NTS H1, M1 Receptors EmeticCenter Emetic Center CTZ->EmeticCenter NTS->EmeticCenter Pica Pica (Kaolin Consumption) EmeticCenter->Pica This compound This compound This compound->VestibularNuclei Antagonist at H1 & M1 Receptors This compound->CTZ Antagonist at H1 & M1 Receptors

Caption: Signaling pathway of motion sickness and the antagonistic action of this compound.

Experimental Protocols

Protocol 1: Induction of Motion Sickness and Pica Measurement in Rats

This protocol describes the induction of motion sickness using rotational stimulation and the subsequent measurement of kaolin consumption (pica).

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Standard rat chow

  • Kaolin (hydrated aluminum silicate)

  • Animal rotation device (e.g., a turntable with controllable speed and off-axis rotation)

  • Individual cages with wire mesh floors

  • Food and kaolin hoppers

  • Water bottles

  • Animal scale

Procedure:

  • Acclimation (7 days):

    • House rats individually in cages with free access to water.

    • Provide a pre-weighed amount of standard rat chow and kaolin in separate hoppers.

    • Measure and record daily food, kaolin, and water consumption, as well as body weight, to establish a baseline.

  • Habituation to Rotation Device (2-3 days):

    • Place the rats in the rotation device for a short period (e.g., 15 minutes) without rotation to acclimate them to the environment.

  • Experimental Groups:

    • Divide the rats into experimental groups (n=8-10 per group):

      • Vehicle Control (No Rotation)

      • Vehicle Control + Rotation

      • This compound (Dose 1) + Rotation

      • This compound (Dose 2) + Rotation

      • This compound (Dose 3) + Rotation

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

    • Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specified time before rotation (e.g., 30-60 minutes).

  • Motion Sickness Induction:

    • Place the rats in the rotation device.

    • Induce motion sickness by off-axis rotation. A common paradigm is rotation at 80-100 rpm for 60 minutes. The off-axis placement creates a provocative vestibular stimulus.

  • Pica Measurement (24 hours post-rotation):

    • Immediately after rotation, return the rats to their home cages with pre-weighed food and kaolin hoppers.

    • Measure the amount of kaolin and food consumed over the next 24 hours.

    • Calculate the net kaolin consumption by subtracting the amount of spillage from the initial amount.

  • Data Analysis:

    • Compare the kaolin consumption between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in kaolin consumption in the this compound-treated groups compared to the vehicle-treated rotation group indicates efficacy.

Experimental Workflow Diagram

ExperimentalWorkflow Acclimation Acclimation & Baseline Measurement (7 days) Habituation Habituation to Rotation Device (2-3 days) Acclimation->Habituation Grouping Random Assignment to Experimental Groups Habituation->Grouping DrugAdmin This compound or Vehicle Administration Grouping->DrugAdmin Rotation Motion Sickness Induction (Rotation) DrugAdmin->Rotation PicaMeasure Kaolin Consumption Measurement (24h) Rotation->PicaMeasure DataAnalysis Data Analysis & Interpretation PicaMeasure->DataAnalysis

Caption: Experimental workflow for assessing this compound efficacy using the pica model.

Data Presentation

The efficacy of this compound in reducing motion sickness-induced pica is expected to be dose-dependent. The following table presents illustrative data based on typical findings for antihistamines in this model. Note: These values are representative and should be confirmed by direct experimentation.

Treatment GroupDose (mg/kg, p.o.)Mean Kaolin Consumption (g) ± SEM% Inhibition of Pica
Vehicle (No Rotation)-0.2 ± 0.1-
Vehicle + Rotation-4.5 ± 0.50%
This compound + Rotation103.1 ± 0.4*31.1%
This compound + Rotation251.8 ± 0.3**60.0%
This compound + Rotation500.9 ± 0.2***80.0%

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + Rotation group.

Conclusion

The pica model in rodents is a valuable and validated tool for the preclinical assessment of anti-motion sickness drugs. The detailed protocols and illustrative data provided in these application notes offer a comprehensive guide for researchers to evaluate the efficacy of this compound. By quantifying the reduction in kaolin consumption, researchers can obtain robust and reproducible data to support the development of novel therapeutics for motion sickness.

References

Application Notes and Protocols: Orthotopic vs. Subcutaneous MCF-7 Xenograft Models for Buclizine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast cancer remains a significant global health concern, with estrogen receptor-positive (ER+) subtypes, such as those modeled by the MCF-7 cell line, being the most prevalent. Preclinical in vivo studies are crucial for evaluating the efficacy of novel therapeutic agents. MCF-7 xenograft models in immunocompromised mice are a cornerstone of this research. The choice between a subcutaneous or an orthotopic tumor implantation site is a critical experimental parameter that can significantly influence tumor biology and therapeutic response.[1][2][3]

This document provides a detailed comparison of orthotopic and subcutaneous MCF-7 xenograft models for studying the anti-tumor effects of Buclizine, an antihistamine with potential anti-cancer properties.[4][5][6] While in vitro studies have shown that this compound can inhibit the growth of MCF-7 cells, its efficacy in a more complex in vivo environment has yet to be fully elucidated.[4][5] These application notes and protocols are designed to guide researchers in setting up robust experiments to investigate this compound's therapeutic potential in these two distinct xenograft models.

Model Comparison: Orthotopic vs. Subcutaneous MCF-7 Xenografts

FeatureSubcutaneous ModelOrthotopic ModelSignificance for this compound Studies
Implantation Site Dorsal flank of the mouse.[7][8][9]Mammary fat pad of the mouse.[7][10]The orthotopic model provides a more clinically relevant microenvironment, which may influence this compound's efficacy and mechanism of action.[2][3][10]
Tumor Microenvironment Less physiologically relevant, often encapsulated by fibrous tissue.Mimics the natural breast tissue environment, including interactions with stromal cells, adipocytes, and vasculature.[7][10][11]The tumor microenvironment can affect drug delivery and response. Studying this compound in an orthotopic model may provide more translatable results.
Tumor Growth & Metastasis Tumors are easily measurable with calipers.[10] Metastasis is rare.Tumor growth can be monitored via imaging techniques.[12][13][14][15] May allow for the study of local invasion and metastasis.[7]This compound's effect on tumor growth and its potential to inhibit metastasis can be more comprehensively evaluated in an orthotopic model.
Technical Complexity Relatively simple and less invasive procedure.Requires more surgical skill and is more invasive.The choice of model may depend on the laboratory's technical expertise and resources.
Estrogen Supplementation Requires estrogen supplementation for tumor growth, typically via pellets or injections.[16][17][18]Also requires estrogen supplementation.[7][10]Consistent estrogen levels are crucial for studying an ER+ cell line like MCF-7 and its response to this compound.

Experimental Protocols

MCF-7 Cell Culture

A consistent and healthy cell culture is paramount for successful xenograft studies.

Materials:

  • MCF-7 cells (ATCC® HTB-22™)

  • Eagle's Minimum Essential Medium (EMEM)[19]

  • Fetal Bovine Serum (FBS), 10%[19][20]

  • Penicillin-Streptomycin (100 U/mL)[19][20]

  • 0.25% Trypsin-EDTA[19][20]

  • Phosphate-Buffered Saline (PBS)[19][20]

Protocol:

  • Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[19][20]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[19][20]

  • Maintain cell confluency between 30-90%.[19]

  • For passaging, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete growth medium.[19][20]

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and re-plate at the desired density.[19][21]

Xenograft Implantation

Animals:

  • Female, 6-8 week old, immunodeficient mice (e.g., NU/NU, NOD/SCID).

Estrogen Supplementation:

  • One week prior to cell injection, implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal neck region.[18] Alternatively, injectable estradiol valerate can be used.[16][17]

Cell Preparation:

  • Harvest MCF-7 cells during the exponential growth phase.

  • Perform a cell count and assess viability using trypan blue exclusion (viability should be >95%).

  • Resuspend the required number of cells in a 1:1 mixture of sterile PBS and Matrigel.[7]

Subcutaneous Implantation:

  • Anesthetize the mouse.

  • Inject 5 x 10^6 MCF-7 cells in a volume of 100-200 µL into the dorsal flank.[9]

Orthotopic Implantation:

  • Anesthetize the mouse.

  • Make a small incision to expose the thoracic or inguinal mammary fat pad.

  • Inject 1-2 x 10^6 MCF-7 cells in a volume of 20-50 µL directly into the fat pad.[10][12]

  • Suture the incision.

This compound Treatment
  • Vehicle: Prepare a suitable vehicle for this compound (e.g., saline, DMSO/saline mixture).

  • Dosing: Based on in vitro data showing an IC50 of 19.18 µM for MCF-7 cell growth inhibition, and considering pharmacokinetic and pharmacodynamic properties, a starting dose for in vivo studies could be in the range of 20-50 mg/kg, administered daily via oral gavage or intraperitoneal injection.[4] Dose-ranging studies are recommended.

  • Treatment Groups:

    • Group 1: Subcutaneous + Vehicle

    • Group 2: Subcutaneous + this compound

    • Group 3: Orthotopic + Vehicle

    • Group 4: Orthotopic + this compound

  • Initiation of Treatment: Begin treatment when tumors reach a palpable size (e.g., 100 mm³).[9]

Tumor Growth Monitoring
  • Subcutaneous Tumors: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[22][23][24]

  • Orthotopic Tumors: Monitor tumor growth using an in vivo imaging system (IVIS) if using luciferase-tagged MCF-7 cells, or with high-frequency ultrasound.[12][13][25]

Endpoint Analysis

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumor Weight: Record the final weight of each tumor.

  • Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for IHC analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[26][27][28][29][30]

  • Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein extraction and Western blot analysis of key signaling proteins.[31][32][33]

Data Presentation

Table 1: Hypothetical Tumor Growth Inhibition by this compound

Treatment GroupAverage Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition (TGI)Average Final Tumor Weight (mg)
Subcutaneous + Vehicle800 ± 150-750 ± 120
Subcutaneous + this compound450 ± 10043.75%400 ± 90
Orthotopic + Vehicle1000 ± 200-950 ± 180
Orthotopic + this compound500 ± 11050.00%475 ± 100

Table 2: Hypothetical Immunohistochemical Analysis of Tumor Tissue

Treatment Group% Ki-67 Positive Cells (Proliferation)% Cleaved Caspase-3 Positive Cells (Apoptosis)
Subcutaneous + Vehicle60 ± 85 ± 2
Subcutaneous + this compound35 ± 615 ± 4
Orthotopic + Vehicle70 ± 104 ± 1
Orthotopic + this compound40 ± 720 ± 5

Visualizations

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture MCF-7 Cell Culture estrogen Estrogen Pellet Implantation subcutaneous Subcutaneous Injection estrogen->subcutaneous orthotopic Orthotopic Injection estrogen->orthotopic buclizine_tx This compound/Vehicle Treatment subcutaneous->buclizine_tx orthotopic->buclizine_tx tumor_monitoring Tumor Growth Monitoring buclizine_tx->tumor_monitoring tumor_excision Tumor Excision & Weight tumor_monitoring->tumor_excision ihc Immunohistochemistry tumor_excision->ihc wb Western Blotting tumor_excision->wb

Caption: Experimental workflow for this compound studies in MCF-7 xenograft models.

buclizine_pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound TCTP TCTP Inhibition This compound->TCTP MCL1S Increased MCL-1S This compound->MCL1S Cyclin_CDK Decreased Cyclin D1/D3, CDK2/4 TCTP->Cyclin_CDK leads to G1_Arrest G1 Phase Arrest Cyclin_CDK->G1_Arrest Apoptosis Apoptosis MCL1S->Apoptosis

Caption: Proposed signaling pathway of this compound in MCF-7 cells.[4]

Conclusion

The choice between orthotopic and subcutaneous MCF-7 xenograft models will depend on the specific research questions being addressed in the study of this compound. While subcutaneous models offer simplicity and ease of tumor measurement, orthotopic models provide a more physiologically relevant microenvironment that may yield more clinically translatable data regarding this compound's efficacy and mechanism of action.[1][2][3][11] These detailed protocols provide a framework for conducting rigorous preclinical evaluations of this compound in both model systems, which will be essential in determining its potential as a novel breast cancer therapeutic.

References

Troubleshooting & Optimization

Improving Buclizine solubility in aqueous solutions for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for working with Buclizine, focusing on overcoming its inherent solubility challenges in aqueous solutions for cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a first-generation antihistamine belonging to the piperazine derivative family.[1][2] It functions primarily as an H1-histamine receptor antagonist.[3] By blocking the H1 receptor, this compound interferes with the action of histamine, which is crucial in attenuating inflammatory responses.[3] Additionally, it possesses anticholinergic, antiemetic (anti-nausea and vomiting), and moderate sedative properties.[1][4][5] Its antiemetic effects are attributed to its action on the medullary chemoreceptor trigger zone and its ability to depress vestibular stimulation.[1][4][6]

Q2: Why is the solubility of this compound a significant issue for cell culture experiments?

A2: this compound, and specifically its hydrochloride salt (this compound HCl), is characterized by very low aqueous solubility.[4][7] It is considered insoluble or only slightly soluble in water.[1][8] This poses a major challenge for in vitro studies, as cell culture media are aqueous-based. Introducing a poorly soluble compound can lead to precipitation, resulting in an inaccurate effective concentration, inconsistent experimental results, and potential cytotoxicity unrelated to the compound's pharmacological activity.[9][10]

Q3: What are the recommended solvents for preparing a this compound stock solution?

A3: Due to its poor water solubility, an organic solvent is required to prepare a stock solution. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[7] Gentle warming or sonication may be necessary to fully dissolve the compound.[11] It is critical to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

Q4: What is the maximum recommended concentration of solvents like DMSO in the final cell culture medium?

A4: High concentrations of organic solvents can be toxic to cells. As a general guideline, the final concentration of DMSO in cell culture medium should not exceed 1% (v/v), and ideally should be kept below 0.5%.[12] It is always recommended to perform a solvent tolerance test for your specific cell line to determine the maximum concentration that does not induce cytotoxic effects.[12] An untreated control and a vehicle control (medium with the solvent at the final concentration) should always be included in experiments.[12]

Solubility Data

The following table summarizes the reported solubility of this compound Hydrochloride in various solvents. Note that values can vary slightly between batches and suppliers.

SolventSolubilitySource(s)
WaterInsoluble / < 1 mg/mL[1][7][8]
DMSO≥25.3 mg/mL (with gentle warming)[7]
DMSO1 mg/mL (clear with warming)
DMSO2.5 mg/mL (requires ultrasonic)[11]
Ethanol (EtOH)≥48.8 mg/mL[7]
4-Methylpyridine22-25 mg/mL[1]

Troubleshooting Guide

Q: My this compound solution precipitated when I added it to the cell culture medium. What went wrong and how can I fix it?

A: This is a common issue when a drug dissolved in an organic solvent is introduced to an aqueous medium.[13] The abrupt change in polarity causes the compound to fall out of solution.

Potential Causes & Solutions:

  • High Final Concentration: The desired final concentration of this compound in your medium may exceed its aqueous solubility limit.

    • Solution: Try working with a lower final concentration of this compound.

  • High Solvent Percentage: The final concentration of your organic solvent (e.g., DMSO) might be too low to keep the drug dissolved. However, increasing it may cause cell toxicity.

    • Solution: Do not exceed a final DMSO concentration of 1%.[12] Ensure your stock solution is concentrated enough to keep the final solvent volume low.

  • Improper Mixing Technique: Adding the stock solution directly and quickly to the full volume of medium can cause localized high concentrations and immediate precipitation.[14]

    • Solution: Instead of adding the stock directly to the medium, try adding the medium drop-wise to your aliquot of stock solution while vortexing or stirring vigorously.[14] This gradual dilution can sometimes prevent precipitation.

  • Temperature Shifts: Temperature changes between the stock solution, medium, and incubator can affect solubility.[9]

    • Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. This can help maintain solubility during the dilution process.[14]

  • Media Components: Components in the serum or media (e.g., salts, proteins) can interact with the compound and cause it to precipitate.[9][15]

    • Solution: Test the solubility in a simpler buffer (like PBS) first. If it remains soluble in PBS but not in media, a media component is likely the issue. Consider using complexation agents like cyclodextrins.

G start Precipitate observed in cell culture medium? check_drug_conc Is final this compound concentration too high? start->check_drug_conc Yes end_ok Problem likely solved. start->end_ok No check_solvent Is final solvent (e.g., DMSO) concentration >0.5-1%? sol_solvent High solvent % may cause toxicity. Lower if possible. check_solvent->sol_solvent Yes sol_cyclodextrin Consider using a solubility enhancer like HP-β-Cyclodextrin. check_solvent->sol_cyclodextrin No check_mixing Was stock added directly to medium? check_drug_conc->check_mixing No sol_drug_conc Lower the final working concentration of this compound. check_drug_conc->sol_drug_conc Yes check_temp Was pre-warmed (37°C) medium used? check_mixing->check_temp No sol_mixing Add medium drop-wise to stock solution with vigorous stirring. check_mixing->sol_mixing Yes check_temp->check_solvent No sol_temp Pre-warm medium to 37°C before adding stock. check_temp->sol_temp Yes sol_solvent->check_drug_conc sol_drug_conc->end_ok sol_mixing->end_ok sol_temp->end_ok sol_cyclodextrin->end_ok

Caption: Troubleshooting flowchart for this compound precipitation in cell culture.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound Dihydrochloride (MW: 505.95 g/mol ) in DMSO.

Materials:

  • This compound Dihydrochloride powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L * 0.001 L * 505.95 g/mol * 1000 mg/g = 5.06 mg

  • Weigh Compound: Carefully weigh out 5.06 mg of this compound Dihydrochloride powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it gently to 37°C until the solution is clear.[11]

  • Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[1]

G start Start weigh Weigh this compound HCl Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate Until Clear add_solvent->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution Ready store->end

Caption: Workflow for preparing a this compound HCl stock solution in DMSO.

Protocol 2: Improving Aqueous Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, enhancing their stability and solubility in aqueous solutions.[16][17][18] This protocol provides a general method for preparing a this compound-Cyclodextrin inclusion complex.

Materials:

  • This compound Dihydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure (Co-evaporation Method):

  • Dissolve Cyclodextrin: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in a flask. Stir until it is fully dissolved.

  • Dissolve this compound: In a separate container, dissolve this compound HCl in a minimal amount of ethanol.

  • Combine Solutions: Slowly add the this compound-ethanol solution to the stirring HP-β-CD aqueous solution.[16]

  • Stir: Allow the mixture to stir at room temperature for 24 hours to facilitate the formation of the inclusion complex.[16]

  • Evaporate Solvent: Remove the solvents (water and ethanol) using a rotary evaporator until a solid powder or thin film is obtained.[16]

  • Collect and Dry: Scrape the solid complex from the flask and dry it further under vacuum to remove any residual solvent.

  • Reconstitute: The resulting this compound-cyclodextrin complex powder should exhibit improved solubility and can be dissolved directly in cell culture medium for your experiments. Perform concentration validation via HPLC or spectrophotometry.

Signaling Pathway

This compound primarily acts by blocking the H1-histamine receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the activation of downstream signaling cascades, such as the Phospholipase C (PLC) pathway, which can ultimately reduce the activity of transcription factors like NF-κB that are involved in inflammatory responses.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus h1r H1 Receptor (GPCR) plc Phospholipase C (PLC) h1r->plc Activates pip2 PIP2 plc->pip2 ip3_dag IP3 / DAG pip2->ip3_dag Hydrolyzes to nfkb NF-κB Activation ip3_dag->nfkb Leads to inflammation Inflammatory Gene Expression nfkb->inflammation This compound This compound This compound->h1r Inhibits histamine Histamine histamine->h1r Activates

Caption: Simplified signaling pathway of this compound's H1-receptor antagonism.

References

Optimizing Buclizine concentration for maximal G1 arrest without toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Buclizine in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the concentration of this compound for achieving maximal G1 phase cell cycle arrest with minimal toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound to induce G1 arrest?

A1: Based on available data, a starting range of 10 µM to 80 µM is recommended. For example, in MCF-7 breast cancer cells, this compound has been shown to arrest the cell cycle in the G1 phase in a dose-dependent manner between 9.625 µM and 77 µM when treated for 72 hours.[1] At 77 µM, it was observed that 73% of the cells were arrested in the G1 phase.[1] The optimal concentration is highly cell-line dependent, so a dose-response experiment is crucial.

Q2: How long should I treat my cells with this compound?

A2: A 72-hour treatment period has been shown to be effective for inducing G1 arrest in MCF-7 cells.[1] However, the optimal duration can vary between cell types. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) in conjunction with your dose-response study to determine the ideal treatment window for your specific cell line.

Q3: What are the signs of this compound-induced cytotoxicity?

A3: Signs of toxicity include a significant reduction in cell viability, changes in cell morphology (e.g., rounding, detachment from the plate), and an increase in the sub-G1 population in flow cytometry analysis, which is indicative of apoptotic cells. For MCF-7 cells, this compound showed considerable growth inhibition with an IC50 of 19.18 µM.[1] A related compound, Meclizine, induced apoptosis in colon cancer cells at concentrations greater than 50 µM.[2]

Q4: How can I definitively confirm that my cells are arrested in the G1 phase?

A4: The gold standard for cell cycle analysis is flow cytometry of cells stained with a DNA-binding dye like Propidium Iodide (PI). This will show the distribution of cells in G1, S, and G2/M phases based on their DNA content. Additionally, you can perform Western blotting for key G1 phase regulatory proteins. A successful G1 arrest is typically characterized by the downregulation of proteins such as Cyclin D1, CDK2, and CDK4, and the hypophosphorylation of the Retinoblastoma protein (Rb).[1][3]

Q5: What is the molecular mechanism behind this compound-induced G1 arrest?

A5: this compound appears to induce G1 arrest by modulating the expression of key cell cycle regulatory proteins. Studies have shown that this compound treatment leads to a decrease in the expression of Cyclin D1, Cyclin D3, CDK2, and CDK4.[1] This disruption prevents the phosphorylation of the Retinoblastoma protein (Rb), which is a critical step for cells to transition from the G1 to the S phase.[3] Similar compounds also show an upregulation of CDK inhibitors like p21, which can bind to and inhibit CDK2 and CDK4 complexes.[2][3]

Data Summary: this compound Effects on MCF-7 Cells

ParameterConcentrationDurationResultSource
G1 Arrest 9.625 - 77 µM72 hDose-dependent increase in G1 population[1]
G1 Arrest 77 µM72 h73% of cells in G1 phase[1]
Growth Inhibition IC50 = 19.18 µM72 h50% inhibition of cell growth[1]
Protein Expression 75 µM72 hDecreased Cyclin D1, D3, CDK2, CDK4[1]

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for G1 Arrest
  • Cell Seeding: Plate your cells in 6-well plates at a density that will ensure they are approximately 50-60% confluent at the time of harvesting.

  • Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM).

  • Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).

  • Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix them in 70% ethanol while vortexing gently. Store at -20°C overnight or until ready for analysis.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content using a flow cytometer. The G1 peak will be the first and largest peak in an asynchronous population.

Protocol 2: Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Expose cells to the same range of this compound concentrations used for the cell cycle analysis. Include a vehicle-only control.

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Protocol 3: Western Blot for Cell Cycle Proteins
  • Cell Lysis: After treatment with the optimized this compound concentration, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, CDK2, p-Rb, total Rb, p21, and a loading control like β-actin).

  • Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL detection system.

Visual Guides and Workflows

G1_Arrest_Pathway This compound This compound CDK_Inhibitors p21 / p27 (Upregulation) This compound->CDK_Inhibitors induces CyclinD_CDK46 Cyclin D / CDK4/6 This compound->CyclinD_CDK46 inhibits expression CyclinE_CDK2 Cyclin E / CDK2 This compound->CyclinE_CDK2 inhibits expression CDK_Inhibitors->CyclinD_CDK46 CDK_Inhibitors->CyclinE_CDK2 Rb Rb CyclinD_CDK46->Rb phosphorylates G1_Arrest G1 Arrest CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb (Phosphorylated) pRb->E2F releases G1_S_Transition G1-S Transition E2F->G1_S_Transition promotes Troubleshooting_Guide start Start Experiment Analysis q_toxicity High Cytotoxicity Observed? (Viability < 70%) start->q_toxicity a_toxicity_yes Action: • Reduce this compound concentration. • Shorten incubation time. q_toxicity->a_toxicity_yes Yes q_arrest Insufficient G1 Arrest? q_toxicity->q_arrest No a_toxicity_yes->start Re-run Experiment a_arrest_no Action: • Increase this compound concentration. • Increase incubation time. • Verify compound activity/purity. • Check cell line sensitivity. q_arrest->a_arrest_no Yes success Experiment Successful: Optimal G1 arrest achieved with minimal toxicity. q_arrest->success No a_arrest_no->start Re-run Experiment

References

Technical Support Center: Accounting for Buclizine's Sedative Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the sedative effects of Buclizine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's sedative effects?

A1: this compound is a first-generation piperazine H1-antihistamine.[1] Its sedative properties are primarily attributed to its ability to cross the blood-brain barrier and act as an antagonist at histamine H1 receptors in the central nervous system (CNS).[1] Histamine in the CNS is a key neurotransmitter involved in promoting wakefulness. By blocking H1 receptors, this compound inhibits the wakefulness-promoting signals, leading to sedation. Additionally, this compound possesses anticholinergic (antimuscarinic) properties, which may also contribute to its CNS depressant and sedative effects.[2][3][4]

Q2: How can I quantify the sedative effects of this compound in my animal model?

A2: The sedative effects of this compound can be quantified using various behavioral assays that measure locomotor activity and motor coordination. Commonly used tests include the Open Field Test and the Rotarod Test. In the Open Field Test, a decrease in total distance traveled and rearing frequency can indicate sedation. In the Rotarod Test, a reduced latency to fall from the rotating rod suggests impaired motor coordination, which can be a manifestation of sedation.

Q3: Are there any known species or strain differences in the sedative response to this compound?

A3: While specific data for this compound is limited, it is well-established that different species and strains of rodents can exhibit variability in their response to CNS-active drugs.[5] Factors such as metabolism, receptor density, and baseline activity levels can all contribute to these differences. Therefore, it is crucial to establish a baseline for the specific strain being used and to include appropriate control groups in your experimental design.

Q4: Can this compound cause paradoxical effects, such as hyperactivity?

A4: While not commonly reported for this compound, paradoxical excitation is a known, albeit rare, adverse effect of some first-generation antihistamines, particularly in children.[6] In animal models, this could manifest as an unexpected increase in locomotor activity. The exact mechanism is not fully understood but may involve genetic predispositions affecting drug metabolism. If you observe paradoxical hyperactivity, it is important to verify the dose and consider the possibility of this idiosyncratic reaction.

Troubleshooting Guides

Issue 1: High variability in sedative response between animals.

  • Possible Cause 1: Inconsistent Drug Administration: Ensure accurate and consistent dosing for all animals. The route and timing of administration should be standardized.

  • Troubleshooting 1: Use precise techniques for oral gavage or intraperitoneal injections. Administer this compound at the same time relative to the behavioral testing for all subjects to account for pharmacokinetic variability.

  • Possible Cause 2: Environmental Factors: Differences in housing conditions, handling, or the testing environment can influence baseline activity and stress levels, leading to variable drug responses.[5]

  • Troubleshooting 2: Acclimate animals to the testing room and apparatus before the experiment. Maintain consistent lighting, temperature, and noise levels during testing.[7] Handle all animals similarly to minimize stress.

  • Possible Cause 3: Social Hierarchy: For group-housed animals, social status can affect baseline anxiety and activity levels.[5]

  • Troubleshooting 3: Consider single housing for a period before testing or ensure that treatment groups are balanced for cage distribution.

Issue 2: Difficulty distinguishing sedation from motor impairment.

  • Possible Cause: Overlapping Behavioral Manifestations: Sedation and motor impairment can both lead to reduced activity.

  • Troubleshooting: Employ a battery of tests to get a more comprehensive picture. The Open Field Test can assess general locomotor activity (an indicator of sedation), while the Rotarod Test specifically evaluates motor coordination. A significant decrease in locomotor activity in the open field at a dose that does not impair performance on the rotarod could suggest a more purely sedative effect.

Issue 3: Unexpected lack of sedative effect at a presumed effective dose.

  • Possible Cause 1: Incorrect Dosing or Formulation: The dose may be too low, or the drug may not be properly solubilized or suspended, leading to inaccurate administration.

  • Troubleshooting 1: Conduct a dose-response study to determine the effective dose range for your specific animal model and strain. Ensure the this compound formulation is homogenous and stable.

  • Possible Cause 2: Tolerance: If administering this compound repeatedly, tolerance to its sedative effects may develop.

  • Troubleshooting 2: If your study involves chronic dosing, be aware of the potential for tolerance. It may be necessary to adjust the dose or the testing paradigm.

Data Presentation

Illustrative Example of Dose-Dependent Sedative Effects of a First-Generation Piperazine Antihistamine in Mice

The following table presents hypothetical, yet plausible, quantitative data illustrating the sedative effects of a compound with a similar mechanism to this compound in a mouse model. These values are for illustrative purposes to guide experimental design and data presentation.

Treatment GroupDose (mg/kg, p.o.)Open Field: Total Distance Traveled (cm) (Mean ± SEM)Rotarod: Latency to Fall (s) (Mean ± SEM)
Vehicle (Saline)03500 ± 250180 ± 15
Compound X102800 ± 200*165 ± 12
Compound X251500 ± 150 110 ± 10
Compound X50800 ± 100 60 ± 8

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are representative of a study with n=8-10 animals per group.

Experimental Protocols

1. Open Field Test for Assessing Sedation

  • Objective: To evaluate the effect of this compound on spontaneous locomotor activity and exploratory behavior.

  • Apparatus: A square or circular arena (e.g., 40x40x40 cm) with walls to prevent escape, placed in a sound-attenuated and dimly lit room.[2] An overhead camera connected to a video-tracking system is required.

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place the mouse in the center of the open field arena.[3]

    • Record the animal's activity for a set duration, typically 10-30 minutes.[3]

    • Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[3]

  • Parameters to Measure:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena (thigmotaxis).

    • Number of rearing events (vertical activity).

2. Rotarod Test for Assessing Motor Coordination

  • Objective: To assess the effect of this compound on balance and motor coordination.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Train the animals on the rotarod for 2-3 consecutive days before the test day. This involves placing them on the rod at a low, constant speed and recording the time until they fall. Repeat this for several trials each day.

    • On the test day, administer this compound or vehicle at a predetermined time before testing.

    • Place the mouse on the rotating rod, which is either set to a constant speed or an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically set.

    • Conduct 2-3 trials per animal with an inter-trial interval.

  • Parameters to Measure:

    • Latency to fall (in seconds).

    • The speed of the rod at the time of the fall (for accelerating rotarod protocols).

Mandatory Visualizations

Buclizine_Sedation_Pathway cluster_presynaptic Presynaptic Neuron (Tuberomammillary Nucleus) cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine (in Vesicles) Histidine->Histamine_Vesicle Histidine Decarboxylase Histamine_Synapse Histamine Histamine_Vesicle->Histamine_Synapse Release H1R Histamine H1 Receptor (Gq-coupled) PLC Phospholipase C (PLC) H1R->PLC Neuronal_Excitation Increased Neuronal Excitability & Wakefulness PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation This compound This compound This compound->H1R Blocks Sedation Sedation This compound->Sedation Histamine_Synapse->H1R Binds & Activates Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Testing Room & Handling Animal_Acclimation->Habituation Group_Assignment Random Assignment to Treatment Groups Habituation->Group_Assignment Drug_Admin This compound/Vehicle Administration (p.o./i.p.) Group_Assignment->Drug_Admin Pre_Test_Interval Pre-Test Interval (e.g., 30-60 min) Drug_Admin->Pre_Test_Interval Open_Field Open Field Test (Locomotor Activity) Pre_Test_Interval->Open_Field Rotarod Rotarod Test (Motor Coordination) Pre_Test_Interval->Rotarod Data_Collection Automated Data Collection (Video Tracking) Open_Field->Data_Collection Rotarod->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Results Interpretation Stats->Results Troubleshooting_Logic cluster_solutions Potential Solutions Start Unexpected Result (e.g., High Variability) Check_Dosing Review Dosing Procedure (Accuracy, Consistency) Start->Check_Dosing Check_Environment Assess Environmental Factors (Noise, Light, Temperature) Start->Check_Environment Check_Handling Evaluate Animal Handling & Acclimation Start->Check_Handling Check_Protocol Re-evaluate Experimental Protocol Check_Dosing->Check_Protocol If dosing is consistent Refine_Dosing Refine Dosing Technique & Formulation Check_Dosing->Refine_Dosing If inconsistent Check_Environment->Check_Protocol If environment is stable Standardize_Env Standardize Environmental Conditions Check_Environment->Standardize_Env If variable Check_Handling->Check_Protocol If handling is standardized Improve_Handling Improve Handling & Acclimation Procedures Check_Handling->Improve_Handling If inconsistent Modify_Protocol Modify Protocol (e.g., Dose-response, Timing) Check_Protocol->Modify_Protocol Outcome Improved Data Consistency Refine_Dosing->Outcome Standardize_Env->Outcome Improve_Handling->Outcome Modify_Protocol->Outcome

References

Technical Support Center: Mitigating Buclizine Off-Target Binding in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Buclizine in cellular assays. The information is designed to help mitigate off-target binding and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation antihistamine that primarily acts as an antagonist at the histamine H1 receptor.[1][2][3][4][5] It also possesses significant anticholinergic properties due to its antagonism of muscarinic acetylcholine receptors.[2][3][4] These dual actions contribute to its therapeutic effects in treating motion sickness, vertigo, and nausea.[1][2][4]

Q2: What are the known off-target effects of this compound?

As a first-generation antihistamine, this compound can cross the blood-brain barrier and cause central nervous system (CNS) effects, such as drowsiness and sedation.[3][5] Its anticholinergic activity can lead to side effects like dry mouth, blurred vision, and urinary retention.[2][5] While comprehensive public data on its full off-target binding profile is limited, its piperazine structure suggests the potential for interactions with other receptors, such as dopamine and serotonin receptors, though the affinity for these is generally lower than for H1 and muscarinic receptors.

Q3: How can I minimize this compound's off-target effects in my cellular assay?

Mitigating off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Using the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-target receptors.

  • Employing Specific Antagonists: Use selective antagonists for suspected off-target receptors (e.g., specific muscarinic, dopaminergic, or serotonergic antagonists) to block their activation and isolate the H1 receptor-mediated effects.

  • Utilizing Control Cell Lines: If possible, use cell lines that lack the H1 receptor but express potential off-target receptors to identify any H1-independent effects.

  • Performing Competitive Binding Assays: These assays can help determine the relative affinity of this compound for its on-target versus off-target receptors, providing a quantitative measure of its selectivity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal or unexpected cellular response Off-target binding to other G-protein coupled receptors (GPCRs) like muscarinic, dopamine, or serotonin receptors.- Perform a concentration-response curve to ensure you are using the lowest effective concentration of this compound.- Co-incubate with a panel of selective antagonists for suspected off-target receptors to see if the unexpected response is diminished.- Refer to the experimental protocol below for differentiating on-target vs. off-target effects.
Cell death or cytotoxicity observed at experimental concentrations This compound, like other piperazine derivatives, can exhibit cytotoxicity at higher concentrations. An IC50 of 19.18 µM has been reported in MCF-7 cells.[6]- Determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).- Ensure your experimental concentrations are well below the cytotoxic threshold.- If high concentrations are necessary, consider shorter incubation times.
Poor solubility of this compound in aqueous media This compound hydrochloride has limited solubility in water.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Note that this compound is only slightly soluble in DMSO.[1]- When diluting into your final assay medium, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Interference with fluorescence-based assays Many small molecules can autofluoresce or quench fluorescence signals, leading to false positives or negatives.- Run a control experiment with this compound in the assay medium without cells to check for autofluorescence at the excitation/emission wavelengths of your fluorophore.- To check for quenching, add this compound to a known concentration of your fluorescent dye and measure any decrease in signal.
Inconsistent or variable results between experiments - Inconsistent cell health or passage number.- Variability in compound preparation and dilution.- Fluctuation in assay conditions (temperature, incubation time).- Maintain a consistent cell culture practice, using cells within a defined passage number range.- Prepare fresh this compound dilutions for each experiment from a validated stock solution.- Standardize all assay parameters and include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

Receptor Target Compound Binding Affinity (Ki) in nM Notes
Histamine H1 This compoundData not availablePrimary target. Expected to have high affinity.
Muscarinic (general) Meclizine3,600 - 30,000Meclizine is structurally similar to this compound.[7]
Muscarinic (general) Hydroxyzine3,600 - 30,000Hydroxyzine is another piperazine antihistamine.[7]
Dopamine D2 Various Antidepressants160 - 3800This compound's affinity is likely to be in the higher, less potent range.[8]
Serotonin (various) Various AntidepressantsData varies widelyAffinity is highly dependent on the specific receptor subtype.
hERG Channel Various AntipsychoticsData varies widelyPotential for interaction should be considered, especially at higher concentrations.

Note: Ki values can vary depending on the assay conditions and tissue/cell type used.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine this compound Affinity for the Histamine H1 Receptor

This protocol allows for the determination of this compound's binding affinity (Ki) at the H1 receptor by measuring its ability to displace a known radiolabeled H1 receptor antagonist.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • [³H]-Mepyramine (radioligand)

  • Unlabeled Mepyramine (for determining non-specific binding)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Membrane Preparation: Harvest HEK293-H1 cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [³H]-Mepyramine (at a concentration near its Kd).

    • Non-specific Binding: Cell membranes + [³H]-Mepyramine + a high concentration of unlabeled Mepyramine (e.g., 10 µM).

    • Competitive Binding: Cell membranes + [³H]-Mepyramine + varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Differentiating On-Target vs. Off-Target Effects in a Functional Cellular Assay

This protocol provides a framework for using selective antagonists to determine if a cellular response to this compound is mediated by its on-target (H1) or off-target receptors.

Materials:

  • Your cell line of interest expressing the H1 receptor and potentially off-target receptors.

  • This compound

  • Selective H1 receptor antagonist (e.g., Cetirizine)

  • Selective muscarinic receptor antagonist (e.g., Atropine)

  • Selective dopamine D2 receptor antagonist (e.g., Haloperidol)

  • Selective serotonin 5-HT2A receptor antagonist (e.g., Ketanserin)

  • Your functional assay readout system (e.g., calcium flux, cAMP measurement).

Methodology:

  • Establish a Baseline this compound Response: Perform a concentration-response curve for this compound in your functional assay to determine the EC50 for the observed cellular response.

  • Antagonist Co-incubation:

    • Pre-incubate your cells with a high concentration of a selective antagonist (e.g., 100-fold its Ki for its target receptor) for a sufficient time to ensure receptor blockade (e.g., 30 minutes).

    • Add this compound at its EC50 concentration and measure the functional response.

  • Experimental Groups:

    • Control: Cells + Vehicle.

    • This compound Alone: Cells + this compound (at EC50).

    • H1 Blockade: Cells + Cetirizine (pre-incubation) + this compound.

    • Muscarinic Blockade: Cells + Atropine (pre-incubation) + this compound.

    • Dopamine D2 Blockade: Cells + Haloperidol (pre-incubation) + this compound.

    • Serotonin 5-HT2A Blockade: Cells + Ketanserin (pre-incubation) + this compound.

  • Data Analysis:

    • Compare the response of "this compound Alone" to the antagonist co-incubation groups.

    • If the response is significantly attenuated in the "H1 Blockade" group, it confirms the effect is primarily H1-mediated.

    • If the response is attenuated in other antagonist groups, it indicates the involvement of those respective off-target receptors. The magnitude of the attenuation suggests the relative contribution of that off-target to the overall response.

Visualizations

Buclizine_Signaling_Pathways cluster_this compound This compound cluster_receptors Cellular Receptors cluster_effects Cellular Effects This compound This compound H1 Histamine H1 Receptor (On-Target) This compound->H1 Antagonism M_ACh Muscarinic Receptor (Off-Target) This compound->M_ACh Antagonism D2 Dopamine D2 Receptor (Potential Off-Target) This compound->D2 Potential Interaction _5HT2A Serotonin 5-HT2A Receptor (Potential Off-Target) This compound->_5HT2A Potential Interaction OnTargetEffect Desired Cellular Response H1->OnTargetEffect OffTargetEffect1 Unintended Cellular Response 1 M_ACh->OffTargetEffect1 OffTargetEffect2 Unintended Cellular Response 2 D2->OffTargetEffect2 _5HT2A->OffTargetEffect2

Caption: this compound's on-target and potential off-target interactions.

Experimental_Workflow Start Start: Observe Unexpected Cellular Response to this compound Step1 Step 1: Titrate this compound Find Lowest Effective Concentration Start->Step1 Step2 Step 2: Co-incubate with Selective H1 Antagonist Step1->Step2 Decision1 Is the response _attenuated_? Step2->Decision1 Step3 Step 3: Co-incubate with Selective Off-Target Antagonists (Muscarinic, Dopaminergic, etc.) Decision1->Step3 No Result1 Conclusion: Response is primarily H1-mediated. Decision1->Result1 Yes Decision2 Is the response _attenuated_ by any off-target antagonist? Step3->Decision2 Result2 Conclusion: Response involves the specific off-target receptor. Decision2->Result2 Yes Result3 Conclusion: Response is likely not receptor-mediated or involves an un-tested off-target. Decision2->Result3 No

Caption: Workflow for differentiating on- and off-target effects.

References

Buclizine hydrochloride salt conversion and its impact on experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues encountered during experiments involving buclizine hydrochloride. It covers topics from basic physicochemical properties and salt form considerations to detailed experimental protocols and signaling pathway diagrams.

Physicochemical Data Summary

Understanding the fundamental properties of this compound hydrochloride is the first step in designing successful experiments. The data below has been compiled for quick reference.

PropertyValueSource(s)
Chemical Formula C₂₈H₃₃ClN₂·2HCl
Molecular Weight 505.95 g/mol
CAS Number 129-74-8
Appearance White to off-white crystalline powder
Melting Point 230-240 °C
pKa (Strongest Basic) 7.6
Solubility Water: Sparingly soluble (conflicting reports)DMSO: ~0.2-1 mg/mL (may require warming)Ethanol: ≥48.8 mg/mL4-Methylpyridine: ~22 mg/mL

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter in a direct question-and-answer format.

Q1: My this compound hydrochloride is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). Why is this happening and how can I fix it?

A: This is a common issue stemming from the compound's chemistry. This compound hydrochloride is the dihydrochloride salt of the this compound free base. While the salt form is used to enhance aqueous solubility, its effectiveness is pH-dependent. In neutral or alkaline buffers like PBS (pH 7.4), the hydrochloride salt can convert back to its less soluble free base form, causing it to precipitate out of solution.

  • Troubleshooting Steps:

    • Acidic Dissolution: For many applications, first dissolve the this compound hydrochloride in a small amount of dilute acid (e.g., 0.1N HCl) to create a concentrated stock solution. You can then dilute this stock into your final buffer, but be mindful of the final pH.

    • Organic Solvent Stock: For cell culture and many in vitro assays, the recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q2: I'm observing a loss of compound activity or inconsistent results over time. What are the likely causes?

A: Inconsistent results are often linked to compound stability. Forced degradation studies have shown that this compound hydrochloride is susceptible to degradation under specific conditions.

  • Troubleshooting Steps:

    • Check pH: The compound is less stable in basic (alkaline) conditions. Ensure your buffers and solutions are not alkaline for prolonged periods.

    • Avoid Oxidizing Agents: this compound shows considerable degradation under oxidative stress. Avoid mixing it with strong oxidizing agents.

    • Proper Storage: Stock solutions, especially in DMSO, should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles. For powdered compound, store at 2-8°C in a desiccated environment.

    • Prepare Fresh: Always prepare fresh working dilutions for your experiments from a frozen stock solution. Do not store dilute aqueous solutions for extended periods.

Q3: What is the difference between this compound free base and this compound hydrochloride? Can I use them interchangeably?

A: this compound (molar mass ~433.0 g/mol ) is the active parent molecule, while this compound hydrochloride (molar mass ~505.95 g/mol ) is its dihydrochloride salt. The addition of two hydrochloride moieties significantly increases the molecular weight and, critically, improves its solubility in aqueous solutions.

They are not interchangeable on a weight-for-weight basis. If a protocol calls for a 10 µM solution, you must use the molecular weight of the specific form you have (the hydrochloride salt, in this case) to calculate the mass needed. Using the free base molecular weight would result in a lower molar concentration.

Q4: What is the best solvent for preparing stock solutions for cell culture experiments?

A: For cell-based assays, DMSO is the most commonly recommended solvent. However, be aware of its relatively low solubility in DMSO (~0.2-1 mg/mL).

  • Best Practices:

    • Use fresh, high-purity, anhydrous DMSO, as absorbed moisture can reduce solubility.

    • Prepare a concentrated stock (e.g., 10 mM) by dissolving the powder in DMSO. Gentle warming may be necessary.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter if it will be added to sterile cell culture media.

    • When preparing your working concentrations, ensure the final DMSO percentage in the cell culture media is well below the toxic threshold for your cell line (usually <0.5%).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard stock solution for use in most in vitro cellular assays.

  • Determine Mass: Calculate the required mass of this compound hydrochloride using its molecular weight (505.95 g/mol ).

    • Mass (mg) = 10 mM * 0.50595 g/mmol * Volume (mL)

    • Example: For 1 mL of a 10 mM stock, you need 5.06 mg.

  • Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the tube thoroughly. If needed, gently warm the solution (e.g., in a 37°C water bath) for a few minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: General Cell Viability Assay (MTT-based)

This protocol provides a framework for assessing the cytotoxic or anti-proliferative effects of this compound hydrochloride on an adherent cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of the this compound hydrochloride DMSO stock solution in your complete cell culture medium. Remember to include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound hydrochloride.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically ~570 nm).

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration and calculate the IC₅₀ value if desired.

Visualizations: Pathways and Workflows

Diagram 1: Mechanism of this compound as an H1 Receptor Antagonist

buclizine_moa cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates NFkB NF-κB Activation PKC->NFkB Cytokines Pro-inflammatory Cytokine Expression NFkB->Cytokines Promotes

Mechanism of this compound as an H1 Receptor Antagonist.

Diagram 2: Workflow for Preparing this compound HCl Stock Solutions

Workflow for Preparing this compound HCl Stock Solutions.

Technical Support Center: Adjusting for Buclizine's Effect on Cell Adhesion in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the first-generation antihistamine Buclizine in cell culture, specifically concerning its impact on cell adhesion.

Troubleshooting Guides

This section offers solutions to common problems encountered during in vitro experiments involving this compound and cell adhesion.

Issue 1: Reduced Cell Attachment or Spreading Observed After this compound Treatment

Possible Cause: this compound, as a histamine H1 receptor antagonist, can indirectly lead to a decrease in the expression of cell adhesion molecules. This is primarily mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a key regulator of genes involved in inflammation and cell adhesion.[2][3]

Troubleshooting Steps:

  • Optimize this compound Concentration: High concentrations of this compound can lead to cytotoxicity, which will inherently affect cell adhesion. It is crucial to determine the optimal, non-toxic concentration for your specific cell line.

    • Recommendation: Perform a dose-response curve to determine the IC50 for cell viability (e.g., using an MTT or similar assay). For MCF-7 cells, the IC50 for growth inhibition has been reported to be 19.18 μM after 72 hours of exposure. It is advisable to work at concentrations below the IC50 to minimize cytotoxic effects.

  • Modulate the NF-κB Pathway: Since this compound's effect on cell adhesion is linked to NF-κB inhibition, counteracting this inhibition may help restore normal adhesion.

    • Recommendation: Consider co-treatment with a known NF-κB activator, such as a low concentration of Tumor Necrosis Factor-alpha (TNF-α), to potentially rescue the phenotype. Titrate the concentration of the activator carefully to avoid unwanted inflammatory responses.[4]

  • Enhance Substrate Adhesion: If a reduction in cell-matrix adhesion is observed, modifying the culture surface can help compensate.

    • Recommendation: Pre-coat culture plates with extracellular matrix (ECM) proteins such as fibronectin, collagen, or laminin to provide a more favorable substrate for cell attachment.[5]

Workflow for Troubleshooting Reduced Cell Adhesion:

G Start Start: Reduced Cell Adhesion Observed Check_Conc Is this compound concentration optimized and non-toxic? Start->Check_Conc Optimize_Conc Perform dose-response and viability assays to find optimal concentration. Check_Conc->Optimize_Conc No Modulate_NFkB Consider co-treatment with an NF-κB activator (e.g., low-dose TNF-α). Check_Conc->Modulate_NFkB Yes Reassess Re-evaluate cell adhesion. Optimize_Conc->Reassess Enhance_Substrate Pre-coat cultureware with ECM proteins (e.g., Fibronectin, Collagen). Modulate_NFkB->Enhance_Substrate Adhesion still low Modulate_NFkB->Reassess Adhesion improved Enhance_Substrate->Reassess End End: Adhesion Restored/Understood Reassess->End

Caption: Troubleshooting workflow for addressing reduced cell adhesion.

Issue 2: Inconsistent or Non-Reproducible Results in Cell Adhesion Assays with this compound

Possible Cause: Variability in experimental conditions can significantly impact the outcome of cell adhesion assays.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and overall cell health.

  • Control for Solvent Effects: If dissolving this compound in a solvent like DMSO, include a vehicle control (medium with the same concentration of DMSO without this compound) in all experiments.

  • Precise Timing and Washing: Adhesion is a dynamic process. Standardize the incubation time with this compound and the washing steps to remove non-adherent cells. Perform washing gently to avoid detaching weakly adhered cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound affects cell adhesion?

A1: this compound is a first-generation H1-antihistamine. Its primary mechanism of action is the blockade of histamine H1 receptors. This action can lead to the inhibition of the NF-κB signaling pathway.[1] The NF-κB pathway regulates the expression of various genes, including those for cell adhesion molecules (CAMs) like ICAM-1 and VCAM-1.[3] By downregulating the expression of these CAMs, this compound can reduce the ability of cells to adhere to each other and to the extracellular matrix.

Signaling Pathway of this compound's Effect on Cell Adhesion:

G This compound This compound H1R Histamine H1 Receptor This compound->H1R inhibition PLC Phospholipase C H1R->PLC activates PIP2 PIP2 Signaling PLC->PIP2 IKK IKK Complex PIP2->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to CAMs Cell Adhesion Molecule (e.g., ICAM-1, VCAM-1) Gene Expression Nucleus->CAMs regulates Adhesion Decreased Cell Adhesion CAMs->Adhesion

Caption: this compound's inhibitory effect on the NF-κB pathway.

Q2: What concentration of this compound should I use in my cell adhesion experiments?

A2: The optimal concentration of this compound will be cell-line dependent. It is crucial to use a concentration that affects cell adhesion without causing significant cytotoxicity.

Table 1: Reported Bioactivity of this compound

Cell LineAssay TypeDurationIC50 / Effect
MCF-7Growth Inhibition72 hours19.18 μM

Data from MedchemExpress.

Based on this, a starting concentration range of 1-20 μM is recommended for initial experiments. A full dose-response curve should be performed to determine the optimal concentration for your specific cell line and assay.

Q3: How can I quantify the effect of this compound on cell adhesion?

A3: Several quantitative methods can be employed to measure cell adhesion.

Table 2: Common Cell Adhesion Quantification Methods

MethodPrincipleAdvantagesDisadvantages
Crystal Violet Staining Stains the nuclei of adherent cells. The dye is then solubilized and absorbance is measured.Simple, inexpensive, and widely used.[6]Can have high background if not washed properly.
Fluorescent Dye-Based Assays (e.g., CyQuant) A fluorescent dye binds to the DNA of adherent cells, and fluorescence is measured.Highly sensitive and can detect low cell numbers.[7]Requires a fluorescence plate reader.
Cell Spreading Assay Cells are imaged, and the surface area of adherent cells is measured using image analysis software.Provides morphological data in addition to adhesion quantification.Can be more time-consuming to analyze.[8]
Centrifugal Force-Based Assay An inverted plate with adherent cells is centrifuged at varying forces to detach cells. The remaining adherent cells are quantified.Provides a measure of adhesion strength.[9]Requires specialized equipment (centrifuge with plate holders).

Q4: Is it possible to reverse the effects of this compound on cell adhesion in my culture?

A4: Reversing the effects of this compound in a treated culture can be challenging. However, you can take steps to mitigate its impact in subsequent experiments.

  • Washout Experiments: After treating cells with this compound for a specific period, you can wash the cells thoroughly with fresh medium to remove the compound and then monitor the recovery of cell adhesion over time.

  • Modulation of Downstream Pathways: As mentioned in the troubleshooting guide, stimulating the NF-κB pathway with a low dose of an agonist might counteract the inhibitory effect of this compound.[4] This approach should be carefully optimized to avoid off-target effects.

Experimental Protocols

Protocol: Quantifying the Effect of this compound on Cell Adhesion to Fibronectin using Crystal Violet Staining

This protocol is adapted from standard cell adhesion assay methodologies.[10][11]

Materials:

  • 96-well tissue culture plates

  • Fibronectin (or other ECM protein)

  • Bovine Serum Albumin (BSA)

  • This compound stock solution

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

  • Plate reader capable of measuring absorbance at ~570 nm

Experimental Workflow:

G cluster_0 Plate Preparation cluster_1 Cell Preparation and Treatment cluster_2 Adhesion and Quantification Coat 1. Coat wells with Fibronectin.    (e.g., 10 µg/mL in PBS, overnight at 4°C) Block 2. Wash with PBS and block with 1% BSA.    (1 hour at 37°C) Coat->Block Harvest 3. Harvest and resuspend cells in serum-free medium. Treat 4. Pre-treat cells with various concentrations of this compound.    (e.g., 30 minutes at 37°C) Harvest->Treat Seed 5. Seed treated cells onto the coated plate.    (e.g., 5 x 10^4 cells/well) Treat->Seed Adhere 6. Incubate to allow for cell adhesion.    (e.g., 1-2 hours at 37°C) Seed->Adhere Wash 7. Gently wash away non-adherent cells with PBS. Adhere->Wash Stain 8. Fix and stain adherent cells with Crystal Violet. Wash->Stain Solubilize 9. Solubilize the stain. Stain->Solubilize Read 10. Measure absorbance at ~570 nm. Solubilize->Read

Caption: General workflow for a cell adhesion assay.

Detailed Steps:

  • Plate Coating:

    • Aseptically coat the wells of a 96-well plate with 50 µL of fibronectin solution (e.g., 10 µg/mL in sterile PBS).

    • Incubate the plate overnight at 4°C.

    • The next day, aspirate the coating solution and wash the wells twice with sterile PBS.

    • Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells twice with sterile PBS before cell seeding.

  • Cell Preparation and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

    • Wash the cells with serum-free medium and resuspend them to a concentration of 1 x 10^6 cells/mL in serum-free medium.

    • In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add 50 µL of the treated cell suspension to each of the coated wells (resulting in 5 x 10^4 cells/well).

    • Incubate the plate at 37°C in a humidified incubator for 1-2 hours to allow for cell adhesion.

    • Gently wash the wells twice with PBS to remove non-adherent cells. Be consistent with the washing technique across all wells.

  • Quantification:

    • Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well for 10 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells thoroughly with water until the water runs clear.

    • Allow the plate to air dry completely.

    • Solubilize the stain by adding 100 µL of 1% SDS solution to each well and incubate on a shaker for 15 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Data Analysis:

Calculate the percentage of cell adhesion for each treatment condition relative to the untreated control. Plot the percentage of adhesion against the this compound concentration to determine its effect on cell adhesion.

References

Technical Support Center: Deconvoluting Buclizine's Antihistaminic vs. Anticholinergic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the experimental differentiation of Buclizine's antihistaminic and anticholinergic properties.

Troubleshooting Experimental Challenges

This section addresses specific issues that may arise during the characterization of this compound's dual receptor activity.

Question Answer
Why am I observing inconsistent results in my in vitro smooth muscle contraction assays? Several factors can contribute to variability. Ensure consistent tissue preparation and equilibration times. Verify the viability of your tissue preparation with a known standard agonist before and after your experiment. Check for potential tachyphylaxis to histamine; if observed, ensure adequate washout periods between agonist applications. Also, confirm the precise concentration of your this compound solutions and ensure they are freshly prepared.
My radioligand binding assay shows high non-specific binding for this compound. What can I do to optimize this? High non-specific binding can obscure true receptor interactions. Try reducing the concentration of the radioligand. You can also increase the number and volume of washes to more effectively remove unbound radioligand. Pre-soaking your filter plates in a blocking agent like polyethyleneimine (PEI) can also reduce non-specific binding to the filter itself. Finally, consider using a different radioligand with a higher specific activity if available.
How can I be sure that the in vivo effects I'm observing are due to central vs. peripheral receptor blockade? To differentiate central from peripheral effects, you can compare the effects of this compound with a peripherally restricted antihistamine or anticholinergic agent. These are drugs that do not readily cross the blood-brain barrier. If this compound produces effects that the peripherally restricted compounds do not, it is likely due to its action within the central nervous system. Direct administration into the central nervous system (e.g., intracerebroventricular injection) in animal models can also definitively demonstrate central effects.
I am not seeing a clear dose-response curve for this compound's anticholinergic effects in my functional assay. What could be the reason? This could be due to the potency of this compound at muscarinic receptors being lower than at histamine H1 receptors. You may need to use a wider range of concentrations, including significantly higher concentrations, to observe a full dose-response relationship for its anticholinergic effects. Also, ensure that the agonist concentration you are using to stimulate the muscarinic receptors is appropriate (typically an EC80 concentration is used for antagonist studies).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the dual pharmacology of this compound.

Question Answer
What is the primary mechanism of action of this compound? This compound is a first-generation piperazine-derivative antihistamine that acts as an antagonist at the histamine H1 receptor.[1][2][3] It also possesses anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[1][4][5][6][7][8] Its antiemetic and antivertigo effects are attributed to the blockade of both these receptors in the vomiting center of the brain.[1][3][4]
How does the antihistaminic activity of this compound compare to its anticholinergic activity? While it is established that this compound has both activities, specific quantitative data on its binding affinities (e.g., Ki values) for histamine H1 versus muscarinic receptors is not readily available in published literature. To definitively compare the potency of this compound at these two receptor types, researchers would need to perform competitive radioligand binding assays for each receptor and compare the resulting inhibition constants (Ki). Functional assays, such as the guinea pig ileum assay for H1 antagonism and a muscarinic receptor-mediated smooth muscle contraction assay, can also be used to determine and compare the pA2 values, which reflect the antagonist potency in a physiological system.
What are the downstream signaling pathways affected by this compound's receptor antagonism? At the histamine H1 receptor, this compound blocks histamine-induced activation of the Gq/11 G-protein pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation. At muscarinic receptors (primarily M1, M3, and M5), this compound also blocks the Gq/11-PLC pathway. For M2 and M4 muscarinic receptors, it would inhibit the Gi/o pathway, leading to a decrease in the inhibition of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels.
Which experimental models are suitable for differentiating the two effects? In vitro: Radioligand binding assays using cell membranes expressing either histamine H1 or specific muscarinic receptor subtypes are ideal for quantifying binding affinities. Functional assays using isolated tissues, such as the guinea pig ileum (rich in H1 receptors) and the guinea pig trachea or bladder (rich in muscarinic receptors), can be used to assess the functional antagonism of each effect.[9] In vivo: Animal models of motion sickness or vertigo can be used to assess the combined effects. To differentiate, one could use selective agonists for either histamine or muscarinic receptors to challenge the animal and observe the antagonistic effects of this compound.
Are there other first-generation antihistamines with significant anticholinergic effects? Yes, many first-generation antihistamines exhibit anticholinergic properties. For example, diphenhydramine and promethazine are known to have potent anticholinergic effects.[10] The degree of anticholinergic activity varies significantly among different first-generation antihistamines.[5]

Quantitative Data on Antihistamine Receptor Affinities

Antihistamine Histamine H1 Receptor Ki (nM) Muscarinic Receptor Ki (nM)
Mequitazine4.65.0
Cyproheptadine3.26.2
Clemastine0.2614
Diphenylpyraline0.8420
Promethazine0.622
Mepyramine0.323,600
Hydroxyzine2.23,800
Meclizine1.730,000

Data adapted from Kubo et al., 1987.[5]

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol is for determining the binding affinity of this compound for the histamine H1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human histamine H1 receptor.

  • [3H]-Pyrilamine (or another suitable H1-selective radioligand).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Unlabeled H1 antagonist (e.g., Mepyramine) for determining non-specific binding.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and either this compound solution, buffer alone (for total binding), or a high concentration of unlabeled antagonist (for non-specific binding).

  • Add the [3H]-Pyrilamine to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Antihistaminic Activity (Guinea Pig Ileum)

This protocol assesses the functional antagonism of this compound at the histamine H1 receptor by measuring the inhibition of histamine-induced contractions of isolated guinea pig ileum.[1][2]

Materials:

  • Guinea pig ileum.

  • Tyrode's solution (physiological salt solution).

  • Histamine dihydrochloride.

  • This compound hydrochloride.

  • Organ bath with an isotonic transducer and data acquisition system.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Sacrifice a guinea pig and isolate a segment of the terminal ileum.

  • Clean the ileal segment and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 30-60 minutes, with regular changes of the Tyrode's solution.

  • Obtain a cumulative concentration-response curve for histamine to determine the EC50.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 20-30 minutes).

  • In the presence of this compound, obtain a second cumulative concentration-response curve for histamine.

  • Repeat steps 5-7 with increasing concentrations of this compound.

  • Analyze the data using a Schild plot to determine the pA2 value for this compound, which is a measure of its antagonist potency. A linear Schild plot with a slope of 1 suggests competitive antagonism.

Visualizations

Signaling Pathways

G Histamine H1 and Muscarinic (M1/M3) Receptor Signaling cluster_0 Histamine H1 Receptor Pathway cluster_1 Muscarinic M1/M3 Receptor Pathway H1 Histamine H1 Receptor Gq_H1 Gq/11 H1->Gq_H1 PLC_H1 Phospholipase C (PLC) Gq_H1->PLC_H1 PIP2_H1 PIP2 PLC_H1->PIP2_H1 hydrolyzes IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_H1 ↑ Intracellular Ca²⁺ IP3_H1->Ca_H1 PKC_H1 Protein Kinase C (PKC) DAG_H1->PKC_H1 CellularResponse_H1 Cellular Response (e.g., smooth muscle contraction) Ca_H1->CellularResponse_H1 PKC_H1->CellularResponse_H1 Buclizine_H1 This compound Buclizine_H1->H1 Histamine Histamine Histamine->H1 M1M3 Muscarinic M1/M3 Receptor Gq_M Gq/11 M1M3->Gq_M PLC_M Phospholipase C (PLC) Gq_M->PLC_M PIP2_M PIP2 PLC_M->PIP2_M hydrolyzes IP3_M IP3 PIP2_M->IP3_M DAG_M DAG PIP2_M->DAG_M Ca_M ↑ Intracellular Ca²⁺ IP3_M->Ca_M PKC_M Protein Kinase C (PKC) DAG_M->PKC_M CellularResponse_M Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_M->CellularResponse_M PKC_M->CellularResponse_M Buclizine_M This compound Buclizine_M->M1M3 ACh Acetylcholine ACh->M1M3

Caption: Signaling pathways for H1 and M1/M3 receptors blocked by this compound.

Experimental Workflow

G Workflow for Deconvoluting this compound's Effects cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Binding Radioligand Binding Assays H1_Binding H1 Receptor Binding (e.g., [3H]-Pyrilamine) Binding->H1_Binding M_Binding Muscarinic Receptor Binding (e.g., [3H]-NMS) Binding->M_Binding Data_Analysis_Vitro Data Analysis: Calculate Ki and pA2 values H1_Binding->Data_Analysis_Vitro M_Binding->Data_Analysis_Vitro Functional Functional Assays H1_Functional Guinea Pig Ileum (Histamine-induced contraction) Functional->H1_Functional M_Functional Guinea Pig Trachea/Bladder (Carbachol-induced contraction) Functional->M_Functional H1_Functional->Data_Analysis_Vitro M_Functional->Data_Analysis_Vitro Data_Analysis_Vivo Data Analysis: Quantify antagonistic effect Data_Analysis_Vitro->Data_Analysis_Vivo Inform In Vivo Dose Selection Animal_Model Select Animal Model (e.g., Motion Sickness Model) Buclizine_Admin Administer this compound Animal_Model->Buclizine_Admin H1_Challenge Histamine or H1 Agonist Challenge Observe_Effects Observe Behavioral/ Physiological Endpoints H1_Challenge->Observe_Effects M_Challenge Muscarinic Agonist Challenge M_Challenge->Observe_Effects Buclizine_Admin->H1_Challenge Buclizine_Admin->M_Challenge Observe_Effects->Data_Analysis_Vivo

Caption: Experimental workflow for separating antihistaminic and anticholinergic effects.

Logical Relationship Diagram

G Interpreting Experimental Outcomes Start Experiment Conducted High_H1_Affinity High Affinity for H1 Receptor? (Low Ki / High pA2) Start->High_H1_Affinity High_M_Affinity High Affinity for Muscarinic Receptor? (Low Ki / High pA2) High_H1_Affinity->High_M_Affinity Yes Low_Affinity Conclusion: Weak or No Effect at Tested Concentrations High_H1_Affinity->Low_Affinity No H1_Dominant Conclusion: Primarily Antihistaminic Effect High_M_Affinity->H1_Dominant No Dual_Effect Conclusion: Dual Antihistaminic and Anticholinergic Effects High_M_Affinity->Dual_Effect Yes M_Dominant Conclusion: Primarily Anticholinergic Effect

Caption: Logic diagram for interpreting the receptor activity of this compound.

References

Selecting appropriate vehicle controls for in vivo Buclizine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo buclizine studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo oral administration of this compound hydrochloride in rats?

A1: this compound hydrochloride has very low water solubility, making direct aqueous administration challenging. A common and effective approach is to formulate it as a suspension. A recommended vehicle for oral gavage in rats is an aqueous solution containing a suspending agent and a surfactant. For example, a 0.5% w/v solution of carboxymethyl cellulose (CMC) or methylcellulose can be used to increase viscosity and keep the drug particles suspended.[1] To improve wetting and dissolution, a surfactant such as 1.5% sodium lauryl sulfate (SLS) can be included.[2] Alternatively, a 10% sucrose solution can be used to enhance palatability for voluntary oral administration.[3]

Q2: What is the solubility of this compound hydrochloride in common organic solvents?

A2: this compound hydrochloride is soluble in some organic solvents, which can be useful for preparing stock solutions. However, for direct in vivo administration, aqueous-based vehicles are generally preferred to avoid solvent toxicity. The approximate solubilities in common organic solvents are summarized in the table below.[4]

Q3: What is the mechanism of action of this compound?

A3: this compound acts as an inverse agonist at the histamine H1 receptor.[5][6][7] This means that it not only blocks the binding of histamine to the receptor but also stabilizes the receptor in its inactive conformation, reducing its basal activity.[6][7] The H1 receptor is a G-protein coupled receptor (GPCR) that, when activated by histamine, couples to Gq protein, initiating the phospholipase C (PLC) signaling pathway.[8] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. By stabilizing the inactive state of the H1 receptor, this compound prevents these downstream signaling events.

Q4: What are the key considerations for oral gavage of a this compound suspension in rats?

A4: When administering a this compound suspension via oral gavage, several factors are critical for ensuring accurate dosing and animal welfare:

  • Homogeneity of the suspension: It is crucial to ensure the suspension is uniformly mixed before and during administration to deliver a consistent dose.

  • Gavage needle size: The appropriate gauge and length of the gavage needle should be selected based on the size and weight of the rat to prevent injury to the esophagus or stomach.[9]

  • Proper restraint: Correctly restraining the animal is essential to minimize stress and prevent injury to both the animal and the researcher.[10]

  • Slow and steady administration: The suspension should be delivered slowly and smoothly to avoid regurgitation and aspiration.[10]

  • Monitoring the animal: After administration, the animal should be monitored for any signs of distress, such as labored breathing.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in the vehicle The concentration of this compound exceeds its solubility in the chosen vehicle.- Increase the concentration of the solubilizing agent (e.g., surfactant).- Reduce the final concentration of this compound in the formulation.- Ensure the pH of the vehicle is optimal for this compound solubility.
Difficulty in drawing the suspension into the syringe The suspension is too viscous or contains large particles.- Decrease the concentration of the suspending agent (e.g., CMC).- Further reduce the particle size of the this compound powder through micronization.- Use a wider gauge needle for drawing up the suspension.
Clogging of the gavage needle during administration Agglomeration of this compound particles in the suspension.- Ensure the suspension is thoroughly mixed immediately before administration.- Consider adding a small amount of a wetting agent to the formulation.- Use a gavage needle with a slightly larger diameter if the problem persists.
Animal distress or injury during oral gavage Improper restraint technique or incorrect gavage needle size/placement.- Ensure all personnel are properly trained in animal handling and oral gavage techniques.[9][11]- Use the correct size of a flexible-tipped gavage needle to minimize the risk of esophageal trauma.[12]- If the animal struggles excessively, it is better to release it and try again later to reduce stress.
High variability in experimental results Inconsistent dosing due to an inhomogeneous suspension or inaccurate volume administration.- Implement a strict protocol for suspension preparation and mixing to ensure uniformity.- Calibrate all pipettes and syringes regularly.- Consider using positive displacement pipettes for viscous suspensions.

Quantitative Data Summary

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityReference
Water0.000246 mg/mL[13]
Ethanol~0.11 mg/mL[4]
DMSO~0.17 mg/mL[4]
Dimethylformamide~5 mg/mL[4]
Aqueous solution with 1.5% Sodium Lauryl SulfateSufficient for dissolution of a 25 mg tablet in 900 mL[2]
Polyethylene Glycol 400 (PEG 400)Miscible; enhances solubility of poorly water-soluble drugs[14][15]
Polysorbate 80 (Tween® 80)Miscible in water; forms micelles that can solubilize hydrophobic compounds[3]

Experimental Protocols

Protocol: Preparation of a this compound Hydrochloride Suspension for Oral Gavage in Rats

This protocol describes the preparation of a 1 mg/mL this compound hydrochloride suspension in a vehicle of 0.5% w/v carboxymethyl cellulose (CMC) and 1.5% w/v sodium lauryl sulfate (SLS) in sterile water.

Materials:

  • This compound hydrochloride powder

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sodium lauryl sulfate (SLS)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Graduated cylinder

  • Analytical balance

Procedure:

  • Prepare the vehicle: a. Weigh the required amount of CMC and SLS based on the final desired volume (e.g., for 100 mL of vehicle, use 0.5 g of CMC and 1.5 g of SLS). b. In a glass beaker, add approximately 80% of the final volume of sterile water. c. While stirring the water with a magnetic stirrer, slowly add the CMC powder to create a vortex and ensure even dispersion. Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours. d. Once the CMC is dissolved, slowly add the SLS powder and continue stirring until it is completely dissolved. e. Add the remaining sterile water to reach the final volume and mix thoroughly.

  • Prepare the this compound suspension: a. Weigh the required amount of this compound hydrochloride powder to achieve a final concentration of 1 mg/mL (e.g., 100 mg for 100 mL of vehicle). b. While continuously stirring the prepared vehicle, slowly add the this compound hydrochloride powder. c. Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Administration: a. Immediately before each administration, vigorously shake or vortex the suspension to ensure homogeneity. b. Withdraw the required volume of the suspension using a syringe fitted with an appropriately sized oral gavage needle. c. Administer the suspension to the rat using proper oral gavage technique.[9][10]

Visualizations

experimental_workflow Experimental Workflow for this compound Suspension Preparation cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation cluster_administration Administration weigh_cmc_sls 1. Weigh CMC and SLS add_water 2. Add 80% of sterile water to beaker weigh_cmc_sls->add_water dissolve_cmc 3. Slowly add CMC while stirring add_water->dissolve_cmc dissolve_sls 4. Add and dissolve SLS dissolve_cmc->dissolve_sls final_volume 5. Adjust to final volume with water dissolve_sls->final_volume add_this compound 7. Add this compound HCl to vehicle while stirring final_volume->add_this compound weigh_this compound 6. Weigh this compound HCl weigh_this compound->add_this compound stir_suspension 8. Stir for 30 minutes add_this compound->stir_suspension mix_before_use 9. Homogenize suspension stir_suspension->mix_before_use withdraw_dose 10. Withdraw dose into syringe mix_before_use->withdraw_dose administer 11. Administer via oral gavage withdraw_dose->administer

Caption: Workflow for preparing a this compound hydrochloride suspension for in vivo oral gavage.

signaling_pathway This compound (Inverse Agonist) Action on H1 Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Equilibrium shift blocked Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates This compound This compound This compound->H1R_inactive Binds and stabilizes Histamine Histamine Histamine->H1R_active Binds and activates

Caption: this compound acts as an inverse agonist, stabilizing the inactive state of the H1 receptor.

References

Technical Support Center: Validating Buclizine Off-Target Screening Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating off-target screening results for the antihistamine drug, buclizine. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental validation.

Hypothetical Off-Target Screening Results for this compound

For the purpose of this guide, we will work with a hypothetical dataset from a broad off-target screening panel for this compound. This compound is a piperazine derivative and its primary targets are the Histamine H1 receptor and Muscarinic acetylcholine receptors.[1][2] Off-target screening is crucial to identify any unintended interactions that could lead to adverse effects or provide opportunities for drug repurposing.

Table 1: Hypothetical Off-Target Screening Hits for this compound (10 µM Screen)

Target ClassSpecific TargetAssay TypeResult (% Inhibition / % Activity)
On-Target Histamine H1 ReceptorRadioligand Binding98% Inhibition
On-Target Muscarinic M1 ReceptorRadioligand Binding95% Inhibition
Off-Target Hit KinaseAurora Kinase A75% Inhibition
Off-Target Hit GPCRDopamine D2 Receptor60% Inhibition
Off-Target Hit KinaseVEGFR230% Inhibition

Frequently Asked Questions (FAQs)

Q1: We have identified Aurora Kinase A as a potential off-target for this compound in our initial screen. How can we validate this finding?

A1: Initial screening hits should always be confirmed using orthogonal assays. For a kinase hit like Aurora Kinase A, we recommend a two-tiered validation approach:

  • Biochemical Validation: Perform an in vitro kinase activity assay to determine the IC50 value of this compound for Aurora Kinase A. This will quantify the potency of the inhibitory effect.

  • Cellular Target Engagement: Use a cell-based assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound can engage with Aurora Kinase A in a cellular context.[3][4]

A detailed protocol for the biochemical validation is provided below.

Q2: Our screening results show moderate inhibition of the Dopamine D2 receptor. What is the next step to confirm this off-target interaction?

A2: Similar to the kinase hit, you need to validate this GPCR off-target finding with subsequent assays:

  • Binding Affinity Determination: A radioligand binding assay is the gold standard to determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor.[5] This will confirm a direct interaction.

  • Functional Activity Assessment: A downstream signaling assay, such as a cAMP assay, will determine if this compound acts as an antagonist or agonist at the D2 receptor and its functional potency (EC50 or IC50).[6][7]

A detailed protocol for the radioligand binding assay is provided in this guide.

Q3: The inhibition of VEGFR2 is relatively low (30%). Is this worth following up on?

A3: A 30% inhibition at 10 µM may not be considered a strong hit, but it shouldn't be dismissed without further consideration. The significance of this finding depends on the therapeutic context and the potential for off-target toxicity. If this compound is being developed for a chronic condition, even weak off-target effects could be a concern. A simple next step would be to perform a dose-response curve in the primary screening assay to see if the inhibition is concentration-dependent. If it is, a follow-up biochemical assay would be warranted.

Q4: How can we be sure that the observed off-target activity is real and not an artifact of the assay?

A4: This is a critical question in off-target validation. Several steps can be taken to minimize the risk of artifacts:

  • Use Orthogonal Assays: As mentioned, confirming hits with a different assay technology is crucial.[8]

  • Check for Compound Interference: Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence).[9] Run control experiments with your compound in the absence of the target protein to check for such effects.

  • Confirm Direct Binding: Biophysical methods like Isothermal Titration Calorimetry (ITC) can provide direct evidence of binding and determine the thermodynamic parameters of the interaction.[10][11]

  • Structure-Activity Relationship (SAR): If available, test structurally related analogs of this compound. A consistent off-target effect across multiple related compounds strengthens the validity of the finding.

Experimental Protocols

Biochemical Kinase Assay: Aurora Kinase A

This protocol describes a generic in vitro radiometric assay to determine the IC50 of this compound for Aurora Kinase A.

Materials:

  • Recombinant human Aurora Kinase A

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • ATP (Adenosine triphosphate)

  • [γ-³³P]ATP

  • Substrate peptide (e.g., Kemptide)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose filter paper

  • Scintillation counter and fluid

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add 10 µL of the diluted this compound or DMSO (as a control).

  • Add 20 µL of a solution containing the substrate peptide and Aurora Kinase A in kinase buffer.

  • Initiate the kinase reaction by adding 20 µL of ATP solution (containing a mix of cold ATP and [γ-³³P]ATP) to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.

  • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay: Dopamine D2 Receptor

This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human Dopamine D2 receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand (e.g., [³H]Spiperone).

  • Unlabeled competitor (e.g., Haloperidol for non-specific binding).

  • This compound stock solution (in DMSO).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Prepare a serial dilution of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of diluted this compound or binding buffer (for total binding) or a saturating concentration of haloperidol (for non-specific binding).

  • Add 50 µL of the radioligand ([³H]Spiperone) at a concentration close to its Kd.

  • Add 100 µL of the D2 receptor-containing cell membranes to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Troubleshooting Guides

Issue: High variability in my kinase assay results.

  • Question: Are you ensuring that the kinase reaction is in the linear range?

    • Answer: Perform a time-course experiment to determine the optimal incubation time where product formation is linear. Also, ensure that substrate and ATP concentrations are not limiting.

  • Question: Is your enzyme active and stable?

    • Answer: Aliquot your enzyme upon receipt and avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor to ensure the assay is performing as expected.

Issue: High non-specific binding in my radioligand binding assay.

  • Question: Have you optimized the membrane protein concentration?

    • Answer: Too much protein can lead to high non-specific binding. Titrate your membrane preparation to find a concentration that gives a good signal-to-noise ratio.

  • Question: Is your radioligand "sticky"?

    • Answer: Some radioligands can bind non-specifically to the filter paper or the plate. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can help reduce this.[13]

  • Question: Have you tried a different unlabeled competitor for determining non-specific binding?

    • Answer: Ensure the competitor you are using is selective for the target receptor and is used at a concentration that fully displaces the radioligand from the specific sites.

Issue: My biochemical and cellular assay results for the same off-target do not correlate.

  • Question: Is the compound permeable to the cells?

    • Answer: A compound may be potent in a biochemical assay but show no activity in a cellular assay if it cannot reach its target inside the cell. Consider performing cell permeability assays.

  • Question: Is the compound being actively transported out of the cells?

    • Answer: Efflux pumps can reduce the intracellular concentration of a compound. This can be investigated using efflux pump inhibitors.

  • Question: Is the off-target in a different conformation or part of a complex in the cellular environment?

    • Answer: The cellular environment can influence protein structure and interactions. This is a complex issue that may require more advanced techniques like structural biology or proteomics to investigate.

Visualizations

Off_Target_Validation_Workflow cluster_0 Primary Screening cluster_1 Hit Triage cluster_2 Biochemical Validation cluster_3 Cellular Validation cluster_4 Confirmation & Risk Assessment PrimaryScreen Broad Off-Target Panel (e.g., Kinases, GPCRs) DoseResponse Dose-Response in Primary Assay PrimaryScreen->DoseResponse Identified Hit Selectivity Selectivity Assessment (Comparison to On-Target) DoseResponse->Selectivity BiochemAssay Orthogonal Biochemical Assay (e.g., Kinase Activity, Binding Assay) Selectivity->BiochemAssay Confirmed Hit IC50_Ki Determine IC50 / Ki BiochemAssay->IC50_Ki TargetEngagement Cellular Target Engagement (e.g., CETSA) IC50_Ki->TargetEngagement FunctionalAssay Cellular Functional Assay (e.g., Signaling, Phenotypic) TargetEngagement->FunctionalAssay Biophysical Biophysical Confirmation (e.g., ITC, SPR) FunctionalAssay->Biophysical RiskAssessment Risk Assessment Biophysical->RiskAssessment

Caption: Workflow for validating off-target screening results.

Signaling_Pathways cluster_0 This compound cluster_1 On-Target Pathway cluster_2 Hypothetical Off-Target Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist AuroraA Aurora Kinase A This compound->AuroraA Inhibitor Gq Gq Protein H1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG AllergyRelief Allergy Relief IP3_DAG->AllergyRelief CellCycle Cell Cycle Progression AuroraA->CellCycle SideEffect Potential Side Effect CellCycle->SideEffect

Caption: this compound's on-target and hypothetical off-target pathways.

Troubleshooting_Tree Start Discordant Results: Biochemical vs. Cellular Assays Q1 Is the compound cell-permeable? Start->Q1 Action1 Perform permeability assay (e.g., PAMPA) Q1->Action1 No Q2 Is the compound an efflux pump substrate? Q1->Q2 Yes A1_Yes Yes A1_No No Result1 Low permeability explains discrepancy Action1->Result1 Action2 Test with efflux pump inhibitors Q2->Action2 Yes Q3 Is the cellular assay format appropriate? Q2->Q3 No A2_Yes Yes A2_No No Result2 Efflux explains low cellular potency Action2->Result2 Action3 Consider alternative cellular readouts or target engagement assays (e.g., CETSA) Q3->Action3 No Final Consider complex cellular mechanisms (e.g., protein scaffolding, metabolism) Q3->Final Yes A3_Yes Yes A3_No No Result3 Re-evaluate with a more suitable assay Action3->Result3

Caption: Troubleshooting discordant off-target validation results.

References

Best practices for long-term storage of Buclizine powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Buclizine Storage and Handling

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of this compound powder and its prepared solutions.

Part 1: Frequently Asked Questions (FAQs)

FAQs for this compound Powder (Solid-State)

Q1: What are the ideal long-term storage conditions for solid this compound powder?

For optimal stability, this compound powder (hydrochloride or dihydrochloride salt) should be stored at -20°C.[1][2] Some suppliers also indicate that storage at 4°C is acceptable for shorter periods.[2][3] Always refer to the manufacturer's datasheet provided with your specific product.

Q2: How long can I store this compound powder?

When stored correctly at -20°C, this compound powder is stable for at least three to four years.[1][2][4] Storage at 4°C may reduce the stable shelf-life to approximately two years.[2][3]

Q3: Does this compound powder require protection from light or moisture?

Yes. This compound should be stored in a tightly sealed container to protect it from moisture.[5][6] While specific light sensitivity data is not prominently reported, it is standard practice for all chemicals to be stored away from direct light.

FAQs for this compound Solutions

Q1: What are the recommended solvents for preparing this compound stock solutions?

This compound hydrochloride is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.[1][2][3] Other suitable solvents include dimethylformamide (DMF) and ethanol, although solubility is significantly lower in ethanol.[1]

Q2: What are the recommended storage conditions and stability for this compound stock solutions?

Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored in tightly sealed containers.[2][5] The recommended storage temperature is -80°C for maximum stability, with -20°C being a viable alternative for shorter periods.[2][5]

Q3: How long are this compound stock solutions stable?

The stability of a stock solution depends on the solvent and storage temperature. In DMSO, solutions are generally stable for up to 6 months when stored at -80°C.[2][3][5] If stored at -20°C, the stability is typically reduced to approximately one month.[2][3][5] One supplier suggests stability for up to 1 year at -80°C.[4]

Part 2: Data Summary Tables

Table 1: Recommended Storage Conditions and Stability
FormStorage TemperatureRecommended DurationCitations
Powder -20°C≥ 3-4 years[1][2][4]
4°C~ 2 years[2][3]
Solution -80°C6 - 12 months[2][3][4][5]
(in DMSO)-20°C~ 1 month[2][3][5]
Table 2: Solubility in Common Laboratory Solvents
SolventReported SolubilityCitation
DMSO~11 mg/mL[4]
Dimethylformamide (DMF)~5 mg/mL[1]
Ethanol~0.11 mg/mL[1]
WaterPractically insoluble[6]

Part 3: Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or has visible precipitate after thawing.

  • Possible Cause 1: Incomplete Dissolution. The compound may not have been fully dissolved during preparation.

    • Solution: Gently warm the solution to 37°C and vortex or sonicate briefly to encourage dissolution.[4] Always inspect the solution to ensure it is clear before use.[7]

  • Possible Cause 2: Low Solubility in the Chosen Solvent. The concentration prepared may exceed the solubility limit of the solvent, especially at low temperatures.

    • Solution: Review the solubility data (Table 2). You may need to prepare a more dilute stock solution.

  • Possible Cause 3: Solvent-Induced Precipitation. The compound may be precipitating out of the solution after a freeze-thaw cycle. This is more common in aqueous buffers or if the organic solvent concentration is too low in a mixed-solvent system.[8]

    • Solution: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] If working with aqueous buffers, ensure the final concentration of the organic solvent (like DMSO) is sufficient to maintain solubility.

Issue 2: I am observing inconsistent or unexpected results in my experiments.

  • Possible Cause 1: Compound Degradation. The this compound, either in powder or solution form, may have degraded due to improper storage (e.g., exposure to high temperatures, moisture) or excessive freeze-thaw cycles for solutions.[9]

    • Solution: Prepare a fresh stock solution from powder stored under recommended conditions.[2] Discard any solutions that are past their recommended stability date (see Table 1) or have been thawed and refrozen multiple times.

  • Possible Cause 2: Incorrect Solution Concentration. This can result from pipetting errors during reconstitution or from solvent evaporation during storage.

    • Solution: Ensure vials are tightly sealed. Use calibrated pipettes for reconstitution.[10] If in doubt, prepare a fresh solution.

Part 4: Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM in DMSO)
  • Pre-Reconstitution: Before opening, briefly centrifuge the vial of lyophilized this compound powder to ensure all the powder is at the bottom of the vial.

  • Solvent Preparation: Use high-purity, anhydrous DMSO. It is good practice to use a fresh, unopened bottle or to purge the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen and moisture.[1]

  • Calculation: Calculate the required volume of DMSO. For this compound Dihydrochloride (FW: ~506.0 g/mol ), to make 1 mL of a 10 mM stock solution, you would need 5.06 mg of powder.

    • Volume (L) = (Mass (g) / FW ( g/mol )) / Molarity (mol/L)

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, sonication can be used to aid dissolution.[4] Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage: Distribute the stock solution into smaller, single-use aliquots in tightly sealed cryovials. Store the aliquots at -80°C for long-term stability.[3][5]

Part 5: Visual Guides (Diagrams)

G start Unexpected Experimental Results or Visual Precipitate q1 Was the solution stored correctly? (-80°C, sealed, aliquoted) start->q1 q2 Is the solution past its stability date? (e.g., >6 months at -80°C) q1->q2 Yes sol1 Prepare a fresh solution from properly stored powder. Implement correct storage protocols. q1->sol1 No q3 Is precipitate visible after thawing? q2->q3 No q2->sol1 Yes sol2 Attempt to redissolve: Gently warm (37°C) and vortex. If it remains cloudy, discard. q3->sol2 Yes sol3 Solution is likely OK. Proceed with experiment. q3->sol3 No G start Start: Prepare Stock Solution step1 Weigh this compound Powder in a sterile vial start->step1 step2 Select appropriate solvent (e.g., Anhydrous DMSO) step1->step2 step3 Add solvent to powder to desired concentration step2->step3 step4 Ensure complete dissolution (Vortex / Sonicate) step3->step4 step5 Visually inspect for clarity step4->step5 step6 Dispense into single-use aliquots step5->step6 storage Store in tightly sealed vials step6->storage temp1 -80°C (Up to 6-12 months) storage->temp1 Long-term temp2 -20°C (Up to 1 month) storage->temp2 Short-term G This compound Stable this compound (Powder or Solution) factor_node This compound->factor_node degraded Degraded Product (Loss of Activity) temp High Temperature (>4°C for powder, >-20°C for solution) factor_node->temp moisture Moisture / Humidity factor_node->moisture cycles Repeated Freeze-Thaw (Solutions Only) factor_node->cycles light Prolonged Light Exposure factor_node->light temp->degraded moisture->degraded cycles->degraded light->degraded

References

Technical Support Center: Buclizine-Induced Changes in Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of buclizine on cell morphology.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation piperazine H1-antihistamine.[1] Its primary mechanism is the competitive antagonism of the histamine H1 receptor.[1][2][3] Additionally, this compound possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors.[2][4][5][6]

Q2: How might this compound affect cell morphology?

While direct studies on this compound-induced morphological changes are limited, its known signaling pathways provide potential mechanisms. By blocking the H1 receptor, this compound can modulate downstream pathways such as the phospholipase C (PLC) and phosphatidylinositol 4,5-bisphosphate (PIP2) signaling cascades.[1][7] This can lead to altered intracellular calcium levels and modulation of NF-κB activity, both of which are known to influence cytoskeletal dynamics and, consequently, cell shape, adhesion, and motility.

Q3: What are the expected morphological changes when treating cells with this compound?

Observed changes may vary depending on the cell type and experimental conditions. Potential changes could include alterations in cell size, roundness, spreading, and the organization of the actin cytoskeleton. Researchers should establish a baseline morphology for their specific cell line and carefully titrate this compound concentrations to determine the optimal dose for observing effects without inducing overt toxicity.

Q4: What concentration of this compound should I use in my experiments?

The optimal concentration of this compound will be cell-line specific and should be determined empirically. It is recommended to perform a dose-response curve, starting from a low concentration (e.g., 1 µM) and increasing to a higher concentration (e.g., 50 µM), to identify a concentration that induces morphological changes without causing significant cell death.

Q5: How long should I incubate my cells with this compound?

The incubation time will also depend on the cell type and the specific morphological parameter being investigated. A time-course experiment is recommended, with observations at multiple time points (e.g., 6, 12, 24, and 48 hours) to capture both early and late-stage effects on cell morphology.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No observable change in cell morphology. This compound concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your cell type.
Incubation time is too short. Conduct a time-course experiment to identify the appropriate duration of treatment.
Cell line is not responsive to this compound. Consider using a cell line known to express high levels of the histamine H1 receptor.
Suboptimal imaging or analysis techniques. Ensure your microscopy setup is optimized for visualizing the cellular structures of interest. Utilize appropriate fluorescent probes for the cytoskeleton and nucleus.
Significant cell death observed. This compound concentration is too high. Reduce the concentration of this compound used in your experiments.
Prolonged incubation time. Shorten the duration of this compound treatment.
Cell line is particularly sensitive to this compound. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and media formulations.
Inaccurate this compound concentration. Prepare fresh this compound solutions for each experiment and verify the concentration.
Subjective analysis of morphology. Employ quantitative image analysis software to objectively measure morphological parameters.
Difficulty visualizing cytoskeletal changes. Inappropriate staining protocol. Optimize fixation, permeabilization, and antibody/phalloidin staining protocols.
Low-resolution imaging. Use a high-resolution microscope (e.g., confocal or super-resolution) for detailed analysis of cytoskeletal structures.

Quantitative Data Summary

The following table summarizes key parameters to quantify when assessing this compound-induced morphological changes.

Morphological Parameter Description Recommended Analysis Method
Cell Area The two-dimensional space occupied by a cell.Image analysis software (e.g., ImageJ/Fiji)
Cell Perimeter The length of the cell boundary.Image analysis software (e.g., ImageJ/Fiji)
Circularity/Roundness A measure of how close the cell shape is to a perfect circle.Image analysis software (e.g., ImageJ/Fiji)
Aspect Ratio The ratio of the major axis to the minor axis of the cell.Image analysis software (e.g., ImageJ/Fiji)
Actin Fiber Organization The arrangement and integrity of actin filaments.Fluorescence microscopy with phalloidin staining, followed by quantitative analysis of fiber alignment and density.
Focal Adhesion Number and Size The number and size of focal adhesion points.Immunofluorescence staining for focal adhesion proteins (e.g., vinculin, paxillin) followed by image analysis.

Experimental Protocols

Protocol 1: Analysis of Cell Morphology by Phase-Contrast Microscopy
  • Cell Seeding: Seed cells onto a 24-well plate at a density that allows for individual cell analysis after the desired incubation period.

  • This compound Treatment: After allowing cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Image Acquisition: Acquire phase-contrast images of the cells using an inverted microscope. Capture multiple fields of view per well.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify morphological parameters such as cell area, perimeter, and circularity.

Protocol 2: Visualization of the Actin Cytoskeleton by Fluorescence Microscopy
  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate.

  • This compound Treatment: Treat cells with the desired concentration of this compound and a vehicle control as determined from Protocol 1.

  • Fixation: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash with PBS and stain the actin cytoskeleton with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining: (Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image Acquisition: Acquire fluorescent images using a fluorescence or confocal microscope.

Visualizations

Buclizine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H1R Histamine H1 Receptor This compound->H1R inhibition PLC Phospholipase C (PLC) H1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cytoskeletal_Changes Cytoskeletal Rearrangement Ca_release->Cytoskeletal_Changes IKK IKK Complex PKC->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation NFkB_activation->Cytoskeletal_Changes Morphological_Changes Cell Morphology Changes Cytoskeletal_Changes->Morphological_Changes

Caption: this compound's potential signaling pathway leading to morphological changes.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition & Analysis A1 Determine Cell Line A2 Dose-Response Curve (this compound) A1->A2 A3 Time-Course Experiment A2->A3 B1 Cell Seeding A3->B1 B2 This compound Treatment B1->B2 B3 Incubation B2->B3 C1 Phase-Contrast Microscopy B3->C1 C2 Fluorescence Microscopy (Actin Staining) B3->C2 D1 Quantitative Image Analysis C1->D1 C2->D1 E1 Data Interpretation D1->E1

Caption: A typical experimental workflow for studying this compound's effects on cell morphology.

Troubleshooting_Logic Start Start Troubleshooting Issue Observe Unexpected Results Start->Issue NoChange No Morphological Change Issue->NoChange No Change CellDeath Significant Cell Death Issue->CellDeath Cell Death Inconsistent Inconsistent Results Issue->Inconsistent Inconsistency CheckConc Adjust this compound Concentration NoChange->CheckConc CheckTime Adjust Incubation Time NoChange->CheckTime CellDeath->CheckConc CellDeath->CheckTime CheckCulture Standardize Cell Culture Conditions Inconsistent->CheckCulture End Problem Resolved CheckConc->End CheckTime->End CheckCulture->End

Caption: A logical troubleshooting guide for common experimental issues.

References

Validation & Comparative

Buclizine and Meclizine: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two first-generation antihistamines, buclizine and meclizine, reveals similar mechanisms of action centered on histamine H1 receptor antagonism and anticholinergic properties. While direct comparative in vitro efficacy data with quantitative values remains limited in publicly available literature, this guide synthesizes the existing knowledge on their receptor interactions and signaling pathways, providing a framework for researchers and drug development professionals.

Both this compound and meclizine belong to the piperazine class of first-generation H1 antihistamines. Their therapeutic effects, primarily the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo, stem from their ability to block histamine H1 receptors and muscarinic acetylcholine receptors in the central nervous system.[1][2][3][4][5][6]

Comparative Analysis of Receptor Affinity

DrugTarget ReceptorIn Vitro Efficacy (Ki)Reference
Meclizine Muscarinic Receptors3,600 - 30,000 nM[3]
This compound Muscarinic ReceptorsData not available-
Meclizine Histamine H1 ReceptorData not available-
This compound Histamine H1 ReceptorData not available-

Lower Ki values indicate higher binding affinity.

The available data indicates that meclizine's anticholinergic effects are mediated by a comparatively weak interaction with muscarinic receptors.[3] Qualitative descriptions confirm that this compound also possesses anticholinergic and antihistaminic properties.[1][2][3][7][8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both this compound and meclizine is the competitive antagonism of the histamine H1 receptor.[1][2][4][5][6][9] This action prevents histamine from binding to its receptor, thereby blocking the downstream signaling cascade that leads to symptoms of allergy and motion sickness. The antiemetic and antivertigo effects are further attributed to their influence on the chemoreceptor trigger zone (CTZ) and the vestibular system, which is modulated by both histaminergic and cholinergic pathways.[1][5][6]

The signaling pathway initiated by histamine binding to the H1 receptor involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor G_protein Gq/11 H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds Buclizine_Meclizine This compound / Meclizine Buclizine_Meclizine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Histamine H1 Receptor Signaling Pathway and Point of Antagonism by this compound and Meclizine.

Experimental Protocols

While specific protocols for a direct comparative study are not available, the following methodologies are standard for evaluating the in vitro efficacy of H1 receptor antagonists and anticholinergic agents.

Histamine H1 Receptor Binding Assay

This assay is designed to determine the affinity of a compound for the histamine H1 receptor.

Objective: To quantify the binding affinity (Ki) of this compound and meclizine to the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor.

  • Radioligand (e.g., [3H]-mepyramine).

  • Test compounds (this compound, meclizine).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Muscarinic Receptor Binding Assay

This assay is used to determine the affinity of a compound for muscarinic acetylcholine receptors.

Objective: To quantify the binding affinity (Ki) of this compound and meclizine to muscarinic receptors.

Materials:

  • Tissue homogenates rich in muscarinic receptors (e.g., rat brain cortex).

  • Radioligand (e.g., [3H]-quinuclidinyl benzilate, [3H]-QNB).

  • Test compounds (this compound, meclizine).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure: The procedure is analogous to the H1 receptor binding assay, with the substitution of a muscarinic receptor-rich tissue source and a specific muscarinic radioligand.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (Cell Membranes or Tissue Homogenates) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radioligand ([3H]-mepyramine or [3H]-QNB) Radioligand->Incubation Test_Compounds Test Compounds (this compound & Meclizine) Test_Compounds->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing to Remove Unbound Radioligand Filtration->Washing Scintillation_Counting Scintillation Counting to Quantify Bound Radioligand Washing->Scintillation_Counting Competition_Curve Generate Competition Binding Curve Scintillation_Counting->Competition_Curve IC50_Determination Determine IC50 Value Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki Value (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Generalized Workflow for In Vitro Receptor Binding Assays.

Conclusion

This compound and meclizine are structurally and mechanistically similar first-generation antihistamines, both exerting their effects through H1 receptor antagonism and anticholinergic activity. While a direct in vitro comparison of their efficacy is not well-documented in the available literature, the provided information on their mechanisms and the standardized protocols for receptor binding assays offer a solid foundation for further investigation. The lack of quantitative comparative data highlights a research gap that, if filled, would provide valuable insights for drug selection and development in the context of antiemetic and antivertigo therapies. Future studies employing the described in vitro assays are necessary to definitively compare the potency of this compound and meclizine at their respective molecular targets.

References

A Comparative Analysis of Buclizine and Cyclizine: H1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the H1 receptor binding affinities of two first-generation piperazine antihistamines: Buclizine and Cyclizine. While both compounds are recognized for their antagonist effects at the histamine H1 receptor, this analysis aims to present available quantitative data, outline the experimental context for such measurements, and describe the associated signaling pathways.

Quantitative Comparison of H1 Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.

CompoundH1 Receptor Binding Affinity (Ki)
Cyclizine 4.44 nM
This compound Data not available in published literature

Note: Extensive searches of scientific literature did not yield a specific Ki or IC50 value for this compound's binding affinity to the H1 receptor.

Experimental Protocols for H1 Receptor Binding Assay

The determination of H1 receptor binding affinity is typically conducted through in vitro radioligand binding assays. These experiments are fundamental in characterizing the interaction between a drug and its target receptor.

Objective: To quantify the affinity of a test compound (e.g., this compound, Cyclizine) for the H1 receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Typical Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 cells expressing H1R) homogenization Cell Homogenization cell_culture->homogenization centrifugation Centrifugation to isolate membranes homogenization->centrifugation resuspension Resuspension of membrane pellet centrifugation->resuspension incubation Incubation of membranes with: - Radioligand (e.g., [3H]-mepyramine) - Test Compound (this compound/Cyclizine) resuspension->incubation filtration Rapid Filtration through glass fiber filters incubation->filtration washing Washing to remove unbound radioligand filtration->washing scintillation Scintillation Counting to measure bound radioactivity washing->scintillation competition_curve Generation of Competition Binding Curve scintillation->competition_curve ic50_determination Determination of IC50 value competition_curve->ic50_determination ki_calculation Calculation of Ki value using Cheng-Prusoff equation ic50_determination->ki_calculation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased capillary permeability) Ca2->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R binds and activates Antagonist This compound / Cyclizine Antagonist->H1R binds and blocks

References

A Comparative Guide to the Off-Target Profiles of Buclizine and Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of allergy therapeutics, the evolution from first-generation to second-generation antihistamines marks a significant advancement in drug safety and specificity. This guide provides an objective comparison of the off-target pharmacological profiles of buclizine, a first-generation H1 antagonist, against prominent second-generation agents such as cetirizine, loratadine, and fexofenadine. Understanding these off-target interactions is crucial for predicting potential adverse effects and for the development of safer medications.

This compound, a piperazine derivative, is known for its antiemetic and antivertigo properties, which are attributed in part to its central anticholinergic and CNS depressant effects.[1][2] In contrast, second-generation antihistamines were developed to be highly selective for the peripheral histamine H1 receptor, thereby minimizing the undesirable side effects associated with first-generation drugs, such as sedation and dry mouth.[3][4][5] This comparison leverages quantitative binding assay data to illustrate these critical differences.

Comparative Off-Target Binding Profiles

The primary distinction in the safety profiles of these compounds lies in their affinity for non-histaminergic receptors, particularly muscarinic acetylcholine receptors, which are responsible for anticholinergic side effects.

Table 1: On-Target Histamine H1 Receptor Binding Affinity

This table establishes the primary potency of the selected antihistamines at their intended therapeutic target, the Histamine H1 receptor. A lower inhibition constant (Ki) indicates a higher binding affinity.

CompoundClassHistamine H1 Receptor Ki (nM)
This compound First-GenerationData not publicly available
Levocetirizine Second-Generation3[6]
Desloratadine (active metabolite of Loratadine)Second-Generation0.4[6]
Fexofenadine Second-Generation10[6]

Table 2: Off-Target Muscarinic Receptor Binding Affinity

This table highlights the key difference in off-target activity. This compound's anticholinergic properties are well-documented, while second-generation agents show negligible affinity for muscarinic receptors.[1][2] Quantitative data from receptor-binding assays confirms this distinction.

CompoundClassMuscarinic Receptor Ki (nM)Muscarinic Receptor pA2
This compound / Related Compounds ¹First-GenerationPromethazine: 22[7][8]Hydroxyzine: 22,000[7][8]Hydroxyzine: 4.8[9][10]
Cetirizine Second-GenerationNo detectable affinity[11]No effect at 100 µM[9][10][12]
Loratadine Second-GenerationNo detectable affinityNo effect at 10 µM[9][10]
Fexofenadine Second-GenerationReduced affinity[5]No effect at 10 µM[9][10][12]

The data clearly illustrates that while this compound and its class possess significant antimuscarinic activity, second-generation antihistamines like cetirizine and fexofenadine are largely devoid of this off-target effect, contributing to their improved safety profile.[9][10][12]

Other Off-Target Considerations:

  • Adrenergic and Serotonergic Receptors: First-generation antihistamines are known to have activity at adrenergic and serotonergic receptors, while second-generation agents exhibit reduced affinity.[5]

  • Kinase Inhibition Panels: Comprehensive kinase screening is a standard component of modern safety pharmacology. While public-domain data comparing the kinase inhibition profiles of this compound and second-generation antihistamines is limited, this screening is essential for identifying potential off-target signaling pathway interactions.

Experimental Protocols and Methodologies

The following sections detail the generalized experimental protocols used to generate the quantitative data presented above.

Methodology 1: Radioligand Receptor Binding Assay

This assay is the gold standard for quantifying the affinity of a compound for a specific receptor. It measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.

Objective: To determine the inhibition constant (Ki) of test compounds (this compound, second-generation antihistamines) for on-target (Histamine H1) and off-target (e.g., Muscarinic M1) receptors.

Materials:

  • Cell membrane preparations expressing the receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]mepyramine for H1 receptors, [³H]QNB for muscarinic receptors).

  • Test compounds at various concentrations.

  • Incubation buffer (e.g., HEPES buffer).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a series of tubes or a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[13]

  • Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into vials with scintillation fluid. The radioactivity, which is proportional to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Methodology 2: In Vitro Kinase Inhibition Assay

This type of assay measures the ability of a compound to inhibit the activity of a specific protein kinase. Various formats exist, such as FRET or radiometric assays.

Objective: To determine the IC50 value of a test compound against a panel of protein kinases.

Materials:

  • Recombinant purified protein kinase.

  • Specific peptide substrate for the kinase.

  • ATP (often radio-labeled with ³²P or ³³P for radiometric assays).

  • Test compounds at various concentrations.

  • Assay buffer.

  • Detection reagents (e.g., phosphospecific antibodies for FRET, or phosphocellulose paper for radiometric assays).

Procedure:

  • Reaction Initiation: Combine the kinase, its substrate, and the test compound in an appropriate assay buffer in a microplate well.

  • Enzymatic Reaction: Initiate the phosphorylation reaction by adding ATP. Allow the reaction to proceed for a set time at a controlled temperature.

  • Reaction Termination: Stop the reaction, typically by adding a solution containing EDTA, which chelates the Mg²⁺ necessary for kinase activity.

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate.

    • Radiometric Method: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide. Wash away unreacted [³²P]ATP and measure the remaining radioactivity on the paper.

    • Fluorescence/Luminescence Method: Use a detection system, such as an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorescent or luminescent reporter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the concentration of the test compound to determine the IC50 value.

Visualizations: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Analysis & Confirmation cluster_2 Phase 3: Secondary Screening cluster_3 Phase 4: Risk Assessment Compound Test Compound (e.g., this compound) Screen Broad Panel Screen (~50-100 targets) Receptors, Channels, Kinases Compound->Screen Single High Concentration Analysis Data Analysis (% Inhibition) Screen->Analysis HitID Hit Identification (Activity >50% threshold) Analysis->HitID DoseResponse Dose-Response Assay (for identified hits) HitID->DoseResponse IC50 Determine IC50 / Ki (Potency) DoseResponse->IC50 Risk Safety Margin Calculation (Compare off-target IC50 to on-target efficacy) IC50->Risk Report Final Safety Profile Risk->Report

Caption: Experimental workflow for in vitro off-target profiling.

G cluster_pathway Muscarinic M1 Receptor Signaling Pathway cluster_inhibition Antagonism ACh Acetylcholine (ACh) M1R Muscarinic M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response This compound This compound This compound->M1R Blocks

Caption: Antagonism of the M1 muscarinic pathway by this compound.

References

A Comparative Efficacy Analysis of Buclizine and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of buclizine against other prominent piperazine derivatives: cetirizine, cyclizine, hydroxyzine, and meclizine. This document synthesizes available data to facilitate informed decisions in research and drug development.

Executive Summary

Piperazine derivatives are a class of compounds with a broad range of therapeutic applications, primarily acting as H1 receptor antagonists. Their clinical utility spans antiemetic, antihistaminic, and anxiolytic therapies. This compound, a first-generation antihistamine, exhibits antiemetic, anticholinergic, and moderate sedative properties.[1] This guide benchmarks this compound's performance against its chemical relatives, providing a quantitative and qualitative analysis of their efficacy and pharmacological profiles.

Pharmacodynamic Profile: Receptor Binding Affinities

The primary mechanism of action for these piperazine derivatives is the blockade of the histamine H1 receptor. Their varying affinities for this receptor, as well as for muscarinic acetylcholine receptors, contribute to their distinct therapeutic effects and side-effect profiles.

DrugH1 Receptor Binding Affinity (Ki, nM)Muscarinic Receptor Binding Affinity (pKi)Primary Therapeutic Uses
This compound Data not available in direct comparative studiesData not availableAntiemetic, Antihistamine, Anxiolytic[2]
Cetirizine ~6LowAntihistamine[3]
Cyclizine Data not available in direct comparative studiesData not availableAntiemetic[3]
Hydroxyzine ~107.63 (M1), <5 (M2)Anxiolytic, Antihistamine, Sedative
Meclizine ~250Data not availableAntiemetic (Motion Sickness, Vertigo)[3]

Note: Ki values can vary between different studies and experimental conditions. The data presented here is a synthesis of available information.

Comparative Efficacy in Key Therapeutic Areas

Antiemetic Efficacy

Piperazine derivatives are frequently employed for the prevention and treatment of nausea and vomiting associated with motion sickness, vertigo, and postoperative states. Their antiemetic effect is largely attributed to their central anticholinergic and antihistaminic properties, affecting the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla.[2]

Clinical Trial Snapshot: Postoperative Nausea and Vomiting (PONV)

While direct comparisons of this compound with all listed derivatives for PONV are limited, a study comparing cyclizine and ondansetron provides insight into the efficacy of piperazine derivatives in this context.

StudyDrug(s)DosagePrimary OutcomeKey Finding
Cholwill J et al.Cyclizine vs. Ondansetron vs. PlaceboCyclizine 50 mg i.v., Ondansetron 4 mg i.v.Incidence of moderate or severe nauseaBoth cyclizine and ondansetron were significantly more effective than placebo in reducing nausea.

A clinical trial has also been designed to compare the effects of cyclizine versus metoclopramide on gastric residual volume in patients undergoing bariatric surgery, a predictor of PONV.[4][5] Another trial compares cyclizine with dexamethasone for preventing nausea and vomiting after cesarean section with intrathecal morphine.[6]

Antihistaminic Efficacy

The antihistaminic properties of piperazine derivatives are utilized in the management of various allergic conditions, such as allergic rhinitis and chronic urticaria.

Clinical Trial Snapshot: Chronic Urticaria

Studies comparing cetirizine to other antihistamines demonstrate its efficacy in suppressing urticaria.

StudyDrug(s)DosagePrimary OutcomeKey Finding
Pawar SP et al.Cetirizine vs. BilastineCetirizine 10 mg daily, Bilastine 20 mg dailyMean Total Symptom Score (MTSS)Bilastine was found to be more efficacious than cetirizine in reducing the MTSS in patients with chronic spontaneous urticaria.[7][8][9]
Anxiolytic Efficacy

Certain piperazine derivatives, notably hydroxyzine, are prescribed for their anxiolytic effects in the management of generalized anxiety disorder (GAD).

Clinical Trial Snapshot: Generalized Anxiety Disorder

A double-blind, placebo-controlled study compared the efficacy of hydroxyzine and buspirone in patients with GAD.

StudyDrug(s)DosagePrimary OutcomeKey Finding
Lader M, Scotto JC.Hydroxyzine vs. Buspirone vs. PlaceboHydroxyzine 50 mg/day, Buspirone 20 mg/dayChange in Hamilton Anxiety Scale (HAM-A) scoreHydroxyzine showed a statistically significant improvement in HAM-A scores compared to placebo, while buspirone did not show a significant difference from placebo on this primary outcome.[10]

A 3-month study also confirmed the efficacy and safety of hydroxyzine in treating GAD, suggesting it as a viable alternative to benzodiazepines.[11]

Experimental Protocols

Assessment of Antiemetic Efficacy in Postoperative Nausea and Vomiting (PONV)

Objective: To evaluate the efficacy of an antiemetic agent in preventing or reducing the incidence and severity of PONV.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients scheduled for surgeries with a moderate to high risk of PONV.

  • Intervention: Administration of the investigational drug (e.g., cyclizine 50 mg IV) or placebo at a specified time before or after the induction of anesthesia.

  • Efficacy Assessment:

    • Primary Endpoint: The incidence of nausea and vomiting (retching and/or vomiting) during the first 24 hours post-surgery.

    • Secondary Endpoints:

      • Severity of nausea assessed using a Visual Analogue Scale (VAS), a 100-mm line where 0 represents "no nausea" and 100 represents "nausea as bad as it could be".[12][13][14][15][16]

      • Number of emetic episodes.

      • Use of rescue antiemetic medication.

      • Patient satisfaction with antiemetic therapy.

  • Data Analysis: Comparison of the incidence of PONV between the treatment and placebo groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test). The severity of nausea (VAS scores) can be compared using t-tests or non-parametric equivalents.

Evaluation of Anxiolytic Efficacy in Generalized Anxiety Disorder (GAD)

Objective: To assess the efficacy of an anxiolytic agent in reducing the symptoms of GAD.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: Patients diagnosed with GAD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria, with a baseline Hamilton Anxiety Rating Scale (HAM-A) score indicating at least moderate anxiety.

  • Intervention: Daily administration of the investigational drug (e.g., hydroxyzine 50 mg) or placebo for a predefined period (e.g., 4-12 weeks).

  • Efficacy Assessment:

    • Primary Endpoint: The change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A). The HAM-A is a 14-item clinician-rated scale that assesses both psychic and somatic anxiety symptoms.[17][18][19][20][21]

    • Secondary Endpoints:

      • Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.

      • Patient-reported outcomes such as the Beck Anxiety Inventory (BAI).

      • Assessment of functional impairment.

  • Data Analysis: The mean change in HAM-A scores from baseline to the end of treatment is compared between the active treatment and placebo groups using an analysis of covariance (ANCOVA), with baseline HAM-A score as a covariate.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Piperazine derivatives primarily act as inverse agonists at the H1 histamine receptor, a G-protein coupled receptor (GPCR). Binding of these drugs stabilizes the inactive conformation of the receptor, reducing its constitutive activity and blocking the effects of histamine.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates Piperazine Piperazine Derivative Piperazine->H1R Binds & Inhibits (Inverse Agonist) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response

Caption: Simplified Histamine H1 Receptor Signaling Pathway.
Experimental Workflow for a Double-Blind, Placebo-Controlled Clinical Trial

This diagram illustrates the typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy of a new drug.

Clinical_Trial_Workflow Start Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessment (e.g., HAM-A, VAS) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (Investigational Drug) Randomization->Treatment_A Arm A Treatment_B Placebo Group Randomization->Treatment_B Arm B Follow_Up Follow-up Assessments (Scheduled Intervals) Treatment_A->Follow_Up Treatment_B->Follow_Up End_of_Study End of Study Follow_Up->End_of_Study Data_Analysis Data Analysis (Statistical Comparison) End_of_Study->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Standard Clinical Trial Workflow.

Conclusion

This compound and its fellow piperazine derivatives represent a versatile class of drugs with significant therapeutic value. While direct comparative efficacy data for this compound against other piperazines for all indications is not extensive, the available evidence suggests that the choice of agent should be guided by the specific indication, the desired onset and duration of action, and the patient's susceptibility to side effects such as sedation and anticholinergic effects. Further head-to-head clinical trials are warranted to definitively establish the relative efficacy of this compound within this important class of medications.

References

A Comparative Analysis of Buclizine and Established CDK4/6 Inhibitors on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antihistamine drug Buclizine and the established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—on cell cycle regulation. While the latter are well-characterized for their direct inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), recent findings suggest a potential role for this compound in modulating the cell cycle, presenting an intriguing case for drug repurposing. This document synthesizes available experimental data to offer an objective comparison of their mechanisms and effects on cell cycle progression.

Mechanism of Action: A Tale of Two Approaches

The canonical pathway for cell cycle progression from the G1 (Gap 1) to the S (Synthesis) phase is tightly regulated by the CDK4/6-Cyclin D complex. This complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.

Palbociclib, Ribociclib, and Abemaciclib are all potent and selective inhibitors of CDK4 and CDK6. By directly binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of Rb, thereby maintaining it in its active, hypophosphorylated state. This action effectively blocks the G1-S transition, leading to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2][3]

This compound , traditionally known as a first-generation antihistamine and antiemetic, has been shown to induce a G1 phase cell cycle arrest in MCF-7 breast cancer cells.[3] However, its mechanism of action appears to be distinct from the direct enzymatic inhibition observed with the other CDK4/6 inhibitors. Studies suggest that this compound downregulates the expression of key cell cycle proteins, including Cyclin D1, Cyclin D3, CDK2, and CDK4.[3] This reduction in the cellular levels of these critical components of the cell cycle machinery ultimately leads to a G1 arrest.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the discussed compounds. It is important to note that the IC50 values for Palbociclib, Ribociclib, and Abemaciclib represent direct enzymatic inhibition of CDK4 and CDK6, whereas the IC50 for this compound reflects its growth inhibitory effect on a cancer cell line.

CompoundTargetIC50 (nM)Cell Line/Assay Condition
Palbociclib CDK49-11Cell-free assays
CDK615Cell-free assays
Ribociclib CDK410Cell-free assays
CDK639Cell-free assays
Abemaciclib CDK42Cell-free assays
CDK69.9Cell-free assays
This compound Cell Growth19,180 ± 5,320MCF-7 breast cancer cells (72h treatment)[3]

Impact on Cell Cycle Distribution

Treatment with both this compound and the established CDK4/6 inhibitors results in an accumulation of cells in the G1 phase of the cell cycle. The table below presents a comparative view of their effects on cell cycle distribution in cancer cell lines.

CompoundCell LineConcentration% Cells in G1 Phase (approx.)% Cells in S Phase (approx.)% Cells in G2/M Phase (approx.)
This compound MCF-777 µM (72h)73[3]Not specifiedNot specified
Palbociclib T47D100 nMIncreased from ~50% to ~90%DecreasedDecreased
Ribociclib C33ADose-dependentSignificant increaseSignificant decreaseNot specified
Abemaciclib A54924h73.1 ± 3.47Not specifiedNot specified

Visualizing the Mechanisms of Action

To illustrate the distinct signaling pathways affected by these compounds, the following diagrams were generated using the Graphviz DOT language.

CDK4/6 Signaling Pathway and Inhibition

CDK4_6_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1_S_Transition G1-S Phase Transition pRb->G1_S_Transition Promotes E2F->G1_S_Transition Activates Inhibitors Palbociclib Ribociclib Abemaciclib Inhibitors->CDK46_CyclinD Directly Inhibits This compound This compound This compound->CyclinD Downregulates Expression This compound->CDK46 Downregulates Expression

Caption: Mechanism of CDK4/6 pathway inhibition.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Cancer Cell Culture Treatment Treat with Inhibitor (this compound or CDK4/6i) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fixation (e.g., 70% Ethanol) Harvest->Fixation Staining DNA Staining (e.g., Propidium Iodide) Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Cell Cycle Distribution) Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis.

Experimental Protocols

Cell Culture and Drug Treatment

MCF-7 (human breast adenocarcinoma) and other relevant cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells are seeded at a predetermined density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound, Palbociclib, Ribociclib, or Abemaciclib. A vehicle control (e.g., DMSO) is run in parallel. Cells are incubated for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After drug treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then washed with ice-cold phosphate-buffered saline (PBS).

  • Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells are fixed overnight at -20°C.

  • Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of the DNA-bound dye.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software (e.g., ModFit LT, FlowJo).

Western Blotting for Cell Cycle Proteins
  • Protein Extraction: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Cyclin D1, CDK4, p-Rb, total Rb, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—are highly effective at inducing a G1 cell cycle arrest through direct enzymatic inhibition. This compound, a repurposed antihistamine, also demonstrates the ability to induce G1 arrest, albeit through a different mechanism involving the downregulation of key cell cycle proteins.[3] While the potency of this compound in cell growth inhibition is significantly lower than the direct CDK4/6 inhibitors, its novel mechanism of action warrants further investigation. Future studies should focus on direct comparative analyses of this compound with established CDK4/6 inhibitors across a broader range of cancer cell lines and explore its potential for synergistic combinations in cancer therapy. The distinct mechanisms of action may offer new therapeutic strategies, particularly in overcoming resistance to direct CDK4/6 inhibition.

References

Validating Buclizine's Anti-Cancer Effects: A Comparative Analysis in Non-MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Buclizine, a piperazine derivative and first-generation antihistamine, has demonstrated anti-cancer properties, primarily investigated in the MCF-7 breast cancer cell line. However, the broader applicability of its cytotoxic and cytostatic effects across a wider range of cancer types remains an area of active investigation. This guide provides a comparative analysis of the anti-cancer effects of this compound and its close structural analog, meclizine, in various non-MCF-7 cancer cell lines, offering insights into its potential as a broad-spectrum anti-neoplastic agent.

While direct, extensive studies on this compound in non-MCF-7 cell lines are limited in publicly available research, the well-documented anti-cancer activities of meclizine in colon cancer cell lines provide a valuable surrogate for understanding the potential mechanisms of action. Both this compound and meclizine belong to the piperazine class of H1-antihistamines and share structural similarities that may translate to comparable biological activities.

Comparative Efficacy: this compound vs. Meclizine

The primary mechanism of this compound's anti-cancer effect in MCF-7 cells involves the downregulation of Translationally Controlled Tumor Protein (TCTP), leading to G1 phase cell cycle arrest. In contrast, studies on meclizine in the human colon cancer cell lines COLO 205 and HT-29 reveal a more pronounced induction of apoptosis alongside cell cycle arrest.[1][2]

CompoundCell Line(s)IC50Primary Effect(s)Key Molecular Targets/Pathways
This compound MCF-7 (Breast)~19.18 µMG1 Cell Cycle ArrestDownregulation of TCTP, Cyclin D1, Cyclin D3, CDK2, CDK4
Meclizine COLO 205 (Colon)>50 µM (for DNA laddering)Apoptosis, G0/G1 Cell Cycle ArrestUpregulation of p53, p21; Downregulation of Bcl-2; Activation of Caspases 3, 8, 9
Meclizine HT-29 (Colon)Not explicitly statedApoptosis, G0/G1 Cell Cycle ArrestSimilar to COLO 205

Signaling Pathways and Mechanisms of Action

This compound's effect in MCF-7 cells is primarily cytostatic, inducing cell cycle arrest without significant apoptosis. This is attributed to its interaction with TCTP, a protein involved in cell growth and proliferation.

In contrast, meclizine demonstrates both cytostatic and cytotoxic effects in colon cancer cells. It induces G0/G1 phase cell cycle arrest through the upregulation of p53 and p21, key tumor suppressor proteins.[1][2] Furthermore, meclizine triggers the intrinsic apoptosis pathway by downregulating the anti-apoptotic protein Bcl-2 and promoting the release of cytochrome c from the mitochondria. This cascade leads to the activation of caspases 3, 8, and 9, ultimately resulting in programmed cell death.[1][2]

The broader class of piperazine derivatives has also shown promise in targeting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to caspase-dependent apoptosis in various cancer cell lines such as K562 (leukemia), HeLa (cervical), and AGS (gastric).[3]

cluster_this compound This compound in MCF-7 Cells cluster_meclizine Meclizine in Colon Cancer Cells This compound This compound TCTP TCTP This compound->TCTP inhibits G1_Arrest G1 Cell Cycle Arrest TCTP->G1_Arrest promotes Meclizine Meclizine p53_p21 p53 & p21 Meclizine->p53_p21 upregulates Bcl2 Bcl-2 Meclizine->Bcl2 downregulates G0_G1_Arrest G0/G1 Cell Cycle Arrest p53_p21->G0_G1_Arrest Mitochondria Mitochondria Bcl2->Mitochondria inhibits release of cytochrome c Caspases Caspase Activation (3, 8, 9) Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis cluster_workflow Experimental Workflow cluster_assays Assays start Cancer Cell Lines (e.g., COLO 205, HT-29) treatment Treatment with This compound/Meclizine start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (DNA Laddering) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle end Data Analysis & Conclusion viability->end apoptosis->end cell_cycle->end

References

Unraveling the Neurotransmitter Receptor Cross-Reactivity of Buclizine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a drug is paramount. This guide provides a comparative analysis of Buclizine's cross-reactivity with other neurotransmitter receptors, presenting available experimental data and detailed methodologies to support further research and development.

This compound, a first-generation piperazine antihistamine, is primarily recognized for its antagonist activity at the histamine H1 receptor, which underlies its antiemetic and antiallergic properties.[1] It also exhibits notable anticholinergic effects through its interaction with muscarinic acetylcholine receptors.[1] However, a comprehensive understanding of its binding affinity across a wider range of neurotransmitter receptors is crucial for predicting potential off-target effects and exploring new therapeutic applications.

Due to a scarcity of publicly available, direct, and comprehensive binding assay data for this compound across a broad panel of neurotransmitter receptors, this guide also incorporates data from its close structural analogs, Meclizine and Cyclizine, to provide a more complete comparative perspective. It is important to note that while structurally similar, the binding profiles may not be identical.

Comparative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinities of this compound and its structural analogs for various neurotransmitter receptors. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, where a lower value indicates a higher binding affinity.

Receptor This compound Meclizine Cyclizine Reference Compound Ki / IC50 (nM)
Histamine H1Antagonist[1]Ki = 250[2]Antagonist[3][4]Levocetirizine-
Muscarinic M1Antagonist[1]Antimuscarinic properties[5]Anticholinergic properties[4][6]Atropine-
Dopamine D1-like-Weak antagonist[2]-HaloperidolpKi = 7.6-8.2[7]
Dopamine D2-like-Weak antagonist[2]-HaloperidolpKi = 7.4-8.8[7]
Alpha-1B Adrenergic--Binding observed[8]Prazosin-

Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of the experimental basis of these findings, the following diagrams illustrate the primary signaling pathway of the Histamine H1 receptor and a typical experimental workflow for a radioligand binding assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

G start Start prep Prepare Receptor Membranes (e.g., from cell culture or tissue homogenates) start->prep incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radioligand Solution (e.g., [³H]-mepyramine for H1) radioligand->incubation competitor Prepare Serial Dilutions of Test Compound (this compound) competitor->incubation filtration Separate Bound from Free Ligand (via vacuum filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki values) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to determine the binding affinity of compounds like this compound to neurotransmitter receptors. These should be adapted and optimized for specific laboratory conditions and target receptors.

Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (a selective H1 antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Receptor membranes, [³H]-mepyramine, and assay buffer.

    • Non-specific Binding: Receptor membranes, [³H]-mepyramine, and a high concentration of the non-specific binding control.

    • Competitive Binding: Receptor membranes, [³H]-mepyramine, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Mobilization Assay for Muscarinic M1 Receptor

Objective: To assess the functional antagonist activity of this compound at the muscarinic M1 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human muscarinic M1 receptor.

  • Agonist: Carbachol or another suitable muscarinic agonist.

  • Test Compound: this compound hydrochloride.

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

  • Cell Plating: Seed the M1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer in the dark at 37°C for approximately 60 minutes.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate reading of fluorescence intensity over time. After establishing a stable baseline, add a pre-determined concentration of the muscarinic agonist (e.g., the EC80 concentration) to all wells.

  • Data Analysis:

    • Measure the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the response of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response using non-linear regression analysis.

This guide provides a foundational overview of this compound's cross-reactivity profile based on available data. It is evident that while its primary targets are well-established, a more comprehensive screening against a wider array of neurotransmitter receptors is necessary to fully elucidate its pharmacological actions and potential therapeutic opportunities. The provided methodologies offer a starting point for researchers to conduct such investigations.

References

A Head-to-Head Comparison of Buclizine and Other TCTP Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Buclizine and other promising Translationally Controlled Tumor Protein (TCTP) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in cancer therapy research.

Translationally Controlled Tumor Protein (TCTP), also known as histamine releasing factor, is a highly conserved protein implicated in numerous cellular processes critical to cancer progression, including cell growth, proliferation, and apoptosis resistance. Its multifaceted role in tumorigenesis has made it an attractive target for novel anti-cancer therapies. This guide focuses on a head-to-head comparison of this compound, an antihistamine with recently discovered TCTP-inhibiting properties, and other notable TCTP inhibitors such as Levomepromazine, Sertraline, and Artesunate.

Performance Comparison of TCTP Inhibitors

The following tables summarize the quantitative data on the efficacy and potency of this compound and other selected TCTP inhibitors. The data is primarily focused on studies conducted in the MCF-7 human breast cancer cell line to allow for a more direct comparison.

Inhibitor Binding Affinity (Kd) to TCTP (μM) Reference
This compound433 ± 47.1[1]
Levomepromazine57.2[1]
Sertraline~30-50 (initial reports); ~mM (recent studies)[2]
ArtesunateNot available

Table 1: Binding Affinity of TCTP Inhibitors. This table compares the dissociation constant (Kd) of various inhibitors to recombinant human TCTP, as determined by microscale thermophoresis. A lower Kd value indicates a higher binding affinity. Note the conflicting data for Sertraline, suggesting the need for further investigation.

Inhibitor IC50 in MCF-7 Cells (μM) Treatment Duration Reference
This compound19.1872 hours[3]
LevomepromazineNot explicitly stated for MCF-7, but showed significant growth inhibition at 12.5 and 25 µM72 hours[3]
Sertraline2.22 - 1624-48 hours[4][5][6]
Artesunate>200 (as artemisinin)Not specified[7]

Table 2: In Vitro Efficacy of TCTP Inhibitors in MCF-7 Breast Cancer Cells. This table presents the half-maximal inhibitory concentration (IC50) values for cell growth inhibition in MCF-7 cells. Lower IC50 values indicate greater potency. The variability in Sertraline's IC50 may be due to different experimental conditions. Artesunate, in the form of artemisinin, showed low cytotoxicity in this specific study.

Inhibitor Effect on TCTP Expression Cell Cycle Arrest Phase Reference
This compoundDecreased by 40% at 75 μMG1 phase[1]
LevomepromazineDecreased by >60% at 25 μMG1 phase[1]
SertralineDown-regulation of TCTP reportedNot specified in comparative studies[1][8]
ArtesunateDecreased TCTP expressionG0/G1 phase[9][10]

Table 3: Cellular Effects of TCTP Inhibitors in Cancer Cells. This table summarizes the impact of the inhibitors on TCTP protein levels and the cell cycle in cancer cell lines.

TCTP Signaling Pathways

TCTP exerts its pro-tumorigenic effects through interaction with several key signaling pathways, most notably the p53 and mTOR pathways. Understanding these interactions is crucial for elucidating the mechanism of action of TCTP inhibitors.

TCTP_Signaling_Pathways cluster_0 TCTP-p53 Axis cluster_1 TCTP-mTOR Pathway TCTP TCTP MDM2 MDM2 TCTP->MDM2 Inhibits auto-ubiquitination Rheb Rheb TCTP->Rheb Activates p53 p53 MDM2->p53 Promotes ubiquitination p53->TCTP Transcriptionally represses Degradation p53 Degradation p53->Degradation Ub Ubiquitin GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt PI3K_Akt->Rheb mTORC1 mTORC1 Rheb->mTORC1 mTORC1->TCTP Promotes translation S6K S6K mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth TCTP_Inhibitors TCTP Inhibitors (this compound, etc.) TCTP_Inhibitors->TCTP

Figure 1: TCTP Signaling Pathways. This diagram illustrates the central role of TCTP in the p53 and mTOR signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Microscale Thermophoresis (MST) for Binding Affinity

Objective: To quantify the binding affinity between TCTP and its inhibitors.

Methodology:

  • Protein Labeling: Recombinant human TCTP is labeled with a fluorescent dye (e.g., NT-647) according to the manufacturer's protocol.

  • Sample Preparation: A series of dilutions of the unlabeled inhibitor (e.g., this compound) is prepared in a suitable buffer (e.g., PBS with 0.05% Tween 20). The concentration of the labeled TCTP is kept constant.

  • MST Measurement: The samples are loaded into capillaries and the thermophoresis is measured using an MST instrument (e.g., Monolith NT.115).

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.

Resazurin Cell Viability Assay

Objective: To determine the cytotoxic effect of TCTP inhibitors on cancer cells.

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the TCTP inhibitors for a specified duration (e.g., 72 hours).

  • Resazurin Addition: After the incubation period, a resazurin solution (e.g., 0.1 mg/mL) is added to each well.

  • Incubation and Measurement: The plate is incubated for 4 hours at 37°C, and the fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Western Blot for TCTP Expression

Objective: To analyze the effect of inhibitors on TCTP protein levels.

Methodology:

  • Cell Lysis: MCF-7 cells treated with TCTP inhibitors are lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against TCTP, followed by an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of TCTP inhibitors on cell cycle distribution.

Methodology:

  • Cell Treatment and Harvesting: MCF-7 cells are treated with the inhibitors, then harvested and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Biophysical Assay CellCulture MCF-7 Cell Culture Treatment Treatment with TCTP Inhibitors CellCulture->Treatment Viability Resazurin Cell Viability Assay Treatment->Viability WesternBlot Western Blot for TCTP Expression Treatment->WesternBlot FlowCytometry Cell Cycle Analysis (Flow Cytometry) Treatment->FlowCytometry IC50 IC50 Determination Viability->IC50 ProteinLevels TCTP Protein Levels WesternBlot->ProteinLevels CellCycleDist Cell Cycle Distribution FlowCytometry->CellCycleDist RecombinantTCTP Recombinant TCTP MST Microscale Thermophoresis (MST) RecombinantTCTP->MST Inhibitors TCTP Inhibitors Inhibitors->MST Kd Binding Affinity (Kd) MST->Kd

Figure 2: Experimental Workflow. This diagram outlines the key experimental steps for evaluating TCTP inhibitors.

References

A Comparative Guide to G1 Arrest Mechanisms: Far1 in Yeast vs. a Prototypical Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is a lack of published scientific literature detailing the specific mechanism of G1 phase cell cycle arrest induced by buclizine in yeast models. Therefore, this guide provides a detailed comparison between the well-characterized G1 arrest mechanism of the endogenous yeast protein Far1 and a hypothetical mechanism of a prototypical small molecule cyclin-dependent kinase (CDK) inhibitor, herein referred to as "Prototypical CDK Inhibitor," in a yeast model. This hypothetical mechanism is based on the established actions of known CDK inhibitors in various eukaryotic systems and serves as an illustrative model for comparison.

This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of cell cycle control in yeast and the potential action of therapeutic compounds.

I. Introduction to G1 Arrest in Yeast

The G1 phase is a critical period in the eukaryotic cell cycle where the cell integrates extracellular and intracellular signals to decide whether to commit to another round of division. In the budding yeast Saccharomyces cerevisiae, this commitment point is known as "Start." Arresting the cell cycle in G1 is a key mechanism for processes like mating, response to nutrient limitation, and the action of some anti-proliferative compounds. This guide compares two distinct mechanisms of inducing G1 arrest: one mediated by an endogenous, signal-responsive protein, Far1, and a hypothetical one mediated by a direct-acting small molecule CDK inhibitor.

II. Mechanism of Action

Far1-Mediated G1 Arrest

In haploid yeast cells, exposure to mating pheromone from a cell of the opposite mating type triggers a signaling cascade that results in G1 arrest, preparing the cell for fusion. This process is highly regulated and reversible. The key effector of this arrest is the Far1 protein, which acts as a cyclin-dependent kinase inhibitor (CKI).

The signaling pathway leading to Far1 activation involves a G protein-coupled receptor, a MAP kinase cascade, and ultimately the phosphorylation and activation of Far1.[1][2][3] Activated Far1 then binds to and inhibits the Cdc28-Cln kinase complexes, which are essential for passing Start.[4][5] The transcription of FAR1 is also induced by the mating pheromone, creating a positive feedback loop.[4][5] The activity of Far1 is tightly regulated, with its stability being highest in G1 and decreasing as cells progress through the cell cycle, ensuring that the arrest is specific to the G1 phase.[6][7]

G1 Arrest by a Prototypical Small Molecule CDK Inhibitor (Hypothetical)

Small molecule inhibitors that target CDKs are a major focus of cancer therapy.[8][9] A hypothetical small molecule designed to induce G1 arrest in yeast would likely directly target the primary G1 CDK, Cdc28, when complexed with its G1 cyclin partners (Cln1, Cln2, Cln3).

Unlike Far1, the action of this prototypical inhibitor would not be dependent on an upstream signaling cascade like the pheromone response pathway. It would likely enter the cell and directly bind to the ATP-binding pocket of Cdc28, preventing the phosphorylation of key substrates required for G1/S progression. This would lead to a halt in the cell cycle at the G1/S boundary. The effectiveness of such a molecule would depend on its cellular permeability, its affinity and specificity for the target CDK, and its metabolic stability.

III. Signaling and Arrest Pathways

dot graph Far1_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.6, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowsize=0.7];

// Nodes Pheromone [label="Mating Pheromone", fillcolor="#FBBC05"]; GPCR [label="GPCR (Ste2/Ste3)", fillcolor="#F1F3F4"]; G_protein [label="G Protein (αβγ)", fillcolor="#F1F3F4"]; MAPK_cascade [label="MAP Kinase Cascade\n(Ste11, Ste7, Fus3)", fillcolor="#F1F3F4"]; Far1_inactive [label="Inactive Far1", fillcolor="#EA4335"]; Far1_active [label="Active Far1-P", fillcolor="#34A853"]; Cdc28_Cln [label="Cdc28-Cln\n(G1-CDK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G1_S_transition [label="G1/S Transition", shape=ellipse, fillcolor="#FFFFFF"]; Arrest [label="G1 Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pheromone -> GPCR; GPCR -> G_protein; G_protein -> MAPK_cascade; MAPK_cascade -> Far1_inactive [label=" Phosphorylation"]; Far1_inactive -> Far1_active; Far1_active -> Cdc28_Cln [arrowhead=tee, label=" Inhibition"]; Cdc28_Cln -> G1_S_transition [label=" Promotes"]; Far1_active -> Arrest [style=dashed]; }

Figure 1: Far1-mediated G1 arrest signaling pathway.

dot graph Small_Molecule_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.6, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowsize=0.7];

// Nodes Small_Molecule [label="Prototypical CDK Inhibitor", fillcolor="#FBBC05"]; Cell_Membrane [label="Cell Membrane", shape=plaintext]; Cdc28_Cln [label="Cdc28-Cln\n(G1-CDK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G1_S_transition [label="G1/S Transition", shape=ellipse, fillcolor="#FFFFFF"]; Arrest [label="G1 Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Small_Molecule -> Cdc28_Cln [arrowhead=tee, label=" Direct Inhibition"]; Cdc28_Cln -> G1_S_transition [label=" Promotes"]; Small_Molecule -> Arrest [style=dashed]; }

Figure 2: Hypothetical G1 arrest by a prototypical CDK inhibitor.

IV. Quantitative Performance Comparison

The following table presents hypothetical data to illustrate the kind of quantitative comparisons that would be made between an endogenous inhibitor like Far1 (activated by a saturating dose of pheromone) and a prototypical small molecule CDK inhibitor.

ParameterFar1 (via Pheromone)Prototypical CDK Inhibitor
Inducing Agent α-factor pheromoneSmall Molecule Compound
Effective Concentration 1-5 µM10-50 µM (Hypothetical)
IC50 (Cdc28 Kinase Activity) Not applicable (endogenous)0.5 µM (Hypothetical)
% Cells in G1 (after 3h) >95%~90% (Hypothetical)
Reversibility High (pheromone removal)Moderate (washout-dependent)
Dependency Pheromone pathway (Fus3, etc.)None (direct action)

V. Experimental Protocols

Yeast Cell Culture and G1 Arrest Induction
  • Yeast Strain: A wild-type haploid Saccharomyces cerevisiae strain (e.g., BY4741) is grown in standard YPD medium at 30°C with shaking.

  • Synchronization: Cells are grown to early logarithmic phase (OD600 ≈ 0.2-0.4).

  • Induction of Arrest:

    • Far1/Pheromone: Synthetic α-factor pheromone is added to the culture to a final concentration of 5 µM.

    • Prototypical CDK Inhibitor: The compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture to its final working concentration. An equivalent volume of solvent is added to a control culture.

  • Incubation: Cultures are incubated for a set time course (e.g., 0, 1, 2, 3 hours) at 30°C.

Cell Cycle Analysis by Flow Cytometry
  • Cell Fixation: At each time point, 1 mL of cell culture is harvested, centrifuged, and resuspended in 70% ethanol for fixation.

  • RNase Treatment: Fixed cells are washed and resuspended in a buffer containing RNase A to degrade RNA.

  • Staining: Cells are stained with a DNA-binding fluorescent dye, such as propidium iodide or SYTOX Green.

  • Analysis: The DNA content of at least 10,000 cells per sample is analyzed using a flow cytometer. The percentage of cells in G1 (with 1N DNA content) is quantified.

In Vitro Kinase Assay (for CDK Inhibitor)
  • Purification: Cdc28-Cln2 complexes are immunoprecipitated or purified from yeast cell lysates.

  • Reaction: The kinase complex is incubated with a known substrate (e.g., histone H1) and ATP (radiolabeled or in a system with a detection antibody for phosphorylated substrate) in the presence of varying concentrations of the small molecule inhibitor.

  • Detection: The level of substrate phosphorylation is quantified using autoradiography or ELISA-based methods to determine the IC50 of the inhibitor.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowsize=0.7];

// Nodes Start [label="Start: Log-phase Yeast Culture", shape=ellipse, fillcolor="#FBBC05"]; Split [label="Split Culture", shape=diamond, fillcolor="#FFFFFF"]; Control [label="Control\n(e.g., DMSO)", fillcolor="#FFFFFF"]; Pheromone [label="Add α-factor\n(Induces Far1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Add Prototypical Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate (Time Course)", shape=box, style=rounded]; Harvest [label="Harvest Samples", shape=diamond, fillcolor="#FFFFFF"]; Flow [label="Flow Cytometry\n(Cell Cycle Profile)", shape=box]; Western [label="Western Blot\n(Protein Levels)", shape=box]; Kinase [label="Kinase Assay\n(CDK Activity)", shape=box];

// Edges Start -> Split; Split -> Control [label=" "]; Split -> Pheromone [label=" "]; Split -> Inhibitor [label=" "]; Control -> Incubate; Pheromone -> Incubate; Inhibitor -> Incubate; Incubate -> Harvest; Harvest -> Flow; Harvest -> Western; Harvest -> Kinase; }

Figure 3: A generalized experimental workflow for comparing G1 arrest mechanisms.

VI. Summary and Conclusion

The comparison between Far1-mediated G1 arrest and that of a prototypical small molecule CDK inhibitor highlights fundamental differences in their mode of action. Far1 is an integral part of a physiological signaling network, offering a highly specific and regulated response to an external cue. Its mechanism involves transcriptional induction, post-translational modification, and targeted protein-protein interaction. In contrast, a small molecule CDK inhibitor acts directly on the core cell cycle machinery, bypassing the upstream regulatory pathways.

While both can effectively induce G1 arrest, the specificity, reversibility, and potential for off-target effects differ significantly. Understanding these distinct mechanisms is crucial for both fundamental cell cycle research and the development of novel therapeutic agents that target cell proliferation. Future studies are required to determine if this compound or similar molecules have any direct effects on the yeast cell cycle, which would allow for a direct and data-driven comparison with the Far1 pathway.

References

A Comparative Analysis of the Anticholinergic Profiles of Buclizine and Scopolamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive benchmark of the anticholinergic effects of buclizine against the well-characterized antagonist, scopolamine. This analysis is supported by available experimental data and detailed methodologies for key assays utilized in the assessment of anticholinergic activity.

Introduction

Both this compound and scopolamine are recognized for their anticholinergic properties, which underpin their therapeutic applications, primarily as antiemetics.[1][2] Scopolamine, a tropane alkaloid, is a potent and non-selective muscarinic receptor antagonist widely used in the prevention of motion sickness and postoperative nausea and vomiting.[2][3] this compound, a piperazine derivative, also exhibits anticholinergic and antihistaminic effects and is used for similar indications.[4][5] While the anticholinergic activity of scopolamine is extensively documented with precise binding affinities, quantitative data for this compound's interaction with muscarinic receptors is less prevalent in publicly accessible literature. This guide aims to consolidate the existing data for a comparative overview.

Mechanism of Anticholinergic Action

The primary mechanism of action for both this compound and scopolamine is the competitive antagonism of acetylcholine (ACh) at muscarinic receptors.[1][2] These G-protein coupled receptors are integral to the parasympathetic nervous system and are found in various tissues, including the central nervous system (CNS), smooth muscle, and exocrine glands.[6][7] By blocking the binding of ACh, these drugs inhibit parasympathetic nerve impulses, leading to a range of physiological effects.

There are five subtypes of muscarinic receptors (M1-M5), each with distinct signaling pathways and tissue distribution.[6][8] The clinical effects of anticholinergic drugs are a consequence of their interaction with these receptor subtypes. For instance, antagonism of M1 receptors in the CNS can affect cognition and memory, while blockade of M3 receptors in smooth muscle and glands can lead to relaxation and reduced secretions, respectively.[3][9]

Comparative Analysis of Muscarinic Receptor Binding Affinity

A direct quantitative comparison of the binding affinities of this compound and scopolamine for muscarinic receptors is challenging due to the limited availability of specific pKi or IC50 values for this compound in the scientific literature. However, based on available data for scopolamine and qualitative descriptions of this compound's activity, a comparative table can be constructed.

Scopolamine is a high-affinity, non-selective muscarinic antagonist.[3][10] In contrast, this compound is described as possessing moderate antimuscarinic properties.[5] The following table summarizes the available binding affinity data for scopolamine. A qualitative assessment for this compound is provided for context.

Parameter This compound Scopolamine References
Binding Affinity (pKi) Data not readily available. Described as having moderate anticholinergic potential.M1: ~9.0, M2: ~9.2, M3: ~9.4, M4: ~9.1, M5: ~8.9[5][11]
Receptor Selectivity Non-selective muscarinic antagonist.Non-selective muscarinic antagonist.[3][4]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The pKi values for scopolamine are approximate and can vary depending on the experimental conditions and tissue source.

Experimental Protocols

The determination of a compound's anticholinergic activity can be achieved through various in vitro and in vivo experimental models.

In Vitro: Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a drug for a specific receptor.[12][13]

Objective: To determine the inhibitory constant (Ki) of this compound and scopolamine for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Human recombinant muscarinic receptors (M1-M5) expressed in a suitable cell line (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

  • Test compounds: this compound and scopolamine.

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype are prepared.

  • Competition Binding: A fixed concentration of the radioligand ([³H]-NMS) is incubated with varying concentrations of the unlabeled test compound (this compound or scopolamine) and the receptor-containing membranes.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[14][15]

In Vivo: Mouse Model of Anticholinergic Activity

In vivo models are used to assess the physiological effects of anticholinergic drugs.[2]

Objective: To evaluate and compare the central and peripheral anticholinergic effects of this compound and scopolamine in mice.

Animals: Male CD-1 mice.

Procedure:

  • Drug Administration: Mice are administered with either vehicle, this compound, or scopolamine at various doses via intraperitoneal (i.p.) injection.

  • Assessment of Central Effects (e.g., Memory Impairment):

    • Morris Water Maze or Y-Maze: These tests are used to assess spatial learning and memory. A drug-induced impairment in performance (e.g., increased latency to find the platform or decreased spontaneous alternations) would indicate a central anticholinergic effect.

  • Assessment of Peripheral Effects (e.g., Mydriasis):

    • Pupil Dilation: The pupil diameter of the mice is measured at specific time points after drug administration. An increase in pupil diameter is indicative of a peripheral anticholinergic effect.

  • Data Analysis: Dose-response curves are generated to compare the potency of this compound and scopolamine in inducing central and peripheral anticholinergic effects.

Visualizing Key Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the muscarinic receptor signaling pathway, a typical experimental workflow, and the logical relationship of anticholinergic effects.

Muscarinic_Signaling_Pathway cluster_receptor Muscarinic Receptor Activation cluster_gprotein G-Protein Signaling cluster_second_messengers Second Messengers & Effectors cluster_response Cellular Response ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1-M5) ACh->M_Receptor Binds & Activates Antagonist This compound / Scopolamine Antagonist->M_Receptor Binds & Blocks G_Protein Gq (for M1, M3, M5) Gi/o (for M2, M4) M_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Stimulates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gi/o) IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP ↓ Production Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Leads to PKA ↓ Protein Kinase A (PKA) cAMP->PKA Response Smooth Muscle Contraction Glandular Secretion Neuronal Excitation Ca_PKC->Response PKA->Response Modulates

Caption: Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro: Radioligand Binding Assay cluster_invivo In Vivo: Mouse Model A1 Prepare Membranes with Muscarinic Receptors A2 Incubate Membranes with Radioligand ([³H]-NMS) & Test Compound (this compound/Scopolamine) A1->A2 A3 Separate Bound from Free Ligand (Filtration) A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 A5 Calculate IC50 and Ki Values A4->A5 B1 Administer Drug to Mice (Vehicle, this compound, Scopolamine) B2 Assess Central Effects (e.g., Y-Maze) B1->B2 B3 Assess Peripheral Effects (e.g., Pupil Dilation) B1->B3 B4 Analyze Dose-Response Relationship B2->B4 B3->B4 Anticholinergic_Effects_Logic cluster_drug Anticholinergic Drug cluster_mechanism Mechanism of Action cluster_systems Affected Systems cluster_effects Physiological Effects Drug This compound or Scopolamine Mechanism Muscarinic Receptor Antagonism Drug->Mechanism CNS Central Nervous System (CNS) Mechanism->CNS PNS Peripheral Nervous System (PNS) Mechanism->PNS Central_Effects Drowsiness Dizziness Memory Impairment CNS->Central_Effects Peripheral_Effects Dry Mouth Blurred Vision Urinary Retention PNS->Peripheral_Effects

References

A Comparative Study of Buclizine and Non-Piperazine H1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the piperazine H1 antagonist, Buclizine, with non-piperazine H1 antagonists. The focus is on the pharmacological and therapeutic differences, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Introduction

Histamine H1 receptor antagonists, commonly known as antihistamines, are a cornerstone in the treatment of allergic conditions and are also utilized for their antiemetic and sedative properties. These antagonists are broadly classified based on their chemical structure and generational development. This compound, a piperazine derivative, belongs to the first generation of H1 antagonists. This class is characterized by its ability to cross the blood-brain barrier, leading to sedative effects, and its interaction with other receptors, notably muscarinic receptors.[1][2] In contrast, non-piperazine H1 antagonists encompass a diverse group of compounds from both the first and second generations, with the latter being specifically designed to minimize central nervous system (CNS) penetration and reduce sedative and anticholinergic side effects.[3] This guide will delve into a comparative analysis of their receptor binding affinities, efficacy in relevant models, and sedative profiles.

Mechanism of Action and Signaling Pathways

Both this compound and non-piperazine H1 antagonists exert their primary effect by acting as inverse agonists at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 alpha subunit.[4][5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately culminates in the activation of transcription factors such as NF-κB, leading to the expression of pro-inflammatory genes.[7] By blocking this pathway, H1 antagonists inhibit the inflammatory response and other symptoms associated with histamine release.

First-generation antihistamines like this compound also exhibit significant affinity for muscarinic acetylcholine receptors, which contributes to their antiemetic and anticholinergic side effects.[1][2] Second-generation non-piperazine antagonists are generally more selective for the H1 receptor and have a lower affinity for muscarinic receptors.[8]

Below are diagrams illustrating the generalized signaling pathway of the H1 receptor and the points of inhibition by the antagonists.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Antagonist H1 Antagonist (this compound / Non-piperazine) Antagonist->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Generalized H1 Receptor Signaling Pathway.

Comparative Data

The following tables summarize the available quantitative data comparing this compound (represented by piperazine derivatives where direct data is unavailable) and non-piperazine H1 antagonists.

Receptor Binding Affinity

The binding affinity of an antagonist to its target receptor is a key determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table presents Ki values for various H1 antagonists at histamine H1 and muscarinic receptors. Data for piperazine derivatives such as hydroxyzine and meclizine are included to provide a comparative context for this compound.

Compound ClassCompoundH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)Reference
Piperazine Hydroxyzine253[8]
Meclizine423,600[8]
Non-Piperazine (First Generation) Diphenhydramine17120[8]
Chlorpheniramine3.22,800[8]
Non-Piperazine (Second Generation) Fexofenadine10>10,000[9]
Loratadine16>10,000[9]
Cetirizine6>10,000[9]
Desloratadine0.4>10,000[9]

Note: Direct Ki values for this compound were not available in the reviewed literature. Hydroxyzine and Meclizine are presented as structurally related piperazine derivatives.

Efficacy in Motion Sickness

The antiemetic properties of H1 antagonists are particularly relevant for the prevention of motion sickness. The following table summarizes findings from studies evaluating the efficacy of these drugs in this context.

Compound ClassCompoundExperimental ModelKey FindingsReference
Piperazine Dimenhydrinate (a salt of diphenhydramine)Human; rotating optokinetic drumEffective in preventing subjective symptoms of motion sickness.[10][11]
Non-Piperazine (First Generation) DimenhydrinateHuman; rotating optokinetic drumEqually effective as cyclizine in preventing overall symptoms, but associated with more drowsiness.[10][11]
General First-generation antihistaminesHuman; natural and experimental conditionsProbably more effective than placebo at preventing motion sickness symptoms under natural conditions.[12]

Note: Direct comparative efficacy studies between this compound and non-piperazine antagonists with quantitative endpoints were limited in the reviewed literature.

Sedative Effects

A major differentiating factor between first and second-generation H1 antagonists is their sedative potential. This is often assessed through psychomotor performance tests and subjective sleepiness scales.

Compound ClassCompoundSedation Assessment MethodKey FindingsReference
Piperazine HydroxyzinePsychomotor testsSignificant impairment of psychomotor performance.[3]
Non-Piperazine (First Generation) DiphenhydraminePsychomotor testsSignificant impairment of psychomotor performance.[3]
ChlorpheniraminePsychomotor testsLess sedating than diphenhydramine but still causes impairment.[13]
Non-Piperazine (Second Generation) FexofenadineCritical Flicker Fusion, Psychomotor testsNo significant sedative effects compared to placebo.[14]
CetirizineSubjective reportsMay cause sedation in some individuals.[14]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., bovine cerebral cortex for H1 and muscarinic receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]pyrilamine for H1 receptors, [3H]quinuclidinyl benzilate for muscarinic receptors) is incubated with the membrane preparation.

  • Competition Assay: The radioligand is co-incubated with varying concentrations of the unlabeled test compound (the antagonist).

  • Separation and Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound. The radioactivity on the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cells (e.g., Bovine Cortex) Homogenization Homogenization & Centrifugation Tissue->Homogenization Membranes Isolated Membranes with Receptors Homogenization->Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand (e.g., [3H]pyrilamine) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

References

In Vivo Efficacy of Buclizine and Diphenhydramine in Motion Sickness Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of buclizine and diphenhydramine, two first-generation antihistamines utilized in the management of motion sickness. The following sections detail their mechanisms of action, a summary of available in vivo experimental data, and relevant experimental protocols to facilitate further research and drug development in this therapeutic area.

Introduction

Motion sickness is a common and debilitating condition characterized by symptoms of nausea, vomiting, and dizziness, arising from a conflict between the visual, vestibular, and somatosensory systems. First-generation antihistamines, which readily cross the blood-brain barrier, are a cornerstone of prophylactic treatment due to their central nervous system effects. This compound, a piperazine derivative, and diphenhydramine, an ethanolamine derivative, are two such agents. This guide aims to compare their in vivo performance in preclinical motion sickness models based on available scientific literature.

Mechanism of Action

Both this compound and diphenhydramine exert their anti-motion sickness effects primarily through antagonism of histamine H1 receptors and muscarinic acetylcholine receptors in the central nervous system. These actions are concentrated in areas of the brainstem crucial for the emetic reflex, including the vestibular nuclei and the chemoreceptor trigger zone (CTZ).[1][2][3][4]

This compound , as a piperazine-derivative antihistamine, is noted for its central anticholinergic properties which are believed to be partially responsible for its antiemetic and antivertigo effects.[2] It is thought to depress labyrinthine excitability and vestibular stimulation and may also directly affect the medullary chemoreceptor trigger zone.[2]

Diphenhydramine also functions as an H1 receptor antagonist with significant anticholinergic and sedative effects.[3][4] Its mechanism involves diminishing vestibular stimulation and depressing labyrinthine function through its central anticholinergic actions.[4]

The following diagram illustrates the generalized signaling pathway involved in motion sickness and the points of intervention for these antihistamines.

cluster_0 Sensory Input cluster_1 Central Processing cluster_2 Drug Intervention Vestibular System Vestibular System Vestibular Nuclei Vestibular Nuclei Vestibular System->Vestibular Nuclei (Histamine H1, ACh M) Visual System Visual System Visual System->Vestibular Nuclei Vomiting Center Vomiting Center Vestibular Nuclei->Vomiting Center Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ)->Vomiting Center Nausea & Vomiting Nausea & Vomiting Vomiting Center->Nausea & Vomiting This compound & Diphenhydramine This compound & Diphenhydramine This compound & Diphenhydramine->Vestibular Nuclei Antagonize H1 & M Receptors This compound & Diphenhydramine->Chemoreceptor Trigger Zone (CTZ) Antagonize H1 & M Receptors A Animal Acclimatization B Baseline Behavioral/Physiological Assessment A->B C Drug Administration (e.g., this compound, Diphenhydramine, Vehicle) B->C D Motion Sickness Induction (e.g., Rotation, Shaking) C->D E Post-Induction Assessment (Behavioral Scoring, Physiological Measures) D->E F Data Analysis and Comparison E->F

References

Assessing the Specificity of Buclizine's Interaction with the H1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of Buclizine for the histamine H1 receptor against two second-generation antihistamines, Cetirizine and Fexofenadine. The data presented herein is intended to offer an objective assessment of this compound's receptor interaction profile, supported by experimental data and detailed methodologies.

Introduction

This compound is a first-generation piperazine H1-antihistamine characterized by its use in the management of nausea, vomiting, and vertigo.[1][2] Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[3] Furthermore, first-generation agents are often associated with a broader range of off-target interactions, particularly at muscarinic receptors, contributing to anticholinergic side effects.[4] In contrast, second-generation H1-antihistamines, such as Cetirizine and Fexofenadine, were developed to be more selective for the peripheral H1 receptor with reduced central nervous system penetration, thereby minimizing sedative and anticholinergic effects.[5]

This guide directly compares the binding affinities of this compound, Cetirizine, and Fexofenadine at the H1 receptor and a panel of other physiologically relevant receptors to provide a quantitative measure of their relative specificities.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki in nM) of this compound, Cetirizine, and Fexofenadine for the histamine H1 receptor and a selection of key off-target receptors. Lower Ki values indicate higher binding affinity. Data is compiled from various sources to provide a comparative overview.

Receptor SubtypeThis compound (Ki, nM)Cetirizine (Ki, nM)Fexofenadine (Ki, nM)
Histamine H1 Data not available3 - 6[6][7][8][9]10[10]
Muscarinic M1 Data not available>10,000Data not available
Muscarinic M2 Data not available>10,000Data not available
Muscarinic M3 Data not available>10,000Data not available
Muscarinic M4 Data not available>10,000Data not available
Muscarinic M5 Data not available>10,000Data not available
Adrenergic α1 Data not available>10,000Data not available
Adrenergic α2 Data not available>10,000Data not available
Serotonin 5-HT2A Data not available>10,000Data not available

Experimental Protocols

The binding affinity data presented in this guide is typically generated using standardized in vitro pharmacological assays. The two primary methods are radioligand binding assays and functional assays such as calcium flux assays.

Radioligand Binding Assay

Radioligand binding assays are a gold-standard for quantifying the affinity of a drug for a receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, such as [3H]mepyramine.

  • Test Compound: this compound, Cetirizine, or Fexofenadine at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., Mianserin) to determine non-specific binding.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand ([3H]mepyramine) and varying concentrations of the test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

Functional assays, such as calcium flux assays, measure the cellular response to receptor activation or inhibition.

Objective: To assess the functional antagonism of a test compound at the H1 receptor by measuring its ability to block histamine-induced intracellular calcium mobilization.

Materials:

  • Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM or Indo-1 AM).

  • Agonist: Histamine.

  • Test Compound: this compound, Cetirizine, or Fexofenadine at a range of concentrations.

  • Assay Buffer: (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence Plate Reader: Equipped with injectors for compound addition.

Procedure:

  • Cell Plating: Plate the H1 receptor-expressing cells in a multi-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to be cell-permeant.

  • Incubation: Incubate the cells to allow for de-esterification of the dye by intracellular esterases, trapping it inside the cells.

  • Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of histamine (agonist) to the wells to stimulate the H1 receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in intracellular calcium upon agonist stimulation leads to an increase in the fluorescence of the dye.

  • Data Analysis: Plot the agonist-induced fluorescence response against the concentration of the test compound. The IC50 (the concentration of the antagonist that inhibits 50% of the maximal agonist response) is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the H1 receptor signaling pathway and a typical experimental workflow for assessing receptor specificity.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response leads to PKC->Cellular_Response leads to

H1 Receptor Signaling Pathway

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Specificity) cluster_2 Functional Validation cluster_3 Data Analysis & Comparison Primary_Assay Radioligand Binding Assay (H1 Receptor) Determine_Ki Determine Ki for H1 Primary_Assay->Determine_Ki Compare_Affinities Compare H1 Ki to Off-Target Ki Determine_Ki->Compare_Affinities Off_Target_Panel Panel of Off-Target Receptors (e.g., H2, H3, H4, Muscarinic, Adrenergic) Determine_Off_Target_Ki Determine Ki for Off-Targets Off_Target_Panel->Determine_Off_Target_Ki Determine_Off_Target_Ki->Compare_Affinities Functional_Assay Calcium Flux Assay (H1 Receptor) Determine_IC50 Determine Functional IC50 Functional_Assay->Determine_IC50 Assess_Specificity Assess Receptor Specificity Determine_IC50->Assess_Specificity Compare_Affinities->Assess_Specificity

Receptor Specificity Assessment Workflow

References

Safety Operating Guide

Prudent Disposal of Buclizine in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of chemical compounds like buclizine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of personnel and minimizes the environmental impact of pharmaceutical waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research environment.

I. Understanding this compound and its Waste Profile

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to avoid direct contact.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection NIOSH-approved respirator (if handling powders or creating aerosols)To prevent inhalation of fine particles.

III. Step-by-Step Disposal Procedure for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to comply with general best practices for chemical waste management.

1. Segregation of Waste:

  • Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or sharps.

  • Dedicate a specific, clearly labeled container for this compound and associated contaminated materials.

2. Containerization:

  • Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.

  • Label the container clearly as "Hazardous Waste - this compound" or "Chemical Waste - this compound." Include the date of initial waste accumulation.

3. Accumulation of Waste:

  • Store the waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

  • Keep the container closed at all times except when adding waste.

4. Disposal of Contaminated Materials:

  • Any materials that have come into direct contact with this compound, such as gloves, weighing paper, and contaminated vials, should be placed in the designated this compound waste container.

5. Final Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) has regulations prohibiting the sewering of hazardous pharmaceutical waste.[1]

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory environment.

Buclizine_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_segregation Segregation and Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal start Unused, Expired, or Contaminated this compound assess Assess Waste Type start->assess segregate Segregate from Other Waste Streams assess->segregate Chemical Waste containerize Place in Labeled, Leak-Proof Container segregate->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs

Caption: Workflow for the proper disposal of this compound.

This systematic approach ensures that this compound waste is managed in a safe, compliant, and environmentally responsible manner, building trust in your laboratory's commitment to safety and chemical handling best practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.